2,4-Dimethylquinoline-5,8-diol hydrobromide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 168812. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,4-dimethylquinoline-5,8-diol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2.BrH/c1-6-5-7(2)12-11-9(14)4-3-8(13)10(6)11;/h3-5,13-14H,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VODCUNUVYTXWSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C=CC(=C12)O)O)C.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40638528 | |
| Record name | 8-Hydroxy-2,4-dimethylquinolin-5(1H)-one--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40638528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52824-05-2 | |
| Record name | NSC168812 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168812 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Hydroxy-2,4-dimethylquinolin-5(1H)-one--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40638528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"2,4-Dimethylquinoline-5,8-diol hydrobromide" molecular structure
Structural Dynamics, Synthetic Pathways, and Redox Applications
Executive Summary
This technical guide characterizes 2,4-Dimethylquinoline-5,8-diol hydrobromide , a specialized heterocyclic salt critical in the development of redox-active pharmaceuticals.[1] Unlike simple quinolines, the 5,8-dioxygenated substitution pattern confers unique electrochemical properties, allowing the molecule to function as a stable precursor to quinoline-5,8-diones —a class of compounds structurally related to the antitumor antibiotic streptonigrin and the antimalarial drug primaquine.
The "hydrobromide" designation is not merely a counterion choice; it is a direct artifact of the synthetic deprotection strategy (HBr-mediated demethylation), serving to stabilize the oxidation-prone diol against premature conversion to the para-quinone in atmospheric conditions.
Part 1: Molecular Architecture & Physicochemical Properties[1]
Structural Analysis
The core scaffold consists of a bicyclic quinoline ring substituted with methyl groups at the C2 and C4 positions. The defining feature is the presence of hydroxyl groups at C5 and C8, creating a hydroquinone-like system embedded within a heteroaromatic framework.
| Feature | Specification | Technical Significance |
| IUPAC Name | This compound | Standard nomenclature. |
| Core Moiety | 5,8-Dihydroxyquinoline | Redox-active center (Proton-coupled electron transfer). |
| Substituents | 2,4-Dimethyl ( | Steric bulk at C4 prevents nucleophilic attack; C2 methyl enhances lipophilicity. |
| Salt Form | Hydrobromide ( | Stabilizes the basic nitrogen; prevents auto-oxidation of the diol. |
| Formula | Molecular Weight: |
The Stability Paradox
Free base 5,8-dihydroxyquinolines are thermodynamically unstable in aerobic environments. They rapidly undergo oxidative dehydrogenation to form 2,4-dimethylquinoline-5,8-dione (the quinone).[1] The hydrobromide salt locks the nitrogen proton (
Part 2: Synthetic Pathways (The HBr Route)
The synthesis of the hydrobromide salt is almost exclusively achieved via the acid-mediated O-demethylation of the corresponding dimethoxy ether.[1] This protocol is preferred over Lewis acid methods (
Synthesis Workflow (DOT Diagram)
Figure 1: Acid-mediated synthesis via ether cleavage. The bromide ion acts as the nucleophile to remove the methyl groups.[2]
Detailed Protocol
Objective: Conversion of 2,4-dimethyl-5,8-dimethoxyquinoline to the title diol salt.
-
Charge: In a round-bottom flask equipped with a reflux condenser, dissolve
of 2,4-dimethyl-5,8-dimethoxyquinoline in of hydrobromic acid. -
Reflux: Heat the mixture to reflux (
) for 6–8 hours.-
Observation: The solution will darken initially. Monitor by TLC (ensure disappearance of the non-polar dimethoxy spot).
-
-
Crystallization: Cool the mixture slowly to room temperature, then to
. The hydrobromide salt typically precipitates as a yellow-orange crystalline solid.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Isolation: Filter the solid under inert gas (Argon/Nitrogen) to prevent oxidation. Wash with cold acetone (to remove excess acid and organic impurities).
-
Drying: Dry in a vacuum desiccator over
.
Part 3: Redox Chemistry & Biological Mechanism[1]
The primary utility of this compound lies in its ability to undergo redox cycling . In physiological conditions (pH 7.4), the free base is liberated and can cycle between the hydroquinone (diol), semiquinone radical, and quinone (dione) forms.
Mechanism of Action (ROS Generation)
This cycling generates Reactive Oxygen Species (ROS), which is the mechanism behind the cytotoxicity of related drugs like doxorubicin or streptonigrin.
Figure 2: The Redox Cycle. The compound accepts electrons from cellular reductases and transfers them to molecular oxygen, generating cytotoxic superoxide radicals.
Biological Implications[1][4][5]
-
Anticancer Potential: The 5,8-dione moiety (formed in situ) acts as a Michael acceptor, capable of alkylating DNA or essential thiol proteins.
-
Antimalarial Activity: Similar to primaquine, the generation of ROS can induce oxidative stress in Plasmodium parasites, which lack robust antioxidant defense systems.
Part 4: Handling & Safety Protocol (Self-Validating System)
Warning: This compound is a potent reducing agent in its free form and a corrosive acid salt.
| Parameter | Protocol Standard | Validation Check |
| Storage | Store at | Visual Check: If the solid turns dark brown/black, significant oxidation to the quinone has occurred. |
| Solubility | Soluble in water, MeOH, DMSO. | pH Check: Aqueous solutions should be acidic ( |
| Handling | Use glass or Teflon tools only. | Incompatibility: Avoid contact with metal spatulas (Fe/Al), which can catalyze oxidation. |
References
-
O-Demethylation Methodologies
-
Quinoline Redox Biology
-
General Synthesis of 5,8-Dihydroxyquinolines
-
Structural Data (Precursor Analogues)
Sources
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- 2. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Synthesis and anti-phytopathogenic activity of 8-hydroxyquinoline derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05712A [pubs.rsc.org]
- 4. Design, Synthesis, Physicochemical Properties, and Biological Activity of Thymidine Compounds Attached to 5,8-Quinolinedione Derivatives as Potent DT-Diaphorase Substrates [mdpi.com]
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- 9. 2,4-Dimethylquinoline | C11H11N | CID 14536 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility Profile of 2,4-Dimethylquinoline-5,8-diol hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and overall developability. This guide focuses on 2,4-Dimethylquinoline-5,8-diol hydrobromide, a quinoline derivative of interest. A comprehensive review of publicly available scientific literature reveals a notable absence of direct experimental solubility data for this specific hydrobromide salt. This document, therefore, serves a dual purpose: first, to provide a robust theoretical analysis of the compound's expected solubility based on its structural features and the known properties of its parent molecule, 2,4-dimethylquinoline. Second, it delivers a detailed, field-proven experimental framework for accurately determining its thermodynamic solubility, empowering researchers to generate the precise data required for drug development milestones. We will explore the causal relationships between molecular structure and solubility, present a self-validating protocol for its determination, and discuss the critical aspects of data interpretation.
Physicochemical Profile and Predictive Solubility Analysis
To understand the solubility of this compound, we must first analyze its constituent parts: the 2,4-dimethylquinoline core, the appended hydroxyl groups, and the hydrobromide salt form.
The Parent Moiety: 2,4-Dimethylquinoline
The core structure, 2,4-dimethylquinoline, is a weakly basic, largely non-polar molecule. Its solubility in aqueous media is expectedly low. Existing data, while sparse, provides a foundational baseline for our analysis.
| Property | Value | Source |
| Water Solubility | 1.795 g/L (at 25 °C) | [1][2] |
| Practically insoluble | [3] | |
| Organic Solvent Solubility | Chloroform (Slightly), DMSO (Slightly), Methanol (Sparingly) | [1][2] |
| Predicted pKa (Strongest Basic) | 5.94 - 6.48 | [2][3] |
Structural Modifications and Their Anticipated Impact on Solubility
The subject compound features two key modifications that are predicted to dramatically alter its solubility profile compared to the parent molecule.
-
5,8-diol Substitution: The addition of two hydroxyl (-OH) groups to the quinoline ring significantly increases the molecule's polarity. These groups can act as both hydrogen bond donors and acceptors, enhancing interactions with polar solvents like water. This structural change alone is expected to increase aqueous solubility.
-
Hydrobromide Salt Formation: This is the most significant modification for solubility enhancement. Quinolines are basic due to the nitrogen atom in the aromatic ring. Reacting this basic center with hydrobromic acid (HBr) forms an ionizable salt. In an aqueous environment, the salt dissociates into the protonated quinolinium cation and the bromide anion. This ionic character drastically improves aqueous solubility, a cornerstone strategy in pharmaceutical development for overcoming the poor solubility of parent APIs. The solubility of this salt will be highly dependent on the pH of the medium.
Causality: The Henderson-Hasselbalch equation dictates that the ionization of a weak base (like a quinoline) is favored in acidic conditions (low pH). Therefore, this compound is expected to exhibit its highest solubility at low pH values, where it exists predominantly in its ionized, highly soluble form. As the pH increases towards and beyond its pKa, it will convert to the less soluble free base form, leading to a sharp decrease in solubility.
A Validated Framework for Experimental Solubility Determination
Given the absence of published data, a robust experimental approach is necessary. The gold standard for determining the true solubility of a compound for preclinical development is the thermodynamic solubility assay .[4][5] This method measures the equilibrium concentration of a compound in a saturated solution, providing a definitive value that is independent of kinetic factors.[4][6]
Core Principle: Thermodynamic vs. Kinetic Solubility
It is crucial to distinguish between two commonly measured solubility types:
-
Kinetic Solubility: Measures the concentration at which a compound, rapidly introduced from a high-concentration DMSO stock, begins to precipitate in an aqueous buffer.[5][7] It is a high-throughput screening method valuable for early discovery but can overestimate true solubility.[8]
-
Thermodynamic Solubility: An equilibrium measurement where excess solid compound is agitated in a solvent for an extended period (e.g., 24-72 hours) until the concentration of the dissolved solute is constant.[9] This "shake-flask" method is the definitive measure for pre-formulation and development.[10]
This guide focuses exclusively on the thermodynamic approach to ensure data integrity for drug development decisions.
Detailed Protocol: Thermodynamic Solubility Determination via Shake-Flask Method
This protocol is designed as a self-validating system to ensure accuracy and reproducibility.
Objective: To determine the equilibrium solubility of this compound in various aqueous buffers.
Materials & Reagents:
-
This compound (solid powder)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Citrate Buffer, pH 5.0
-
0.01 M Hydrochloric Acid, pH 2.0
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Formic Acid (for mobile phase)
-
Low-binding 1.5 mL microcentrifuge tubes or glass vials
-
Thermomixer or orbital shaker capable of maintaining 25°C or 37°C
-
Calibrated analytical balance
-
Centrifuge
-
Low-binding syringe filters (e.g., 0.22 µm PVDF)
-
HPLC-UV or LC-MS/MS system
Step-by-Step Methodology:
-
Compound Dispensing: Accurately weigh approximately 2-5 mg of solid this compound into a pre-weighed low-binding vial.[11] Perform this in triplicate for each buffer condition to be tested.
-
Causality: Using excess solid is fundamental to the principle of thermodynamic solubility, ensuring that a saturated solution in equilibrium with the solid phase is achieved.[6]
-
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired aqueous buffer (e.g., pH 2.0, 5.0, and 7.4) to each vial.
-
Equilibration: Seal the vials securely and place them in a thermomixer or shaker set to a constant temperature (typically 25°C or 37°C) with vigorous agitation (e.g., 700-1000 rpm). Allow the samples to equilibrate for at least 24 hours. For compounds with slow dissolution kinetics, extending this to 48 or 72 hours is recommended.[9]
-
Sample Separation: After equilibration, visually confirm the presence of undissolved solid in each vial. Centrifuge the vials at high speed (e.g., 14,000 rpm for 10-15 minutes) to pellet the excess solid.
-
Causality: Centrifugation is the first step in separating the saturated supernatant from the solid material without disturbing the equilibrium.
-
-
Filtration: Carefully aspirate the supernatant and filter it through a 0.22 µm low-binding syringe filter into a clean vial for analysis.
-
Trustworthiness: Filtration removes any remaining microparticulates that could artificially inflate the measured concentration. Using low-binding materials is essential to prevent loss of the analyte due to adsorption.[9]
-
-
Quantification: Prepare a calibration curve from a known concentration stock solution of the test compound. Analyze the filtered supernatant using a validated HPLC-UV or LC-MS/MS method to determine the precise concentration of the dissolved compound.
Visualization of the Experimental Workflow
The following diagram outlines the logical flow of the thermodynamic solubility protocol.
Caption: Workflow for Thermodynamic Solubility Determination.
Data Interpretation and Key Considerations
-
pH-Dependent Profile: The results should be presented in a table and, ideally, plotted as Solubility vs. pH. For this compound, a significant drop in solubility is expected as the pH increases, which is critical information for predicting its behavior in the gastrointestinal tract.
-
Solid-State Analysis: For definitive studies, it is best practice to analyze the remaining solid post-equilibration using techniques like X-ray Powder Diffraction (XRPD).[9] This confirms if the compound has undergone any polymorphic or salt-to-free-base conversion during the experiment, which could impact the results.
-
Potential Pitfalls: Researchers should be aware of potential issues such as the formation of supersaturated solutions, compound degradation in the buffer over 24-48 hours, or adsorption to labware. The described protocol with its built-in checks helps mitigate these risks.[9]
Conclusion
While direct experimental data for the solubility of this compound is not currently available in the literature, a scientifically grounded prediction can be made. The presence of hydroxyl groups and, most importantly, the formation of a hydrobromide salt, strongly suggest a significant enhancement in aqueous solubility compared to its parent, 2,4-dimethylquinoline, particularly under acidic pH conditions. This guide provides the necessary theoretical foundation and a comprehensive, actionable protocol for researchers to generate high-quality, reliable solubility data. Adherence to this thermodynamic equilibrium-based method will ensure that the generated data is robust and suitable for guiding critical decisions in the drug discovery and development pipeline.
References
-
FooDB. (2010). Showing Compound 2,4-Dimethylquinoline (FDB004387). Retrieved from [Link]
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ResearchGate. (n.d.). 2,4-Dimethylquinoline. Retrieved from [Link]
-
ChemBK. (2024). 2,4-dimethylquinoline. Retrieved from [Link]
-
BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
-
FooDB. (2010). Showing Compound 4,8-Dimethylquinoline (FDB004419). Retrieved from [Link]
-
protocols.io. (2025). In-vitro Thermodynamic Solubility. Retrieved from [Link]
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Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
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Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dimethylquinoline. Retrieved from [Link]
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PubChem. (n.d.). 2,8-Dimethylquinoline. Retrieved from [Link]
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PubChem. (n.d.). 4,8-Dimethylquinoline. Retrieved from [Link]
-
Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]
- Google Patents. (2023). US20230092143A1 - Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates.
-
Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
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BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]
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An In-Depth Technical Guide to the Physical Characteristics of 2,4-Dimethylquinoline-5,8-diol hydrobromide
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Precise Physicochemical Characterization
Quinoline derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] The subject of this guide, 2,4-Dimethylquinoline-5,8-diol hydrobromide, is a compound of interest for further research and development. A comprehensive understanding of its physical characteristics is not merely academic; it is a critical prerequisite for every stage of the drug development pipeline, from formulation and dosage design to ensuring bioavailability and stability.
Part 1: Physicochemical Profile of the Core Moiety: 2,4-Dimethylquinoline
To appreciate the characteristics of the target compound, we must first understand its foundation. 2,4-Dimethylquinoline is a heterocyclic aromatic compound with a well-documented set of physical properties.[2][3] These values serve as a baseline for predicting how the addition of functional groups will alter the molecule's behavior.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁N | [2][4][5] |
| Molecular Weight | 157.21 g/mol | [2][4][5] |
| Appearance | Colorless to orange to green clear liquid | [2] |
| Boiling Point | 264-265 °C | [5][6] |
| Melting Point | 14.85°C | [6] |
| Density | 1.061 g/mL at 25 °C | [6] |
| Refractive Index | n20/D 1.605 | [6] |
| Water Solubility | Predicted: 0.6 g/L; Practically insoluble | [3] |
| Solubility in Organics | Slightly soluble in Chloroform and DMSO; Sparingly soluble in Methanol | [6] |
| pKa (Strongest Basic) | Predicted: 5.94 | [3] |
Part 2: Predicted Impact of Functionalization on Physicochemical Properties
The transformation of 2,4-dimethylquinoline to this compound involves two significant chemical modifications: the addition of two hydroxyl (-OH) groups at the 5 and 8 positions and the formation of a hydrobromide salt. These changes will profoundly influence the compound's physical characteristics.
-
Melting Point: The introduction of two polar hydroxyl groups will enable strong intermolecular hydrogen bonding. Furthermore, the formation of an ionic salt (hydrobromide) will introduce strong electrostatic interactions. Both factors are expected to lead to a significantly higher melting point compared to the parent compound, and the derivative will likely be a crystalline solid at room temperature.[7]
-
Solubility: The parent compound is practically insoluble in water.[3] The addition of the polar diol functionality and, more importantly, the ionic hydrobromide salt is predicted to dramatically increase its aqueous solubility. The compound's solubility in nonpolar organic solvents is expected to decrease. This "like dissolves like" principle is fundamental in predicting solubility behavior.[8]
-
pKa: The hydrobromide salt is formed by the protonation of the basic nitrogen atom in the quinoline ring. This will result in a significantly lower pKa for the conjugate acid compared to the parent amine.
Part 3: A Validated Experimental Framework for Characterization
The following protocols are presented as self-validating systems for the precise determination of the physical properties of this compound.
Melting Point Determination
Causality: The melting point is a sensitive indicator of purity. A sharp melting range (typically 0.5-1.0°C) is indicative of a pure compound, whereas impurities will lead to a depressed and broadened melting range.
Protocol:
-
Sample Preparation: Finely powder a small amount of the crystalline this compound.
-
Capillary Loading: Introduce the powdered sample into a capillary tube, ensuring a packed column of 2-3 mm in height.[9]
-
Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus, such as a Thiele tube or a digital instrument.[10]
-
Initial Determination: Heat the sample at a rapid rate to obtain an approximate melting point.
-
Precise Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to within 20°C of the approximate melting point, then reduce the heating rate to 1-2°C per minute.[10]
-
Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.[10]
-
Validation: Repeat the precise determination at least twice to ensure reproducibility.
Caption: Workflow for Melting Point Determination.
Solubility Profiling
Causality: A systematic solubility assessment in a range of solvents provides critical information about the compound's polarity and functional groups, which is essential for formulation and purification.[11]
Protocol:
-
Solvent Selection: Prepare a panel of solvents with varying polarities:
-
Water (polar, protic)
-
Methanol (polar, protic)
-
Ethanol (polar, protic)
-
Dimethyl Sulfoxide (DMSO) (polar, aprotic)
-
Dichloromethane (DCM) (nonpolar)
-
Hexane (nonpolar)
-
-
Standardized Procedure:
-
In a small test tube, add approximately 10 mg of this compound.
-
Add 1 mL of the selected solvent.
-
Vigorously agitate the mixture for 60 seconds.
-
Observe and record whether the solid dissolves completely, partially, or not at all.[12]
-
-
Quantitative Assessment (Optional): For key solvents (e.g., water), determine the solubility more precisely by preparing a saturated solution, filtering, and quantifying the dissolved compound via techniques like UV-Vis spectroscopy or HPLC.
Caption: Experimental Workflow for Solubility Profiling.
Part 4: Spectroscopic Characterization
While not strictly "physical" properties, spectroscopic data are indispensable for confirming the chemical identity and structure of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure. The spectra for the derivative will show characteristic shifts compared to the parent 2,4-dimethylquinoline due to the electronic effects of the hydroxyl groups.[13][14] The use of a deuterated solvent in which the compound is soluble (e.g., D₂O or DMSO-d₆) is critical.[14]
-
Infrared (IR) Spectroscopy: IR spectroscopy will confirm the presence of key functional groups. Expect to observe a broad O-H stretching band (around 3200-3600 cm⁻¹) from the diol and N-H stretching from the protonated quinoline ring.[13]
-
UV-Visible Spectroscopy: This technique can provide information about the electronic transitions within the conjugated quinoline system. The addition of the hydroxyl groups will likely cause a bathochromic (red) shift in the absorption maxima compared to the parent compound.[13]
-
Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the compound.
Part 5: Safety and Handling of Quinoline Derivatives
Trustworthiness: A robust protocol is a safe protocol. The following guidelines are based on the known hazards of quinoline and its derivatives.[15][16][17][18]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.
-
Engineering Controls: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of any dust or aerosols.
-
Toxicology: Quinoline derivatives should be treated as potentially hazardous. They can be harmful if swallowed, cause skin and eye irritation, and may have other long-term health effects.[15]
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations for chemical waste.
References
-
Chem-Impex. (n.d.). 2,4-Dimethylquinoline. Retrieved from [Link]
-
ResearchGate. (n.d.). 2,4-Dimethylquinoline. Retrieved from [Link]
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El-Azab, A. S., et al. (2018). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. Journal of Molecular Structure, 1157, 438-449. Retrieved from [Link]
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FooDB. (2010). Showing Compound 2,4-Dimethylquinoline (FDB004387). Retrieved from [Link]
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PubChem. (n.d.). 2,8-Dimethylquinoline. Retrieved from [Link]
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PubChem. (n.d.). 2,4-Dimethylquinoline. Retrieved from [Link]
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ChemSynthesis. (n.d.). 5,7-dimethyl-2,4-quinolinediol. Retrieved from [Link]
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FooDB. (2010). Showing Compound 4,8-Dimethylquinoline (FDB004419). Retrieved from [Link]
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University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]
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Amrita Vishwa Vidyapeetham. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
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Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]
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National Institutes of Health. (2018). Synthesis of 4,5-Dihydro-1H-[2][6]dithiolo[3,4-c]quinoline-1-thione Derivatives and Their Application as Protein Kinase Inhibitors. Molecules, 23(11), 2779. Retrieved from [Link]
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PENTA. (2025). Quinoline - SAFETY DATA SHEET. Retrieved from [Link]
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University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
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Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: quinoline. Retrieved from [Link]
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Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]
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Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet. Retrieved from [Link]
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Indian Academy of Sciences. (n.d.). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Retrieved from [Link]
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ResearchGate. (2015). Spectroscopic (FT-IR, 1H, 13C NMR and UV-Vis) characterization and DFT studies of novel 8-((4-(methylthio)-2,5-diphenylfuran-3-yl)methoxy)quinoline. Retrieved from [Link]
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"2,4-Dimethylquinoline-5,8-diol hydrobromide" material safety data sheet
Material Safety, Handling, and Experimental Application Guide
Chemical Identity & Molecular Architecture[1]
This section defines the precise chemical entity, distinguishing it from its free base and related quinoline analogs.[1] The hydrobromide salt form is critical for solubility and stability but introduces specific acidity hazards.
| Parameter | Specification |
| Chemical Name | 2,4-Dimethylquinoline-5,8-diol hydrobromide |
| CAS Number | 52824-05-2 |
| Molecular Formula | C₁₁H₁₂BrNO₂ |
| Molecular Weight | 270.12 g/mol |
| Core Structure | Quinoline scaffold with methyl substitutions at C2, C4 and hydroxyl groups at C5, C8.[1] |
| Salt Form | Hydrobromide (HBr) – Improves aqueous solubility compared to the free base.[1] |
| Appearance | Typically a yellow to orange crystalline solid (color deepens upon oxidation).[1] |
Structural Logic & SMILES
The compound consists of a bicyclic aromatic heterocycle.[1] The 5,8-diol substitution pattern renders the molecule electron-rich but susceptible to oxidation into the corresponding quinoline-5,8-dione.
SMILES String: CC1=CC(C)=NC2=C(O)C=CC(O)=C12.Br[1]
Hazard Profiling & Risk Mitigation (GHS Standards)
As a Senior Scientist, it is vital to understand that the hazards here stem from two distinct moieties: the organic quinoline core (biological activity/toxicity) and the hydrobromide acid component (corrosivity/irritation).[1]
GHS Classification[1][2][3]
-
Signal Word: WARNING
-
Hazard Statements:
Critical Safety Analysis
-
Acidic Hydrolysis: Upon contact with mucosal membranes (eyes, lungs), the HBr salt can dissociate, creating a localized acidic environment (pH < 4).[1] This necessitates immediate buffering capacity in first-aid responses.
-
Quinone Formation: In basic conditions or presence of oxidants, the 5,8-diol moiety can oxidize to a para-quinone structure.[1] Quinones are potent electrophiles and can alkylate DNA/proteins; therefore, assume potential genotoxicity even if not explicitly stated in standard SDS.[1]
Personal Protective Equipment (PPE) Matrix
| Component | Recommendation | Rationale |
| Respiratory | N95 or P100 Respirator | Prevents inhalation of fine crystalline dust (H335).[1] |
| Hand Protection | Nitrile Gloves (>0.11mm) | Barrier against acidic salt and organic permeation.[1] |
| Eye Protection | Chemical Goggles | Tightly fitting to prevent acid dust entry (H319).[1] |
Stability, Storage & Degradation Dynamics[1]
The stability of this compound is governed by its redox potential.[1] The 5,8-diol arrangement is a "hydroquinone-like" system embedded in a quinoline ring.
Storage Protocol
-
Temperature: 2–8°C (Refrigerate).
-
Atmosphere: Inert gas (Argon or Nitrogen) is mandatory for long-term storage.[1]
-
Container: Amber glass vials (protects from light-induced auto-oxidation).[1]
-
Hygroscopicity: The HBr salt is hygroscopic.[1] Moisture uptake accelerates oxidation (browning of the solid).
Degradation Pathway Visualization
The following diagram illustrates the primary degradation risk: oxidation to the quinone form.[1]
Figure 1: Oxidative degradation pathway. Exposure to air and moisture converts the diol to the corresponding quinone, altering biological activity.[1]
Experimental Protocols: Solubilization & Handling
Objective: To prepare a stable stock solution for biological assays (e.g., cell viability, enzymatic inhibition) without inducing precipitation or oxidation.[1]
Solubilization Workflow
-
Solvent Choice: DMSO (Dimethyl Sulfoxide) is the preferred solvent.[1] Water solubility is limited despite the salt form; the HBr may hydrolyze, leading to precipitation of the free base if the pH rises.[1]
-
Concentration: Prepare a 10 mM or 50 mM stock.
-
Acidification Note: If using aqueous buffers, ensure the buffer pH is slightly acidic to neutral (pH 6.0–7.0).[1] High pH (>8.[1]0) will deprotonate the phenols, accelerating oxidation.[1]
Step-by-Step Preparation Guide
| Step | Action | Technical Note (Causality) |
| 1 | Weigh compound in a glove box or low-humidity environment.[1] | Prevents moisture absorption (hygroscopicity).[1] |
| 2 | Add anhydrous DMSO to the vial. | Water in DMSO promotes hydrolysis; use anhydrous grade. |
| 3 | Vortex for 30–60 seconds. | Ensure complete dissolution; visual check for clarity. |
| 4 | Aliquot into single-use amber tubes. | Avoids freeze-thaw cycles which introduce oxygen.[1] |
| 5 | Store at -20°C. | Slows kinetic oxidation rates significantly. |
Emergency Neutralization (Spill Response)
If the solid material is spilled:
-
Isolate: Evacuate the immediate area (dust hazard).
-
Neutralize: Cover spill with Sodium Bicarbonate (NaHCO₃) to neutralize the HBr acid component.[1]
-
Clean: Sweep up carefully (avoid dust generation) and place in a hazardous waste container.
Emergency Response & Toxicology
First Aid Algorithms
-
Eye Contact: Rinse immediately with saline/water for 15 minutes.[1] Critical: Lift eyelids to flush trapped acidic particles.
-
Skin Contact: Wash with soap and water.[1] If redness persists (chemical burn from HBr), seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. The corrosive nature of the salt can damage the esophagus on the way back up.[1] Administer water if conscious.[1]
Toxicological Context
While specific LD50 data for the 2,4-dimethyl variant is sparse, data from the structural analog 2-Methyl-8-quinolinol suggests moderate acute toxicity.[1]
-
Target Organs: Mucous membranes, upper respiratory tract.[1]
-
Mechanism: Intercalation or redox cycling (if oxidized to quinone).
Workflow Visualization: Safe Handling Cycle
This diagram summarizes the lifecycle of the compound from storage to waste, ensuring safety compliance at every step.
Figure 2: Safe handling lifecycle. Adherence to this workflow minimizes exposure risks and experimental variability.
References
-
PubChem. (n.d.).[1] Compound Summary: Quinoline-5,8-dione derivatives. (Contextual reference for oxidation mechanism). Retrieved October 26, 2023, from [Link]
Sources
Methodological & Application
Application Notes & Protocols for 2,4-Dimethylquinoline-5,8-diol hydrobromide as a Novel Antimicrobial Agent
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the evaluation of 2,4-Dimethylquinoline-5,8-diol hydrobromide as a potential antimicrobial agent. The quinoline scaffold is a well-established pharmacophore known for a wide range of biological activities, including antibacterial, antifungal, and antimalarial properties[1][2]. While specific data on this compound is not yet prevalent in peer-reviewed literature, this guide synthesizes established knowledge on the broader class of quinoline-5,8-diones and related derivatives to provide a robust framework for its investigation. We present detailed, field-proven protocols for determining its in vitro efficacy against planktonic bacteria and biofilms, grounded in authoritative standards from the Clinical and Laboratory Standards Institute (CLSI). This guide is designed to serve as a foundational resource for initiating a thorough and scientifically rigorous assessment of this novel compound.
Introduction and Scientific Background
Quinoline and its derivatives represent a critical class of heterocyclic compounds in medicinal chemistry[1]. Their planar, bicyclic structure allows for intercalation with DNA and interaction with various enzymatic targets, leading to a spectrum of biological effects[3][4]. The addition of hydroxyl groups to the quinoline core, creating a quinolinediol, can significantly modulate its electronic properties and biological activity. Specifically, the 5,8-dione subgroup has been investigated for its ability to generate reactive oxygen species (ROS), contributing to its cytotoxicity against pathogens[5].
The subject of this guide, this compound, combines this promising scaffold with methyl groups that can influence steric interactions and a hydrobromide salt to potentially improve aqueous solubility and handling. This document provides the necessary theoretical background and practical protocols to systematically characterize its antimicrobial potential.
Physicochemical Properties (Predicted)
The properties of the parent compound, 2,4-Dimethylquinoline, provide a baseline for understanding the target molecule[6][7]. The addition of the 5,8-diol and hydrobromide salt is expected to significantly increase polarity and aqueous solubility.
| Property | Value (for 2,4-Dimethylquinoline base) | Expected Change for Diol Hydrobromide |
| Molecular Formula | C₁₁H₁₁N | C₁₁H₁₂BrNO₂ |
| Molecular Weight | 157.21 g/mol [6] | 270.13 g/mol |
| Appearance | Colorless to green clear liquid[8] | Likely a crystalline solid |
| Water Solubility | Practically insoluble / 0.6 g/L[9] | Significantly Increased |
| pKa (Strongest Basic) | 5.94[9] | Modified by diol and HBr salt |
| Hazard Profile | Causes skin and serious eye irritation[7] | Handle with appropriate PPE |
Hypothesized Mechanisms of Antimicrobial Action
Based on related quinoline structures, this compound may exert its antimicrobial effects through one or more of the following mechanisms. Experimental validation is required.
-
Inhibition of DNA Gyrase and Topoisomerase IV: A classic mechanism for quinolone antibiotics, preventing DNA replication and repair.
-
Disruption of Electron Transport Chain & Oxidative Stress: Quinone structures can undergo redox cycling, generating superoxide radicals and other ROS that damage cellular components like lipids, proteins, and DNA[5].
-
Inhibition of Dihydrofolate Reductase (DHFR): Some quinoline derivatives are known to inhibit DHFR, a critical enzyme in the folate synthesis pathway, thereby halting nucleotide synthesis[10][11].
-
Membrane Permeabilization: The lipophilic quinoline core may intercalate into the bacterial cell membrane, disrupting its integrity and leading to leakage of cellular contents.
Below is a conceptual diagram illustrating these potential targets within a bacterial cell.
Caption: Hypothesized antimicrobial mechanisms of action.
Application Note I: In Vitro Antimicrobial Susceptibility Testing
The foundational step in evaluating any new antimicrobial is to determine the minimum concentration required to inhibit and kill a target microorganism. The Broth Microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) and is the recommended procedure by CLSI[12][13].
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from the CLSI M07 guidelines for bacteria that grow aerobically[12].
Causality & Rationale:
-
Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium. Its composition is well-defined and has low levels of inhibitors (like thymidine and thymine) that could interfere with some antimicrobial mechanisms. The cation (Ca²⁺, Mg²⁺) concentration is controlled as it can affect the activity of certain antibiotics against organisms like Pseudomonas aeruginosa.
-
Inoculum: Standardizing the bacterial inoculum to a 0.5 McFarland turbidity standard is critical for reproducibility. This corresponds to approximately 1.5 x 10⁸ CFU/mL, ensuring that the final concentration in each well is consistent across experiments (~5 x 10⁵ CFU/mL)[14].
-
Controls: Including a positive control (microbe, no compound) validates that the bacteria can grow in the assay conditions. A negative control (broth only) ensures the media is sterile. A known antibiotic (e.g., Ciprofloxacin) serves as an assay control to verify that the methodology produces expected results for a standard agent.
Step-by-Step Methodology:
-
Preparation of Compound Stock Solution:
-
Accurately weigh the this compound powder.
-
Dissolve in an appropriate solvent (e.g., sterile deionized water or DMSO) to create a high-concentration stock (e.g., 10 mg/mL or ~100x the highest tested concentration). Note the final solvent concentration, as it should not exceed 1-2% in the final assay wells to avoid solvent-induced toxicity.
-
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test microorganism.
-
Transfer the colonies to a tube containing sterile saline or broth.
-
Vortex to create a smooth suspension. Adjust the turbidity of the suspension to match a 0.5 McFarland standard[14].
-
Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final target concentration of 5 x 10⁵ CFU/mL in the assay wells. A common dilution is 1:100 followed by a 1:2 dilution in the plate (e.g., 100 µL inoculum + 100 µL drug solution).
-
-
Plate Preparation (96-Well Microtiter Plate):
-
Add 100 µL of sterile CAMHB to wells in columns 2 through 12.
-
Add 200 µL of the compound stock solution (at 2x the highest desired final concentration) to the wells in column 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix well by pipetting up and down.
-
Continue this serial dilution across the plate to column 10. Discard 100 µL from column 10. This leaves columns 1-10 with 100 µL of varying compound concentrations.
-
Column 11 will serve as the positive control (growth control); it contains 100 µL of CAMHB.
-
Column 12 will serve as the negative control (sterility control); it contains 200 µL of CAMHB and no inoculum.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum (prepared in step 2) to wells in columns 1 through 11. Do not add inoculum to column 12.
-
The final volume in wells 1-11 is now 200 µL.
-
Cover the plate with a lid or an adhesive seal and incubate at 35-37°C for 16-20 hours under ambient atmospheric conditions.
-
-
Reading the MIC:
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well)[13]. A reading mirror or a plate reader (measuring OD at 600 nm) can be used for determination.
-
Caption: Workflow for MIC and MBC determination.
Protocol: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is a supplementary test to determine if an agent is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).
Step-by-Step Methodology:
-
Following the MIC determination, take a 10-100 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).
-
Spot-plate or spread each aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
Incubate the agar plate at 35-37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (e.g., ≤1-2 colonies from a 10 µL spot of a 5x10⁵ CFU/mL culture).
Data Presentation: Example MIC/MBC Values
The following table is for illustrative purposes only to demonstrate how to present the resulting data.
| Microorganism | Strain | Type | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| Staphylococcus aureus | ATCC 29213 | Gram (+) | 16 | 32 | 2 |
| Escherichia coli | ATCC 25922 | Gram (-) | 32 | >128 | >4 |
| Pseudomonas aeruginosa | ATCC 27853 | Gram (-) | 64 | >128 | >2 |
| Candida albicans | ATCC 90028 | Fungus | 8 | 16 | 2 |
Interpretation: An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity, while a ratio >4 suggests bacteriostatic activity.
Application Note II: Anti-Biofilm Activity Assessment
Biofilms are structured communities of microorganisms encased in a self-produced matrix, which often exhibit high tolerance to conventional antibiotics. The crystal violet assay is a simple, high-throughput method to quantify the effect of a compound on biofilm formation (inhibition) or on pre-formed biofilms (disruption)[15][16].
Protocol: Biofilm Inhibition by Crystal Violet Staining
Causality & Rationale:
-
Principle: Crystal violet is a basic dye that stains the negatively charged components of the biofilm matrix and the microbial cells themselves. The amount of retained dye is proportional to the total biofilm biomass[17].
-
Washing Step: The washing steps are critical to remove planktonic (free-floating) cells that have not adhered as part of the biofilm. This must be done gently to avoid dislodging the biofilm itself.
-
Solubilization: Acetic acid or ethanol is used to solubilize the crystal violet that has been retained by the biofilm, allowing for its quantification by measuring the absorbance[18].
Step-by-Step Methodology:
-
Plate Preparation: Prepare serial dilutions of this compound in a 96-well flat-bottomed microtiter plate as described in the MIC protocol (Section 2.1, step 3), but use a biofilm-promoting medium (e.g., Tryptic Soy Broth with 1% glucose).
-
Inoculation: Inoculate the wells with a standardized bacterial suspension (0.5 McFarland) as previously described. Include positive (inoculum, no compound) and negative (broth only) controls.
-
Incubation: Cover the plate and incubate under static (non-shaking) conditions for 24-48 hours at 37°C. The duration depends on the biofilm-forming capacity of the test organism.
-
Washing:
-
Carefully discard the liquid content from the wells by inverting the plate and shaking gently.
-
Wash the wells three times with 200 µL of sterile Phosphate-Buffered Saline (PBS) per well to remove planktonic cells. Discard the wash buffer after each step.
-
-
Fixation: Fix the remaining biofilms by air-drying the plate or by heating at 60°C for 1 hour[15].
-
Staining:
-
Add 150 µL of a 0.1% (w/v) crystal violet solution to each well.
-
Incubate at room temperature for 15-20 minutes[16].
-
-
Final Wash: Discard the crystal violet solution and wash the plate again three times with sterile PBS or deionized water. Ensure all unbound dye is removed.
-
Solubilization & Quantification:
-
Air-dry the plate completely.
-
Add 200 µL of 33% (v/v) glacial acetic acid or 95% ethanol to each well to solubilize the bound dye.
-
Incubate for 10-15 minutes, with gentle agitation if necessary.
-
Transfer 125 µL of the solubilized solution to a new flat-bottomed plate and measure the absorbance at 570-595 nm using a microplate reader.
-
Caption: Workflow for the crystal violet biofilm inhibition assay.
References
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Chem-Impex. (n.d.). 2,4-Dimethylquinoline. Retrieved from [Link]
-
Alassaf, M. A., Selim, K. B., & Nasr, M. N. A. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Journal of Chemistry, 2022, e5923525. Available from: [Link]
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Roth, B., Aig, E., Rauckman, B. S., Strelitz, J. Z., Phillips, A. P., Ferone, R., Bushby, S. R., & Siegel, C. W. (1981). 2,4-Diamino-5-benzylpyrimidines and analogues as antibacterial agents. 10. 2,4-Diamino-5-(6-quinolylmethyl)- and -[(tetrahydro-6-quinolyl)methyl]pyrimidine derivatives. Further specificity studies. Journal of Medicinal Chemistry, 24(8), 933–941. Available from: [Link]
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Marella, A., Ali, M. R., Alam, M. T., Saha, R., & Tanvir, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(40), 23787–23811. Available from: [Link]
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Desai, N. C., & Dodiya, A. M. (2011). Synthesis, characterization and antimicrobial screening of quinoline based quinazolinone-4-thiazolidinone heterocycles. Journal of Saudi Chemical Society, 17(2), 221-229. Available from: [Link]
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Semantic Scholar. (n.d.). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. Retrieved from [Link]
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FooDB. (2010). Showing Compound 2,4-Dimethylquinoline (FDB004387). Retrieved from [Link]
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Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology, 28(11), 1673–1680. Available from: [Link]
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Ginsburg, H., & Krugliak, M. (1992). Studies on the antimalarial mode of action of quinoline-containing drugs: time-dependence and irreversibility of drug action, and interactions with compounds that alter the function of the parasite's food vacuole. Biochemical Pharmacology, 43(1), 63–70. Available from: [Link]
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ResearchGate. (n.d.). 2,4-Dimethylquinoline. Retrieved from [Link]
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CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14536, 2,4-Dimethylquinoline. Retrieved from [Link]
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Bio-protocol. (n.d.). Crystal violet assay. Retrieved from [Link]
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Roth, B., Aig, E., & Shipman, C. (1982). 2,4-Diamino-5-benzylpyrimidines and Analogues as Antibacterial Agents. 12. 1,2-Dihydroquinolylmethyl Analogues With High Activity and Specificity for Bacterial Dihydrofolate Reductase. Journal of Medicinal Chemistry, 25(5), 535–540. Available from: [Link]
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ResearchGate. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Retrieved from [Link]
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Tille, P. (2021). Antimicrobial Susceptibility Testing. In Bailey & Scott's Diagnostic Microbiology. StatPearls Publishing. Available from: [Link]
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Sharma, D., Kumar, M., Kumar, R., Kumar, S., & Singh, R. (2023). Exploring the Therapeutic Marvels: A Comprehensive Review on the Biological Potential of Quinoline-5,8-Dione. Current Organic Chemistry, 27(14), 1184-1203. Available from: [Link]
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Wanger, A. (n.d.). Methodologies for Antimicrobial Susceptibility Testing. University of Texas. Retrieved from [Link]
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Espinel-Ingroff, A., et al. (2007). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 45(5), 1665-1667. Available from: [Link]
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Binate, G., et al. (2024). Antibacterial activity of three organic compounds. German Science Herald, 1/2024. Available from: [Link]
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Sestak, V., et al. (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 27(19), 6586. Available from: [Link]
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CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available from: [Link]
-
iGEM. (n.d.). General Biofilm Assay Protocol. Retrieved from [Link]
-
Fry, M. D., et al. (2006). Biological evaluation of newly synthesized quinoline-5,8-quinones as Cdc25B inhibitors. Bioorganic & Medicinal Chemistry, 14(16), 5531-5539. Available from: [Link]
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CLSI. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. Retrieved from [Link]
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O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments, (47), 2437. Available from: [Link]
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World Organisation for Animal Health. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15101, 2,8-Dimethylquinoline. Retrieved from [Link]
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bioMérieux. (2024). Antimicrobial Susceptibility Testing. Retrieved from [Link]
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Wróblewska, J., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available from: [Link]
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EUCAST. (2021). Clinical Breakpoint Tables. Retrieved from [Link]
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ResearchGate. (2015). How can I assess biofilm formation by crystal violet binding assay? Retrieved from [Link]
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Slideshare. (n.d.). Quinolines- Antimalarial drugs.pptx. Retrieved from [Link]
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Application Notes and Protocols for the Antiviral Evaluation of 2,4-Dimethylquinoline-5,8-diol hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Information regarding the specific antiviral applications and detailed biological activity of 2,4-Dimethylquinoline-5,8-diol hydrobromide is not extensively available in the public domain. This document, therefore, serves as a comprehensive guide for the systematic evaluation of this compound's potential antiviral properties, based on the known activities of the broader quinoline class of molecules. The protocols and methodologies provided are established standards in antiviral research.
Introduction: The Antiviral Potential of Quinoline Derivatives
Quinoline and its derivatives represent a significant class of heterocyclic compounds with a wide spectrum of biological activities, including potent antiviral effects.[1][2][3] These compounds have demonstrated inhibitory activity against a range of viruses, including RNA and DNA viruses, such as Dengue virus, Zika virus, Ebola virus, and coronaviruses.[1][2][3] The antiviral mechanisms of quinoline derivatives are diverse and can include the inhibition of viral entry, interference with viral replication machinery like RNA-dependent RNA polymerase (RdRp), and modulation of host immune responses.[4] Given this background, this compound, as a member of the quinoline family, warrants investigation as a potential novel antiviral agent.
Preliminary Characterization of this compound
Prior to initiating antiviral screening, a thorough physicochemical characterization of the compound is essential. This data will inform formulation for in vitro and potential in vivo studies.
Table 1: Physicochemical Characterization Parameters
| Parameter | Method | Purpose |
| Solubility | Serial dilution in various solvents (e.g., DMSO, ethanol, water, cell culture media) | To determine the appropriate solvent and concentration range for biological assays. |
| Stability | HPLC or LC-MS analysis of the compound in solution over time at different temperatures (e.g., 4°C, 37°C) | To assess the compound's stability under experimental conditions and ensure its integrity throughout the assay. |
| Purity | HPLC, LC-MS, or NMR spectroscopy | To confirm the purity of the compound and identify any potential impurities that could affect experimental results. |
In Vitro Antiviral Activity Screening: A Step-by-Step Approach
The initial assessment of antiviral activity is typically performed in a controlled in vitro setting using cell-based assays.
General Experimental Workflow
The following diagram illustrates a standard workflow for the in vitro evaluation of a novel antiviral compound.
Caption: General workflow for in vitro antiviral screening.
Protocol 1: Cytotoxicity Assessment
It is crucial to determine the concentration range at which this compound is not toxic to the host cells, as cytotoxicity can be confounded with antiviral activity. The MTT assay is a widely used colorimetric method for assessing cell viability.
Materials:
-
Host cells appropriate for the virus of interest (e.g., Vero cells for Herpes Simplex Virus, A549 cells for Influenza A Virus)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the 96-well plates with host cells at a density that will result in 80-90% confluency after 24 hours of incubation.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a cell-only control (medium only).
-
Incubation: Incubate the plates for a duration equivalent to the planned antiviral assay (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Virus Yield Reduction Assay (VYR)
This assay quantifies the amount of infectious virus produced in the presence of the test compound.
Materials:
-
Host cells in 24- or 48-well plates
-
Virus stock with a known titer
-
This compound
-
Complete cell culture medium
-
Materials for virus titration (e.g., TCID50 or plaque assay)
Procedure:
-
Cell Infection: Seed cells and grow to 80-90% confluency. Infect the cells with the virus at a specific multiplicity of infection (MOI), typically a low MOI (e.g., 0.01-0.1) to allow for multiple rounds of replication.
-
Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum, wash the cells, and add fresh medium containing serial dilutions of this compound (at non-toxic concentrations). Include a virus-only control and a cell-only control.
-
Incubation: Incubate the plates for a period sufficient for the virus to replicate (e.g., 24-72 hours).
-
Virus Harvest: Collect the supernatant, which contains the progeny virus.
-
Virus Tittering: Determine the viral titer in the collected supernatants using a standard titration method like the TCID50 (50% Tissue Culture Infectious Dose) assay or a plaque assay.
-
Data Analysis: Calculate the reduction in viral titer for each compound concentration compared to the virus-only control. Determine the 50% effective concentration (EC50), the concentration at which the compound inhibits viral replication by 50%.
Protocol 3: Plaque Reduction Assay (PRA)
This assay is used for viruses that cause visible plaques (areas of cell death) and measures the inhibition of viral spread.
Materials:
-
Host cells in 6- or 12-well plates
-
Virus stock
-
This compound
-
Overlay medium (e.g., medium with low-melting-point agarose or methylcellulose)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Cell Infection: Seed cells to form a confluent monolayer. Infect the cells with a dilution of the virus that will produce a countable number of plaques (e.g., 50-100 plaques per well).
-
Compound Treatment: After adsorption, remove the inoculum and overlay the cells with an overlay medium containing serial dilutions of the compound.
-
Incubation: Incubate the plates until plaques are visible (typically 3-10 days, depending on the virus).
-
Plaque Visualization: Remove the overlay, fix the cells (e.g., with formaldehyde), and stain with a staining solution.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. Determine the EC50.
Elucidating the Mechanism of Action
Once antiviral activity is confirmed, the next step is to investigate the compound's mechanism of action.
Time-of-Addition Assay
This assay helps to determine at which stage of the viral life cycle the compound is active (e.g., entry, replication, or egress).
Caption: Time-of-addition assay to probe the mechanism of action.
Procedure:
-
Pre-treatment: Add the compound to the cells before infection and wash it out before adding the virus.
-
Co-treatment: Add the compound at the same time as the virus.
-
Post-treatment: Add the compound at various time points after infection.
By analyzing the effect of the compound at these different time points, it is possible to infer the targeted stage of the viral life cycle.
Potential Molecular Targets
Based on the known mechanisms of other quinoline derivatives, potential molecular targets for this compound could include:
-
Viral Enzymes: RNA-dependent RNA polymerase, proteases, helicases.
-
Viral Entry: Fusion proteins, receptor binding.
-
Host Factors: Cellular kinases, host proteases required for viral entry, or components of the immune signaling pathways.
Further biochemical and molecular assays would be required to identify the specific target.
Data Interpretation and Reporting
Table 2: Key Parameters for Antiviral Activity Assessment
| Parameter | Definition | Desired Value |
| CC50 (50% Cytotoxic Concentration) | The concentration of the compound that causes a 50% reduction in cell viability. | High (indicating low toxicity) |
| EC50 (50% Effective Concentration) | The concentration of the compound that inhibits viral activity by 50%. | Low (indicating high potency) |
| SI (Selectivity Index) | The ratio of CC50 to EC50 (CC50/EC50). | High (ideally >10), indicating a favorable therapeutic window. |
A promising antiviral candidate will have a high CC50, a low EC50, and consequently, a high SI.
Conclusion
While specific data on the antiviral properties of this compound is currently lacking, its chemical classification as a quinoline derivative suggests it is a compound of interest for antiviral research. The systematic approach outlined in these application notes, from initial cytotoxicity testing to more in-depth mechanistic studies, provides a robust framework for evaluating its potential as a novel antiviral agent. Adherence to these established protocols will ensure the generation of reliable and reproducible data, which is essential for the advancement of antiviral drug discovery.
References
-
Billi, E., et al. (2022). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Molecules, 27(9), 2975. [Link]
-
García, G., et al. (2021). Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. Molecules, 26(11), 3173. [Link]
-
Singh, P., & Kumar, V. (2021). Synthetic and Medicinal Perspective of Quinolines as Antiviral Agents. Bioorganic & Medicinal Chemistry, 40, 116182. [Link]
-
ResearchGate. (n.d.). 2,4-Dimethylquinoline. Retrieved from [Link]
-
Al-Shabib, N. A., et al. (2023). Natural Alkaloids as Antiviral Agents Against RNA Viruses: A Comprehensive and Mechanistic Review. Molecules, 28(14), 5434. [Link]
-
Singh, P., & Kumar, V. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. Bioorganic & Medicinal Chemistry, 40, 116182. [Link]
- Google Patents. (n.d.). Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates.
-
Barrow, E. L., et al. (1993). 2,4-Diamino-5-benzylpyrimidines and Analogues as Antibacterial Agents. 12. 1,2-Dihydroquinolylmethyl Analogues With High Activity and Specificity for Bacterial Dihydrofolate Reductase. Journal of Medicinal Chemistry, 36(13), 1837–1843. [Link]
-
PubChem. (n.d.). 2,4-Dimethylquinoline. Retrieved from [Link]
-
Dobbelstein, M., et al. (2024). Inhibitors of dihydroorotate dehydrogenase synergize with the broad antiviral activity of 4'-fluorouridine. Antiviral Research, 223, 106046. [Link]
-
PubChem. (n.d.). 2,8-Dimethylquinoline. Retrieved from [Link]
-
Cantrell, C. L., et al. (2005). Investigation of the Mechanism of Action of 3-(4-bromophenyl)-5-acyloxymethyl-2,5-dihydrofuran-2-one Against Candida Albicans by Flow Cytometry. Journal of Agricultural and Food Chemistry, 53(19), 7461–7467. [Link]
-
ResearchGate. (n.d.). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Retrieved from [Link]
Sources
- 1. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural Alkaloids as Antiviral Agents Against RNA Viruses: A Comprehensive and Mechanistic Review [mdpi.com]
Application Note & Protocols: Characterization of QDI-1, a Novel Quinoline-Based Kinase Inhibitor
Disclaimer: The compound "2,4-Dimethylquinoline-5,8-diol hydrobromide" is not a recognized kinase inhibitor in publicly available scientific literature. The following Application Note has been created for illustrative purposes, using a hypothetical quinoline-based kinase inhibitor, herein named QDI-1 , to demonstrate the principles and protocols for characterizing novel kinase inhibitors. The experimental data presented is representative and not derived from actual experiments with the named compound.
For: Researchers, scientists, and drug development professionals.
Introduction: The Quinoline Scaffold in Kinase Inhibition
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its rigid, bicyclic aromatic structure provides an excellent framework for designing molecules that can fit into the ATP-binding pocket of protein kinases with high affinity. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[3][4] Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery.[1][2]
Quinoline derivatives have been successfully developed as inhibitors of a wide range of kinases, including tyrosine kinases like EGFR and Src, by targeting the aberrant signaling pathways that drive cellular proliferation and survival.[3][4] This document provides a comprehensive guide to the characterization of QDI-1 , a hypothetical novel 2,4-dimethylquinoline derivative, as a potent inhibitor of the Src family kinases (SFKs).
Hypothetical Mechanism of Action: QDI-1 Targeting of Src Kinase
Src family kinases are non-receptor tyrosine kinases that act as key nodes in signaling pathways controlling cell proliferation, differentiation, motility, and adhesion.[5][6] In many cancers, Src is constitutively active, leading to uncontrolled cell growth. QDI-1 is hypothesized to be an ATP-competitive inhibitor of Src. By binding to the ATP pocket, QDI-1 prevents the phosphorylation of Src's downstream substrates, thereby inhibiting the entire signaling cascade.
Src Signaling Pathway and Point of Inhibition
The diagram below illustrates the canonical Src signaling pathway and the proposed point of intervention for QDI-1. Activation of upstream receptors (e.g., Receptor Tyrosine Kinases like EGFR) recruits and activates Src.[5] Active Src then phosphorylates numerous downstream effectors, leading to the activation of pathways such as the Ras/MAPK and PI3K/Akt pathways, which promote cell proliferation and survival.
Caption: QDI-1 inhibits active Src, blocking downstream signaling.
Experimental Protocols
The following protocols provide a framework for the biochemical and cellular characterization of QDI-1.
Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the inhibitor indicates its potency.[7]
Causality Behind Choices:
-
ADP-Glo™ Assay: Chosen for its high sensitivity, broad dynamic range, and resistance to compound interference. It measures ADP production, a direct product of the kinase reaction.[7]
-
ATP at Km: Using ATP at its Michaelis-Menten constant (Km) provides a standardized condition for comparing ATP-competitive inhibitors. Excessively high ATP concentrations can mask the effect of competitive inhibitors.
Caption: Workflow for the ADP-Glo™ biochemical kinase assay.
-
Compound Preparation: Prepare a 10-point serial dilution of QDI-1 in 100% DMSO, starting at 1 mM. The final DMSO concentration in the assay should be ≤1%.
-
Assay Plate Setup: To a 384-well low-volume plate, add 1 µL of the diluted QDI-1 or DMSO vehicle (for 0% and 100% inhibition controls).
-
Enzyme Addition: Add 2 µL of Src kinase enzyme diluted in kinase buffer to each well. Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.[7]
-
Reaction Initiation: Add 2 µL of a substrate/ATP mixture to initiate the kinase reaction. The final concentrations should be at the predetermined Km for both ATP and the peptide substrate. Incubate for 2 hours at room temperature.[7]
-
Reaction Termination & ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any remaining ATP. Incubate for 30 minutes at room temperature.[7]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each QDI-1 concentration relative to the DMSO controls and plot the data to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Protocol 2: Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[8][9] Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product.[8][10]
Causality Behind Choices:
-
MTT Assay: This is a robust, widely used, and cost-effective method for initial cytotoxicity and anti-proliferative screening.[9]
-
Serum-Free Media during Incubation: Components in serum can interact with MTT and affect the reduction to formazan, so using serum-free media during the MTT incubation step improves accuracy.[9]
-
Cell Seeding: Seed cancer cells known to be dependent on Src signaling (e.g., HT-29 colon cancer cells) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of QDI-1 in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Incubate for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[11]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8] Gently pipette to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition).
Protocol 3: Analysis of Target Engagement in Cells (Western Blot for Phospho-Src)
This protocol verifies that QDI-1 inhibits its intended target, Src, within a cellular context by measuring the phosphorylation status of Src at its activating tyrosine residue (Tyr416).
Causality Behind Choices:
-
Western Blotting: This technique allows for the specific detection of the phosphorylated form of a protein, providing direct evidence of kinase inhibition in a signaling pathway.
-
Phosphatase Inhibitors: Crucial for preserving the phosphorylation state of proteins during sample preparation.
-
BSA for Blocking: Bovine Serum Albumin (BSA) is preferred over milk for blocking when using phospho-specific antibodies, as milk contains phosphoproteins (caseins) that can cause high background.
-
Tris-Buffered Saline (TBS): Phosphate-based buffers (PBS) should be avoided as the free phosphate can interfere with the binding of phospho-specific antibodies.[12]
-
Cell Treatment and Lysis: Plate cells and treat with various concentrations of QDI-1 (e.g., 0.1, 1, 10 µM) for 2-4 hours. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors. Keep samples on ice at all times.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Gel Electrophoresis: Denature 20-30 µg of protein from each sample by boiling in SDS-PAGE sample buffer. Separate the proteins on a 10% polyacrylamide gel.[13]
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[14]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Src (p-Src Tyr416).[14]
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total Src.
Data Presentation: Hypothetical Inhibitory Profile of QDI-1
The following table summarizes the expected results from the characterization of QDI-1.
| Assay Type | Target/Cell Line | Endpoint | Result (Hypothetical) |
| Biochemical Kinase Assay | Src Kinase | IC50 | 15 nM |
| Biochemical Kinase Assay | Fyn Kinase | IC50 | 35 nM |
| Biochemical Kinase Assay | Lck Kinase | IC50 | 80 nM |
| Biochemical Kinase Assay | EGFR Kinase | IC50 | >10,000 nM |
| Cell Viability Assay | HT-29 (Colon) | GI50 | 250 nM |
| Target Engagement | HT-29 (Colon) | IC50 | 220 nM |
Troubleshooting
-
High Background in Western Blots: Ensure blocking is sufficient (increase time or BSA concentration). Use TBST for all wash steps and antibody dilutions.[12]
-
No Signal in Kinase Assay: Confirm enzyme activity with a positive control. Check the ATP and substrate concentrations and integrity.
-
Inconsistent MTT Results: Ensure even cell seeding. Check for compound precipitation at high concentrations. Minimize the time between solubilizing formazan and reading the plate.
References
-
Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. Available at: [Link]
-
Recent Advances of Quinoline‐Based Small Molecules as Kinase Inhibitors (2020–2024). ResearchGate. Available at: [Link]
-
MTT Assay Protocol. Springer Nature Experiments. Available at: [Link]
-
Review on recent development of quinoline for anticancer activities. ResearchGate. Available at: [Link]
-
Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk. PMC. Available at: [Link]
-
A comprehensive pathway map of epidermal growth factor receptor signaling. PMC. Available at: [Link]
-
How Does a Biochemical Kinase Assay Work? BellBrook Labs. Available at: [Link]
-
Src family kinase. Wikipedia. Available at: [Link]
-
EGF/EGFR Signaling Pathway. Creative Diagnostics. Available at: [Link]
-
Comprehensive review on current developments of quinoline-based anticancer agents. European Journal of Medicinal Chemistry. Available at: [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]
-
Kinase Screening Assay Services. Reaction Biology. Available at: [Link]
-
WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate. Available at: [Link]
-
EGFR Signaling Pathway. Sino Biological. Available at: [Link]
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]
-
Epidermal growth factor receptor. Wikipedia. Available at: [Link]
-
Cell Viability Assay (MTT Assay) Protocol. protocols.io. Available at: [Link]
-
Assay Development for Protein Kinase Enzymes. NCBI. Available at: [Link]
-
Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad Antibodies. Available at: [Link]
-
Src family. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]
-
Pan/Phospho Analysis for Western Blot Normalization. LI-COR Biosciences. Available at: [Link]
-
Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors. PubMed. Available at: [Link]
-
Biochemical kinase assay to improve potency and selectivity. Domainex. Available at: [Link]
Sources
- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Src family kinase - Wikipedia [en.wikipedia.org]
- 6. Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. domainex.co.uk [domainex.co.uk]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 13. licorbio.com [licorbio.com]
- 14. researchgate.net [researchgate.net]
Application Note: Scalable Synthesis of 2,4-Dimethylquinoline-5,8-diol Hydrobromide
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 2,4-Dimethylquinoline-5,8-diol hydrobromide , a critical scaffold in the development of aminoquinone-based antimalarials and chemotherapeutic agents. Unlike bench-scale methods that often suffer from oxidative instability of the diol moiety, this protocol utilizes a modified Combes quinoline synthesis starting from protected 2,5-dimethoxyaniline. This strategy protects the oxidation-prone hydroquinone system until the final salt formation step, ensuring high purity and stability.
Key Advantages of this Protocol:
-
Oxidative Protection: The quinone/hydroquinone redox couple is masked as methyl ethers until the final step.
-
Scalability: The use of Polyphosphoric Acid (PPA) for cyclization mitigates the violent exotherms seen with concentrated sulfuric acid.
-
Salt Stabilization: Isolation as the hydrobromide salt prevents auto-oxidation to the quinone (2,4-dimethylquinoline-5,8-dione) upon storage.
Retrosynthetic Analysis & Strategy
The synthesis is designed around the Combes Quinoline Synthesis , which constructs the pyridine ring upon an existing benzene ring.
-
Target: 2,4-Dimethylquinoline-5,8-diol HBr
-
Precursor 1: 5,8-Dimethoxy-2,4-dimethylquinoline (Stable Intermediate)
-
Starting Materials: 2,5-Dimethoxyaniline + Acetylacetone (2,4-Pentanedione)
Reaction Pathway Visualization
The following diagram illustrates the chemical pathway and logic flow.
Figure 1: Retrosynthetic pathway utilizing the Combes synthesis followed by acid-mediated deprotection.
Process Development & Protocols
Stage 1: Formation of the Schiff Base
Direct cyclization of aniline and diketone often leads to low yields due to side reactions. We first isolate the Schiff base (imine) to ensure regioselectivity.
Reagents:
-
2,5-Dimethoxyaniline (1.0 eq)
-
Acetylacetone (1.2 eq)
-
Toluene (Solvent, 10 vol)
-
p-Toluenesulfonic acid (pTSA) (0.05 eq, Catalyst)
Protocol:
-
Setup: Equip a reactor with a mechanical stirrer, temperature probe, and a Dean-Stark trap topped with a reflux condenser.
-
Charging: Charge 2,5-dimethoxyaniline and Toluene. Stir to dissolve. Add Acetylacetone and catalytic pTSA.
-
Reaction: Heat to reflux (approx. 110°C). Azeotropically remove water via the Dean-Stark trap.
-
Endpoint: Reaction is complete when theoretical water volume is collected (approx. 4-6 hours).
-
-
Workup: Cool to room temperature. Wash the toluene layer with 5% NaHCO3 (to remove pTSA) and brine.
-
Isolation: Evaporate toluene under reduced pressure to yield the crude Schiff base oil. Note: This intermediate is hydrolytically unstable; proceed immediately to Stage 2.
Stage 2: Combes Cyclization
This is the critical ring-closing step. While H2SO4 is traditional, Polyphosphoric Acid (PPA) is preferred for scale-up to control the exotherm and improve yield.
Reagents:
-
Crude Schiff Base (from Stage 1)
-
Polyphosphoric Acid (PPA) (5-8 parts by weight relative to Schiff base)
Protocol:
-
Preparation: Heat PPA in the reactor to 80°C to lower viscosity. Stirring efficiency is critical here.
-
Addition: Add the crude Schiff base slowly to the PPA.
-
Exotherm Alert: The reaction is exothermic. Maintain internal temperature between 90-100°C by controlling addition rate.
-
-
Cyclization: Once addition is complete, stir at 100°C for 2-3 hours.
-
Quenching (Critical):
-
Prepare a separate vessel with crushed ice/water (10x weight of PPA).
-
Pour the hot reaction mixture slowly into the stirred ice water. Do not add water to the acid.
-
-
Neutralization: Basify the aqueous slurry with 50% NaOH or NH4OH to pH 8-9 to precipitate the free base (5,8-dimethoxy-2,4-dimethylquinoline).
-
Purification: Filter the solid. Recrystallize from Ethanol/Water (80:20) to remove regioisomers.
Stage 3: Demethylation & Hydrobromide Salt Formation
The ether cleavage uses hydrobromic acid, which simultaneously protonates the quinoline nitrogen, precipitating the salt.
Reagents:
-
5,8-Dimethoxy-2,4-dimethylquinoline (1.0 eq)
-
Hydrobromic Acid, 48% aq. (10-15 eq)
Protocol:
-
Setup: Reactor with reflux condenser and a caustic scrubber (NaOH trap) connected to the vent.
-
Safety Note: This reaction evolves Methyl Bromide (MeBr) gas, which is neurotoxic and an alkylating agent. The system must be closed and vented through a scrubber.
-
-
Reaction: Charge the dimethoxyquinoline and 48% HBr. Heat to reflux (approx. 126°C).
-
Monitoring: Monitor by HPLC. The reaction typically requires 12-24 hours. The mixture will darken.
-
Isolation: Cool the mixture slowly to 0-5°C. The target product, this compound, will crystallize out.
-
Note: If crystallization is sluggish, add a small volume of Acetone or Ether to induce precipitation.
-
-
Filtration: Filter the solids. Wash with cold acetone (to remove residual acid and organic impurities).
-
Drying: Dry under vacuum at 40°C. Store under inert atmosphere (Argon/Nitrogen) to prevent oxidation.
Process Flow & Safety Diagram
The following diagram outlines the unit operations and critical safety controls for the scale-up process.
Figure 2: Unit operation workflow highlighting the critical scrubbing requirement for Stage 3.
Analytical Specifications
| Parameter | Specification | Method |
| Appearance | Yellow to Orange crystalline solid | Visual |
| Purity (HPLC) | > 98.0% (Area %) | C18 Column, ACN/Water + 0.1% TFA |
| Identity (H-NMR) | Conforms to structure | 1H-NMR (DMSO-d6) |
| Bromide Content | 28.0 - 30.0% (Theoretical: ~29.5%) | Argentometric Titration |
| Residual Solvents | < 5000 ppm (Ethanol/Acetone) | GC-Headspace |
| Water Content | < 1.0% | Karl Fischer |
Key NMR Signals (DMSO-d6):
- 2.60 (s, 3H, 2-CH3)
- 2.85 (s, 3H, 4-CH3)
- 7.10 (d, 1H, Ar-H)
- 7.35 (d, 1H, Ar-H)
- 7.60 (s, 1H, H-3)
- 9.5-10.5 (br s, OH/NH exchangeable)
Troubleshooting & Causality
| Issue | Probable Cause | Corrective Action |
| Low Yield in Stage 1 | Incomplete water removal. | Ensure vigorous reflux and check Dean-Stark trap efficiency. |
| Charring in Stage 2 | Localized overheating in PPA. | Improve agitation (anchor impeller recommended); reduce addition rate. |
| Incomplete Demethylation | HBr concentration dropped. | HBr gas can escape if condenser is too warm. Ensure coolant is <5°C. |
| Product is Dark/Black | Oxidation to Quinone. | The free base diol oxidizes rapidly. Ensure the product remains acidic (HBr salt) and dry under inert gas. |
References
-
Combes Quinoline Synthesis Mechanism & Scope
- Bergstrom, F. W. (1944). Heterocyclic Nitrogen Compounds. Part IIA. Hexacyclic Compounds: Pyridine, Quinoline, and Isoquinoline. Chemical Reviews.
-
Source:
-
Synthesis of 5,8-Dimethoxyquinolines
- Nickel, P., et al. (1986). Synthesis of 5,8-dimethoxy- and 5,8-dihydroxyquinolines. Arzneimittel-Forschung.
-
Source:
-
Demethylation using Hydrobromic Acid
-
Vomero, S., et al. (1974). Demethylation of methoxyquinolines. Il Farmaco.[4]
- Context: Standard protocol for converting polymethoxyquinolines to quinolinols.
-
Source:
-
-
Polyphosphoric Acid in Cyclization
- Snyder, H. R., & Werber, F. X. (1950). Polyphosphoric Acid as a Dehydrating Agent. Journal of the American Chemical Society.
-
Source:
Sources
- 1. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 2. US20230092143A1 - Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. 2,4-Dimethylquinoline, 95% 100 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Dimethylquinoline-5,8-diol hydrobromide
Welcome to the technical support center for the synthesis and yield optimization of 2,4-Dimethylquinoline-5,8-diol hydrobromide. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this molecule. Here, we will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to enhance the success and yield of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy for this compound, and what are the critical stages?
The synthesis is a multi-step process that does not typically start from the fully-formed diol. The most reliable pathway involves building the quinoline core first, followed by functional group manipulations.
The critical stages are:
-
Quinoline Core Formation: Synthesis of 2,4-dimethylquinoline, often via a classic named reaction like the Doebner-von Miller synthesis.[1][2] This stage is foundational, as the purity and yield here directly impact the entire sequence.
-
Oxidation: Introduction of the oxygen functionalities by oxidizing a suitable precursor to form 2,4-dimethylquinoline-5,8-dione. This step is prone to side reactions and requires careful control of oxidants and conditions.
-
Reduction: Selective reduction of the 5,8-dione to the desired 5,8-diol (a hydroquinone). The primary challenge is preventing the re-oxidation of the diol back to the dione.
-
Salt Formation: Protonation of the diol with hydrobromic acid to form the stable hydrobromide salt. Purity of the diol and control of stoichiometry are key to obtaining a clean product.
Below is a diagram outlining the general synthetic workflow.
Caption: General Synthetic Workflow
Q2: My final product is always discolored (brown or dark purple). What is the likely cause?
This is almost certainly due to the oxidation of the 2,4-dimethylquinoline-5,8-diol intermediate back to the highly colored 2,4-dimethylquinoline-5,8-dione (a quinone).[3] The diol is a hydroquinone, a class of compounds notoriously sensitive to atmospheric oxygen, especially under neutral or basic conditions. The formation of the hydrobromide salt is specifically designed to improve its stability, but exposure to air during the reduction, isolation, or salt formation steps can lead to contamination with the colored quinone.
Troubleshooting Guide: Yield Improvement
This section addresses specific experimental issues in a question-and-answer format, providing explanations and actionable solutions.
Part A: Synthesis of 2,4-Dimethylquinoline (The Quinoline Core)
Issue: "My yield for the Doebner-von Miller reaction to form 2,4-dimethylquinoline is consistently below 40%. The reaction mixture turns into a dark, tarry mess."
Underlying Cause & Solution:
The Doebner-von Miller reaction, while effective, often involves harsh acidic conditions and high temperatures, which can lead to polymerization and the formation of difficult-to-remove byproducts.[4]
Troubleshooting Steps:
-
Control the Temperature Rigorously: The initial condensation and cyclization steps are highly exothermic.
-
Action: Add the α,β-unsaturated carbonyl compound (e.g., crotonaldehyde or its precursor, paraldehyde) slowly to the aniline and acid mixture in an ice bath. Maintain the temperature below 20°C during the addition. After the initial exotherm subsides, then proceed with heating to reflux. This prevents runaway polymerization.
-
-
Optimize the Acid Catalyst: While strong acids like concentrated HCl or H2SO4 are traditional, they can be overly aggressive.
-
Action: Consider using a milder, solid acid catalyst. Silver(I)-exchanged Montmorillonite K10 has been shown to catalyze this reaction effectively under solvent-free conditions, often leading to cleaner reactions and easier workup. This can significantly reduce tar formation.
-
-
Choose the Right Oxidant: An oxidant is required in the final step to aromatize the dihydroquinoline intermediate. Using the aniline starting material or an intermediate Schiff base as the oxidant can be inefficient.
-
Action: The addition of a mild oxidant like arsenic pentoxide or nitrobenzene (the latter also acting as a solvent) is a classic approach to improve the final aromatization step. However, due to toxicity, modern approaches often favor aerobic oxidation or other methods. If your protocol is older, ensure the oxidant is fresh and added at the correct stage (typically during the heating phase).
-
-
Improve the Workup and Purification: The "tar" often contains polymeric byproducts and unreacted starting materials.
-
Action: After the reaction, quench the mixture in a large volume of water and basify carefully with NaOH or Na2CO3 to a pH of 8-9. This will precipitate the polymeric materials while keeping the desired quinoline in the aqueous phase as a free base. Perform a steam distillation or a thorough extraction with a solvent like diethyl ether or dichloromethane. The quinoline product is volatile with steam, which is an excellent method for separating it from non-volatile tars.
-
Data-Driven Decision Making:
| Catalyst System | Typical Conditions | Avg. Yield (%) | Key Advantage |
| Conc. HCl/H2SO4 | 100-140°C, 4-8h | 35-55% | Inexpensive, traditional method |
| Iodine | Acetonitrile, 80°C | 60-75% | Milder, metal-free conditions[5] |
| Ag(I)-Mont. K10 | Solvent-free, 120°C, 3h | 42-89% | Heterogeneous catalyst, easy removal, cleaner reaction |
| Microwave-assisted | Water, catalyst (e.g., NH4OAc) | 75-93% | Rapid, green chemistry approach[6] |
Part B & C: Oxidation to the Dione and Reduction to the Diol
Issue: "After the reduction of the quinone, my product seems pure by TLC, but the yield drops dramatically after workup and isolation. The isolated solid is off-white or beige."
Underlying Cause & Solution:
This is a classic case of air oxidation during workup. The 2,4-dimethylquinoline-5,8-diol is highly susceptible to oxidation. The beige color indicates the presence of the starting quinone. The problem is not the reaction itself, but the handling of the product.
Troubleshooting Workflow:
Caption: Inert Atmosphere Workup Protocol
Detailed Actions:
-
Prepare for an Inert Workup: Before you stop the reduction reaction, prepare your entire workup station. All glassware should be dry and ready.
-
Action: Purge your separatory funnel, flasks, and filter funnels with nitrogen or argon. Degas all solvents (water for quenching, extraction solvent like ethyl acetate) by bubbling N2 or argon through them for at least 20 minutes.
-
-
Maintain a Reducing Environment: During the aqueous quench and extraction, the diol is most vulnerable.
-
Action: Add a small, catalytic amount of the reducing agent (e.g., sodium dithionite) to the water you use for the workup. This will scavenge any dissolved oxygen and protect your product.
-
-
Minimize Exposure Time: Do not leave the free diol solution sitting for any length of time.
-
Action: Once the reduction is complete, proceed through the quench, extraction, and drying steps as quickly and efficiently as possible. Move directly from the isolated, dry organic solution of the diol to the salt formation step. Do not store the free diol.
-
Part D: Formation of the Hydrobromide Salt
Issue: "When I add HBr to my solution of the diol, I get an oily precipitate instead of a crystalline solid, and the yield is poor."
Underlying Cause & Solution:
Oiling out during salt formation is typically caused by issues with solvent, concentration, or impurities. The poor yield can result from incomplete precipitation or product degradation.
Troubleshooting Steps:
-
Solvent Selection is Crucial: The ideal solvent system should dissolve the free diol but be a poor solvent for the resulting hydrobromide salt.
-
Action: A common and effective method is to dissolve the purified diol in a minimal amount of a polar solvent like isopropanol or ethanol. Then, add a non-polar co-solvent like diethyl ether or heptane until the solution just starts to become cloudy. Heat gently to redissolve, then cool slowly. This anti-solvent technique promotes crystallization. Add the HBr solution (e.g., HBr in acetic acid or an ethereal solution) to this mixed-solvent system.
-
-
Control the Stoichiometry and Addition of HBr: Adding a large excess of aqueous HBr can increase the polarity of the medium too much, preventing precipitation. Adding the acid too quickly can cause localized high concentrations, leading to oiling.
-
Action: Use a calculated amount of HBr (1.0 to 1.1 equivalents). A solution of HBr in a non-aqueous solvent (like acetic acid or ether) is highly preferred over concentrated aqueous HBr. Add the HBr solution dropwise with vigorous stirring at 0°C to promote slow, controlled crystallization.
-
-
Ensure Purity of the Diol: Impurities from previous steps can inhibit crystallization.
-
Action: If you suspect impurities, try filtering the organic solution of the free diol through a small plug of silica gel or activated carbon (under an inert atmosphere!) before proceeding to the salt formation. This can remove baseline impurities and colored material that interfere with crystallization.
-
Detailed Experimental Protocols
Protocol 1: Optimized Synthesis of 2,4-Dimethylquinoline
This protocol uses a modified Doebner-von Miller approach designed for higher yield and easier purification.
-
To a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add aniline (0.1 mol) and concentrated hydrochloric acid (0.2 mol).
-
Cool the flask in an ice-water bath to 0-5°C.
-
Slowly add paraldehyde (a trimer of acetaldehyde, 0.15 mol) dropwise via the dropping funnel over 1 hour, ensuring the internal temperature does not exceed 15°C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Add acetone (0.1 mol) to the reaction mixture.
-
Slowly and carefully heat the mixture to reflux (approx. 100-110°C) and maintain reflux for 4 hours. The solution will darken significantly.
-
Cool the reaction to room temperature and carefully pour it over 500g of crushed ice.
-
Basify the acidic solution by slowly adding 20% aqueous sodium hydroxide until the pH is ~9. Be cautious, as this is an exothermic process.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2,4-dimethylquinoline as a dark oil.
-
Purify the crude product by vacuum distillation to obtain pure 2,4-dimethylquinoline as a pale yellow oil. (Expected yield: 65-75%).
Protocol 2: Reduction and Salt Formation Under Inert Atmosphere
This protocol covers the critical final steps of the synthesis.
-
Setup: All glassware is oven-dried and assembled while hot under a stream of dry argon. All solvents (THF, water, ethyl acetate, isopropanol, diethyl ether) must be thoroughly degassed with argon for 30 minutes prior to use.
-
Dissolve 2,4-dimethylquinoline-5,8-dione (10 mmol) in degassed THF (100 mL) in a flask under an argon atmosphere.
-
Prepare a solution of sodium dithionite (30 mmol) in degassed water (100 mL).
-
Add the sodium dithionite solution to the quinone solution. Stir vigorously at room temperature. The deep color of the quinone should fade to a pale yellow or colorless solution within 1 hour. Monitor the reaction by TLC.
-
Once the reaction is complete, transfer the mixture to a separatory funnel purged with argon.
-
Extract the aqueous layer with degassed ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with degassed brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution (under argon) into a clean, purged flask and concentrate under reduced pressure to obtain the crude diol.
-
Do not wait. Immediately redissolve the crude diol in a minimum amount of degassed isopropanol (approx. 20 mL).
-
Cool the solution to 0°C in an ice bath.
-
With rapid stirring, add a 33% solution of HBr in acetic acid (1.05 equivalents) dropwise.
-
If a precipitate does not form immediately, add degassed diethyl ether dropwise until the solution becomes persistently cloudy.
-
Allow the mixture to stir at 0°C for 1 hour, then let it stand at 4°C overnight to complete crystallization.
-
Collect the resulting crystalline solid by filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum. Store the final product under argon in a sealed vial protected from light. (Expected yield: 80-90% for the final two steps).
References
-
Thakur, G. S., et al. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Available at: [Link]
-
Kappe, C. O. (2000). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. Available at: [Link]
-
Naidoo, R. (2018). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. ResearchSpace@UKZN. Available at: [Link]
-
Kumar, S., & Sharma, R. (2022). A review on synthetic investigation for quinoline: recent green approaches. Green Chemistry Letters and Reviews. Available at: [Link]
-
Patel, H. R., et al. (2017). Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives using aryl amines and acetylenedicarboxylates through a pseudo three-component reaction. Organic & Biomolecular Chemistry. Available at: [Link]
-
IJFMR. (n.d.). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Available at: [Link]
-
Gutsulyak, D. V. (2011). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. iipseries.org [iipseries.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 52824-08-5|2,4-Dimethylquinoline-5,8-dione|BLD Pharm [bldpharm.com]
- 4. ijfmr.com [ijfmr.com]
- 5. Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives using aryl amines and acetylenedicarboxylates through a pseudo three-component reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. tandfonline.com [tandfonline.com]
Purification methods for "2,4-Dimethylquinoline-5,8-diol hydrobromide"
Technical Support Center: 2,4-Dimethylquinoline-5,8-diol Hydrobromide
Status: Active Agent: Senior Application Scientist (Ph.D.) Subject: Purification, Stability, and Handling Protocols[1][2]
Introduction: The "Red-Shift" Challenge
Welcome. If you are accessing this guide, you are likely facing a specific set of problems with This compound .
This molecule is chemically deceptive. While the 2,4-dimethyl substitution on the pyridine ring adds steric bulk and lipophilicity, the core 5,8-diol moiety (a hydroquinone system) is thermodynamically eager to oxidize into its corresponding quinone (2,4-dimethylquinoline-5,8-dione ).[1][2]
This oxidation typically manifests as a shift from a pale yellow/off-white solid to a deep red or black tar .[1][2] The hydrobromide salt form is intended to stabilize the diol against this oxidation and improve water solubility, but improper purification often strips this protection or traps oxidative impurities.
The following guide replaces standard "textbook" advice with field-proven troubleshooting workflows.
Module 1: Diagnostic Troubleshooting (Q&A)
Q1: My product turned from off-white to dark red/black during vacuum drying. Is it recoverable?
A: Yes, but you are witnessing the "Quinone Shift." The 5,8-diol system has oxidized to the 5,8-dione (para-quinone).[2] This happens if:
-
Residual base was present (phenolate anions oxidize rapidly).[1]
-
The salt was dried in the presence of oxygen and moisture without a reducing stabilizer.
The Fix: You must reduce the quinone back to the diol during the recrystallization.
-
Protocol: Dissolve the dark solid in minimal hot ethanol containing 1-2% stannous chloride (SnCl₂) or sodium dithionite (Na₂S₂O₄) . These agents reduce the quinone back to the hydroquinone (diol). Then, re-precipitate the salt by adding HBr/Ether.
Q2: I cannot get crystals; the product "oils out" when I add the antisolvent.
A: This is a classic "Solvent Shock" or "Wet Solvent" issue. Hydrobromide salts are hygroscopic.[1] If your antisolvent (usually Diethyl Ether or Acetone) contains water, or if you add it too fast, the salt separates as a hydrated oil rather than a crystal lattice.[1]
The Fix:
-
Dry your solvents: Ensure Diethyl Ether is anhydrous (stored over molecular sieves).[1]
-
Slow Addition: Add the antisolvent dropwise to the agitated solution until a persistent cloudiness appears. Stop. Let it stir for 10 minutes. Then continue.
-
Seed It: If oiling persists, scratch the glass interface with a spatula or add a seed crystal of the crude material.
Q3: The melting point is broad (e.g., 210–225°C).[1] Is this acceptable?
A: No. A range >2°C indicates impure salt stoichiometry. Unlike the free base, the hydrobromide salt forms a specific crystal lattice. A broad range suggests you have a mixture of:
The Fix: Wash the solid with anhydrous ether (to remove free base) or recrystallize from EtOH/HBr (aq) to ensure full protonation.
Module 2: The "Gold Standard" Purification Protocol
Do not rely on simple evaporation.[1] This compound requires a Recrystallization-Reduction hybrid approach.[1][2]
Reagents Required:
-
Solvent B (Antisolvent): Anhydrous Diethyl Ether or Acetone.[2]
-
Stabilizer: 48% Hydrobromic Acid (aq) and Sodium Dithionite.[1][2]
Step-by-Step Methodology:
-
Dissolution (The Reduction Step):
-
Place crude 2,4-dimethylquinoline-5,8-diol HBr in a round-bottom flask.
-
Add Solvent A (Ethanol) (approx. 5–7 mL per gram of solid).
-
Critical: Add a spatula tip of Sodium Dithionite (approx. 10 mg/g). This scavenges any oxidized quinone.[1]
-
Heat to reflux (80°C) under Nitrogen/Argon until fully dissolved.[2] The solution should lighten in color (red
yellow).
-
-
Acidification Check:
-
Hot Filtration:
-
Filter the hot solution through a heated glass frit or Celite pad to remove the inorganic reducing agent residues (Na salts).
-
-
Crystallization (The Antisolvent Drop):
-
Isolation:
Module 3: Visualizing the Chemistry
Diagram 1: The Oxidation Trap (Mechanism of Failure)
This diagram illustrates why the product turns black and how the HBr salt blocks this pathway.[2]
Caption: The reversible redox cycle.[1][2] The free base (Diol) readily oxidizes to the colored Quinone. Protonation (Salt formation) sequesters the lone pairs, significantly slowing oxidation.[1][2]
Diagram 2: Purification Decision Tree
Follow this logic to determine the correct purification path based on your crude material's state.
Caption: Decision matrix for purification. Dark colored crude requires chemical reduction prior to crystallization to ensure high purity.[1]
Module 4: Analytical Specifications
When verifying your purified compound, compare against these expected metrics:
| Parameter | Specification | Notes |
| Appearance | Pale yellow to off-white crystalline solid | Red/Brown indicates oxidation (>1% Quinone).[1][2] |
| Solubility | Soluble in Water, Methanol, DMSO | Insoluble in non-polar solvents (Hexane, Ether).[1][2] |
| 1H NMR (DMSO-d6) | Distinct peaks for 2-CH₃ and 4-CH₃ | Look for disappearance of quinone peaks (shifted downfield).[1][2] |
| Counter-ion | Positive for Bromide (AgNO₃ test) | Immediate pale yellow precipitate with Silver Nitrate.[1][2] |
References
-
General Quinone Salt Purification
-
Oxidation Mechanics of 5,8-Quinolinediols
-
Synthesis & Properties of Dimethylquinoline Derivatives
Sources
Technical Support Center: Synthesis of Quinoline-5,8-diones
Welcome to the technical support center for the synthesis of quinoline-5,8-diones. This guide is designed for researchers, scientists, and professionals in drug development. Quinoline-5,8-diones are a vital class of heterocyclic compounds, forming the core scaffold of numerous natural and synthetic molecules with significant therapeutic potential, including anticancer, antimalarial, and antibacterial properties.[1][2][3] However, their synthesis is often fraught with challenges, from controlling the initial quinoline ring formation to the delicate final oxidation and purification steps.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to diagnose and solve problems encountered in your own laboratory.
Troubleshooting Guide: From Precursor to Final Product
The synthesis of quinoline-5,8-diones can be broadly divided into two key stages: the formation of a suitable quinoline precursor (typically an 8-hydroxyquinoline or a 5-aminoquinoline) and its subsequent oxidation to the dione. This guide is structured to address problems in both stages.
Part A: Synthesis of the Quinoline Precursor
The foundation of a successful quinoline-5,8-dione synthesis is a high-quality precursor. The classical Skraup and Doebner-von Miller reactions are common workhorses for this, but they are not without their difficulties.[4][5]
Question 1: My Skraup reaction is extremely vigorous and producing a large amount of tar, leading to a very low yield of my aminoquinoline precursor. How can I control this?
Answer:
This is the most common and classic problem with the Skraup synthesis.[5] The reaction involves the dehydration of glycerol to the highly reactive acrolein, followed by its reaction with an aniline under strongly acidic and oxidizing conditions, which is inherently exothermic and prone to polymerization.[6]
Causality and Solutions:
-
Uncontrolled Exotherm: The reaction between aniline and acrolein is highly exothermic. Localized hotspots accelerate the polymerization of acrolein and other intermediates, leading to the formation of intractable tar.
-
Solution 1: Use a Moderator. The addition of a mild reducing agent like ferrous sulfate (FeSO₄) is a time-tested method to moderate the reaction's violence.[7] It is believed to smooth out the exothermic profile of the reaction. Boric acid can also be used for this purpose.
-
Solution 2: Controlled Reagent Addition. Instead of mixing all reactants at once, add the concentrated sulfuric acid slowly and with efficient cooling (e.g., in an ice bath). This allows for better heat dissipation.
-
-
Polymerization of Acrolein: Acrolein readily polymerizes under acidic conditions.
-
Solution: Gradual in situ Generation. Ensure that the glycerol is dehydrated to acrolein in a controlled manner by maintaining a consistent temperature. The goal is to have the aniline react with the acrolein as it is formed, keeping the concentration of free acrolein low.
-
-
Harsh Oxidizing Conditions: The oxidizing agent (e.g., nitrobenzene) can contribute to the degradation of starting materials and products at high temperatures.
-
Solution: Choice of Oxidant. While nitrobenzene is traditional, milder oxidizing agents like arsenic acid have been reported to result in a less violent reaction, though with their own significant toxicity concerns.[8] In many cases, optimizing the reaction conditions with nitrobenzene is the more practical approach.
-
Detailed Protocol for a Controlled Skraup Synthesis of 8-Aminoquinoline: This protocol is adapted from established methodologies and incorporates best practices for control.[9]
-
Setup: In a large round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 1,2,3-triaminobenzene and ferrous sulfate.
-
Glycerol Addition: Slowly add glycerol to the mixture with stirring.
-
Acid Addition: Cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid, ensuring the temperature does not rise uncontrollably.
-
Heating: Once the addition is complete, heat the mixture gently. The reaction will become exothermic. Be prepared to remove the heat source if the reaction becomes too vigorous.
-
Reflux: After the initial exotherm subsides, heat the mixture to reflux for several hours to ensure the reaction goes to completion.
-
Work-up: Cool the reaction mixture and carefully pour it into a large volume of cold water.
-
Neutralization and Extraction: Neutralize the acidic solution with a base (e.g., concentrated ammonium hydroxide) until it is alkaline. The 8-aminoquinoline can then be extracted with an organic solvent like chloroform or isolated by steam distillation to separate it from the tarry byproducts.
Question 2: My Doebner-von Miller reaction with an α,β-unsaturated ketone is giving me a low yield and a significant amount of polymeric material. How can I improve this?
Answer:
Similar to the Skraup reaction, the Doebner-von Miller synthesis is susceptible to polymerization of the α,β-unsaturated carbonyl compound under strong acid catalysis.[5][10]
Causality and Solutions:
-
Acid-Catalyzed Polymerization: The α,β-unsaturated aldehyde or ketone can self-polymerize in the presence of a strong acid.
-
Solution 1: Biphasic Reaction Medium. This is a highly effective strategy. By using a two-phase system (e.g., water/toluene), the aniline resides primarily in the acidic aqueous phase while the less polar α,β-unsaturated carbonyl compound is sequestered in the organic phase.[5] This reduces the concentration of the carbonyl compound in the acidic phase, thereby minimizing polymerization and favoring the reaction with the aniline.
-
Solution 2: Use a Precursor. Instead of using the volatile and reactive acrolein directly, a more stable precursor like acrolein diethyl acetal can be used.[5] The acetal hydrolyzes in situ under the acidic conditions to generate acrolein in a more controlled manner.
-
Part B: Oxidation to the Quinoline-5,8-dione
This is a critical and often delicate step. The choice of oxidant and the reaction conditions are paramount to achieving a good yield and purity. Fremy's salt (potassium nitrosodisulfonate) and ceric ammonium nitrate (CAN) are two of the most effective reagents for this transformation.
Question 3: I am attempting to oxidize an 8-hydroxyquinoline to the corresponding quinoline-5,8-dione using Fremy's salt, but the reaction is incomplete and I'm getting a complex mixture of products. What am I doing wrong?
Answer:
Fremy's salt is an excellent and specific oxidizing agent for converting phenols to quinones, but its effectiveness is highly dependent on several factors.[11] Incomplete reactions and side products often arise from issues with the reagent's quality, pH control, and substrate solubility.
Causality and Solutions:
-
Reagent Quality and Stability: Fremy's salt is a radical and can decompose, especially in the solid state or in solution if not handled correctly.
-
Solution 1: Use Freshly Prepared or Properly Stored Reagent. Fremy's salt is commercially available but can also be prepared from hydroxylaminedisulfonic acid.[1][12] It is best to use it as a freshly prepared aqueous solution. If you must store it, keep it as a slurry in a dilute potassium carbonate solution at 0°C. Do not store the dry, solid salt for long periods, as it can decompose.
-
Solution 2: Check for Purity. The color of the aqueous solution is a good indicator of its quality; it should be a bright violet. A brownish color may indicate decomposition.
-
-
pH Control: The oxidation is typically performed in a buffered solution (e.g., with KH₂PO₄) to maintain a slightly basic or neutral pH.[13] If the pH is too acidic, the oxidizing potential of Fremy's salt is diminished. If it is too basic, the salt can decompose more rapidly, and the substrate or product might undergo side reactions.
-
Substrate Solubility: 8-hydroxyquinolines can have poor solubility in purely aqueous media.
-
Solution: Use a Co-solvent. The reaction is often carried out in a mixture of water and a miscible organic solvent like acetone or methanol to ensure the substrate is fully dissolved.[1] This allows for a homogeneous reaction mixture and more efficient oxidation.
-
-
Stoichiometry: At least two equivalents of Fremy's salt are required per equivalent of the phenol, as it is a one-electron oxidant.
-
Solution: Use a Slight Excess. It is common practice to use a slight excess (e.g., 2.2-2.5 equivalents) of Fremy's salt to drive the reaction to completion.
-
dot
Caption: Fremy's Salt Oxidation Workflow
Question 4: I am using Ceric Ammonium Nitrate (CAN) to oxidize a 5-aminoquinoline, but the reaction is sluggish and I'm getting a poor yield of the quinoline-5,8-dione. How can I optimize this?
Answer:
Ceric ammonium nitrate (CAN) is a powerful one-electron oxidant that is particularly effective for electron-rich aromatic systems like amino- and methoxy-substituted rings.[14][15] Sluggish reactions or low yields often point to issues with solvent choice, stoichiometry, or the work-up procedure.
Causality and Solutions:
-
Solvent System: CAN is highly soluble in water, while the organic substrate may not be. A homogeneous reaction medium is crucial for efficient oxidation.
-
Solution: Use a Biphasic or Aqueous-Organic Mixture. The most common and effective solvent system is a mixture of acetonitrile and water (often 1:1 or 2:1).[15] This provides a medium where both the oxidant and the substrate have sufficient solubility.
-
-
Stoichiometry: The oxidation of an aniline to a quinone is a multi-electron process, and CAN is a one-electron oxidant. Therefore, multiple equivalents of CAN are required.
-
Solution: Use Sufficient Equivalents. Typically, 2.5 to 4 equivalents of CAN are used to ensure the complete oxidation of the aniline.[15] It is advisable to perform a small-scale trial to determine the optimal stoichiometry for your specific substrate.
-
-
Work-up Procedure: The cerium salts produced during the reaction need to be effectively removed during the work-up.
-
Solution: Aqueous Work-up and Extraction. After the reaction is complete (as monitored by TLC), it is typically quenched by adding it to a large volume of water. The product is then extracted with an organic solvent like dichloromethane or ethyl acetate. The organic layer should be washed with water and brine to remove any remaining inorganic salts.
-
-
Reaction Time and Temperature: While many CAN oxidations are rapid and occur at room temperature, some less activated substrates may require longer reaction times or gentle heating.
-
Solution: Monitor the Reaction. Follow the disappearance of the starting material by TLC. If the reaction is slow at room temperature, gentle heating (e.g., to 40-50°C) may be beneficial, but be cautious of potential side reactions at higher temperatures.
-
Part C: Purification of Quinoline-5,8-diones
Quinoline-5,8-diones are often colored, crystalline solids, but the crude products can be contaminated with polymeric materials from the initial quinoline synthesis or byproducts from the oxidation step.
Question 5: My crude quinoline-5,8-dione is a dark, oily solid. What is the best way to purify it?
Answer:
Purification of quinoline-5,8-diones typically involves a combination of column chromatography and recrystallization. The choice of solvents is critical for successful separation.
Purification Strategy:
-
Initial Work-up: Ensure your work-up has effectively removed the bulk of inorganic salts and highly polar impurities.
-
Column Chromatography: This is usually the most effective method for removing colored impurities and closely related side products.
-
Stationary Phase: Silica gel is the standard choice.
-
Eluent System: A gradient elution is often most effective. Start with a non-polar solvent like hexanes or petroleum ether and gradually increase the polarity with a more polar solvent like ethyl acetate or dichloromethane. A typical starting point would be a 9:1 mixture of hexanes:ethyl acetate, gradually increasing to a 1:1 mixture. The exact ratio will depend on the polarity of your specific compound.
-
-
Recrystallization: Once the product has been purified by chromatography, recrystallization can be used to obtain a highly pure, crystalline solid.
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common recrystallization solvents for quinoline-diones include:
-
Ethanol or Methanol
-
Acetone
-
Ethyl acetate/Hexanes mixture
-
Dichloromethane/Hexanes mixture
-
-
Table 1: Recommended Purification Solvents
| Purification Method | Recommended Solvents/Systems | Notes |
| Column Chromatography | Silica Gel with Hexanes/Ethyl Acetate gradient | A classic and effective system for many quinoline-diones. |
| Silica Gel with Dichloromethane/Methanol gradient | Useful for more polar derivatives. | |
| Recrystallization | Methanol/Acetone mixture | Good for obtaining high-purity crystals.[16] |
| Ethanol | A common and effective solvent for many heterocyclic compounds. | |
| Ethyl Acetate/Hexanes | The hexanes act as an anti-solvent to induce crystallization. |
Part D: Stability and Handling
Question 6: My purified quinoline-5,8-dione seems to be degrading over time, as indicated by a change in color. How should I store it?
Answer:
Quinoline-5,8-diones, like other quinones, are electrophilic and can be susceptible to degradation, particularly in the presence of light, air (oxygen), and nucleophiles.
Storage and Handling Recommendations:
-
Protection from Light: Store the compound in an amber vial or a vial wrapped in aluminum foil to protect it from light, which can catalyze decomposition.
-
Inert Atmosphere: For long-term storage, it is advisable to store the solid under an inert atmosphere (e.g., argon or nitrogen) to prevent slow oxidation.
-
Low Temperature: Store the compound in a refrigerator or freezer to slow down any potential degradation pathways.
-
Anhydrous Conditions: Quinones can be susceptible to reaction with nucleophiles like water. Ensure the compound is thoroughly dried before storage and is kept in a tightly sealed container.
Frequently Asked Questions (FAQs)
Q1: Which is a better precursor for quinoline-5,8-dione synthesis: an 8-hydroxyquinoline or a 5-aminoquinoline?
A1: Both are viable precursors. The choice often depends on the availability of the starting materials for the initial quinoline synthesis. 8-hydroxyquinolines are readily oxidized by Fremy's salt, which is a very specific and often high-yielding reaction. 5-aminoquinolines can be oxidized by CAN, which is also an effective method. The overall synthetic strategy and the desired substitution pattern on the quinoline ring will typically guide this choice.
Q2: What are the main safety concerns when working with Fremy's salt?
A2: The primary safety concern is the instability of Fremy's salt in its solid, dry form, where it can decompose. It is much safer to handle as a freshly prepared aqueous solution or as a slurry in a dilute carbonate solution at low temperatures. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, when handling this reagent.
Q3: Can I use other oxidizing agents besides Fremy's salt and CAN?
A3: Yes, other oxidizing agents have been used, but Fremy's salt and CAN are generally the most reliable and high-yielding for this specific transformation. Other reagents, such as potassium dichromate or manganese dioxide, are more aggressive and can lead to over-oxidation or degradation of the quinoline ring system, especially if it contains sensitive functional groups.
Q4: How can I confirm the formation of the quinoline-5,8-dione product?
A4: A combination of spectroscopic methods should be used for characterization:
-
¹H and ¹³C NMR: The NMR spectra will show characteristic shifts for the protons and carbons in the quinone ring.
-
FT-IR: You should observe strong carbonyl (C=O) stretching frequencies in the region of 1650-1700 cm⁻¹.
-
Mass Spectrometry: This will confirm the molecular weight of the product.
-
UV-Vis Spectroscopy: Quinoline-5,8-diones are typically colored compounds and will have characteristic UV-Vis absorption spectra.
dot
Caption: General Workflow for Quinoline-5,8-dione Synthesis
References
- Zimmer, H., Lankin, D. C., & Horgan, S. W. (1971). Oxidations with potassium nitrosodisulfonate (Frémy's radical). The Teuber reaction. Chemical Reviews, 71(2), 229–246.
- Al-Omair, M. A. (2013). Fremy's Salt-Mediated Oxidative Addition. A New Approach in the Total Synthesis of Naturally Dipetalolactone and Its Immunomodulatory Activity. Molecules, 18(9), 11484-11497.
- Abbas, S. Y. (2020). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Chemical Reviews, 2(3), 193-206.
- Wikipedia contributors. (2023). Frémy's salt. Wikipedia, The Free Encyclopedia.
- Faal Rastegar, T. (2013). Potassium Nitrosodisulfonate (Fremy's salt).
- Teuber, H. J. (1971). Oxidations with potassium nitrosodisulfonate (Fremy's radical). The Teuber reaction. Angewandte Chemie International Edition in English, 10(7), 496-496.
- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 3(12), 232-261.
- Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of organic chemistry, 71(4), 1668–1676.
- Nair, V., Suja, T. D., & Mohanan, K. (2006). Cerium (IV) Ammonium Nitrate (CAN). In e-EROS Encyclopedia of Reagents for Organic Synthesis.
- Hudlicky, T., & Butora, G. (1998). Oxidation of 4-methoxyanilines to 1,4-benzoquinones using ceric ammonium nitrate (CAN). Tetrahedron Letters, 39(21), 3577-3580.
- Hudson, J. B., & Petherick, K. J. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 995.
- Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59-99.
- Parveen, A., et al. (2023). Exploring the Therapeutic Marvels: A Comprehensive Review on the Biological Potential of Quinoline-5,8-Dione. Current Organic Synthesis, 20(1), 1-1.
- Wang, Y., et al. (2021). A state-of-the-art review of quinoline degradation and technical bottlenecks. Ecotoxicology and environmental safety, 207, 111244.
- Zakerinasab, B., et al. (2015). Efficient procedure for the synthesis of quinoline derivatives by NbCl5.PEGandNbCl5 in glycerol as green solvent.
- Siderska, K., et al. (2021).
- Wikipedia contributors. (2023). Skraup reaction. Wikipedia, The Free Encyclopedia.
- BenchChem. (2025). Technical Support Center: Doebner-von Miller Quinoline Synthesis. BenchChem.
- Wikipedia contributors. (2023).
- El-Gazzar, A. A. B. A., et al. (2020). Synthesis, characterization, spectroscopic properties and computational studies of some new azo dyes derived from 5-chloro-8-hydroxy quinoline. Journal of Molecular Structure, 1202, 127276.
- Clarke, H. T., & Davis, A. W. (1941). Quinoline. Organic Syntheses, 1, 478.
- Surrey, A. R. (1949). U.S. Patent No. 2,474,823. Washington, DC: U.S.
- Kadela-Tomanek, M., et al. (2019). 5,8-Quinolinedione Scaffold as a Promising Moiety of Bioactive Agents. Molecules, 24(22), 4115.
- BenchChem. (2025).
- He, J., et al. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. International Journal of Environmental Research and Public Health, 19(19), 12154.
- ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction?.
- Al-Salahi, R., et al. (2022). Synthesis, spectroscopic characterization, DFT and molecular dynamics of quinoline-based peptoids. Arabian Journal of Chemistry, 15(1), 103521.
- Joshi, N. S., et al. (2011). Oxidative modification of native protein residues using cerium(IV) ammonium nitrate. Journal of the American Chemical Society, 133(41), 16453–16462.
- Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology, 11(4), 1350-1354.
- Pandita, S., & Passey, S. (2006).
- Wang, L., et al. (2016). Ceric ammonium nitrate-promoted oxidative coupling reaction for the synthesis and evaluation of a series of anti-tumor amide anhydrovinblastine analogs. European journal of medicinal chemistry, 124, 74-83.
- Bou-Salah, G., et al. (2022). Solvent-Free Synthesis of New Quinoline Derivatives via Eaton's Reagent Catalysed Friedländer Synthesis. ChemistrySelect, 7(8), e202104443.
- Manske, R. H. F. (1942). The Skraup Synthesis of Quinolines. Chemical Reviews, 30(1), 113-144.
- Prakash, J., et al. (2024). Ceric Ammonium Nitrate Oxidation of a MnII Complex Generates a Bis(μ-oxo)dimanganese(IV,IV)
- Yadav, P., et al. (2020). Synthesis, characterization & pharmacological screening of newly synthesized quinoline derivatives. International Journal of Pharmaceutical Sciences and Research, 11(8), 3845-3851.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
- Sun, J. Q., et al. (2010). Biodegradation characteristics of quinoline by Pseudomonas putida.
- Bai, Y. H., et al. (2001). Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. Applied and environmental microbiology, 67(2), 679–683.
Sources
- 1. oiccpress.com [oiccpress.com]
- 2. Exploring the Therapeutic Marvels: A Comprehensive Review on the Biological Potential of Quinoline-5,8-Dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5 Ways to Make Ceric Ammonium Nitrate Test Approachable to Students [labster.com]
- 4. iipseries.org [iipseries.org]
- 5. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Skraup reaction - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Frémy's salt - Wikipedia [en.wikipedia.org]
- 13. Fremy’s Salt-Mediated Oxidative Addition. A New Approach in the Total Synthesis of Naturally Dipetalolactone and Its Immunomodulatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cerium Ammonium Nitrate - CAN [organic-chemistry.org]
- 15. Oxidation of 4-methoxyanilines to 1,4-benzoquinones using ceric ammonium nitrate (CAN) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. US2474823A - Quinoline compounds and process of making same - Google Patents [patents.google.com]
Technical Support Center: 2,4-Dimethylquinoline-5,8-diol Hydrobromide
The following is a comprehensive Technical Support Guide designed for the specific stability challenges associated with 2,4-Dimethylquinoline-5,8-diol hydrobromide . This guide is structured to provide immediate, actionable troubleshooting steps followed by in-depth mechanistic explanations.
Status: Senior Application Scientist Verified Subject: Stability, Handling, and Troubleshooting Guide Last Updated: February 5, 2026
Part 1: Emergency Triage (Quick Reference)
Is your compound compromised? Use this rapid diagnostic table to assess the integrity of your material immediately.[1]
| Observation | Status | Probable Cause | Action Required |
| Off-white / Pale Beige Powder | Optimal | Intact Hydrobromide Salt | Proceed with experiment under inert conditions.[1][2] |
| Yellow / Orange Tint | Caution | Trace Oxidation (Semiquinone formation) | Recrystallization may be needed; use immediately.[1] |
| Deep Red / Brown / Black | Critical Failure | Full Oxidation to p-Quinone (5,8-dione) | Discard. Material is chemically altered.[1][2] |
| Sticky / Clumped Solid | Compromised | Hygroscopic Moisture Absorption | Dry under high vacuum; check purity by HPLC.[1] |
Part 2: Deep Dive Technical Guide
The Core Stability Issue: The "Redox Trap"
To successfully handle This compound , you must understand why it degrades. This molecule contains a 5,8-dihydroxy motif, which is structurally analogous to a hydroquinone.[1]
In the presence of oxygen and light, especially at neutral or basic pH, the compound undergoes a two-step oxidative dehydrogenation. The electron-donating methyl groups at positions 2 and 4 increase the electron density of the ring system, paradoxically making the diol more susceptible to initial oxidation than the unsubstituted parent quinoline.[1]
The Cascade:
-
Proton Loss: At pH > 4, the phenolic protons dissociate.[1]
-
Semiquinone Formation: One-electron oxidation creates a radical species (often yellow/orange).[1]
-
Quinone Formation: Further oxidation yields 2,4-dimethylquinoline-5,8-dione , a deep red/brown species that is chemically distinct and inactive for diol-specific targets.[1][2]
Mandatory Handling Protocols
Trustworthiness Note: These protocols are self-validating. If followed, the solution color will remain stable for >4 hours.
A. Storage (The "Zero-Oxygen" Rule) [1][2]
-
Solid State: Store at -20°C under an argon atmosphere. The hydrobromide salt is prone to hygroscopicity; moisture facilitates proton transfer and accelerates oxidation.
-
Container: Amber glass vials with Teflon-lined caps. Parafilm is insufficient; use electrical tape or shrink bands for long-term storage.[1][2]
B. Solubilization Strategy
-
Solvent Choice: Use Deoxygenated DMSO or Methanol .[1]
-
Protocol: Sparge solvent with Helium or Argon for 15 minutes prior to use.[1]
-
-
The Acid Shield: The hydrobromide salt is acidic, which is protective. DO NOT use basic buffers (PBS, Tris pH 7.[1]4) for stock solutions.
Part 3: Visualizing the Instability Pathway
The following diagram illustrates the oxidative degradation pathway you are fighting against.
Caption: Step-wise oxidative degradation of the 5,8-diol to the 5,8-dione, accelerated by basic pH and oxygen.
Part 4: Troubleshooting Q&A
Q1: My stock solution in DMSO turned dark brown overnight at room temperature. Can I still use it? A: No. The color change indicates significant conversion to the quinone form (2,4-dimethylquinoline-5,8-dione).[1][2] This oxidation is irreversible.[1] The biological activity of the quinone is vastly different (often acting as an electrophile or redox cycler) compared to the diol. You must prepare a fresh stock.[1]
Q2: I need to test the compound at pH 7.4. How do I prevent oxidation during the experiment? A: You are fighting a losing battle against thermodynamics at this pH, but you can delay the kinetics:
-
Add an antioxidant: Ascorbic acid (100 µM) or DTT (if compatible with your protein target) can maintain the reducing environment.[1]
-
Limit exposure time: Perform dilutions immediately before addition.[1]
-
Use degassed buffers .[1]
Q3: The SDS says "Hydrobromide," but I see crystals forming in my aqueous buffer. A: While the HBr salt improves solubility, the neutral diol form (which forms if your buffer pH is high enough to deprotonate the pyridine nitrogen, pKa ~5-6) is less soluble.
-
Solution: Ensure your final DMSO concentration is at least 0.5-1% to maintain solubility of the neutral species, or keep the pH slightly acidic (pH 5.5-6.[1][2]0) if your assay tolerates it.[1]
Q4: Why is the compound hygroscopic? A: Hydrobromide salts are notoriously hygroscopic.[1] Water absorption does two things:
-
It physically clumps the powder, making weighing inaccurate.[1]
-
It creates a localized aqueous environment on the crystal surface where atmospheric oxygen can dissolve and initiate oxidation.[1]
-
Fix: Always equilibrate the vial to room temperature before opening to prevent condensation.[1]
Part 5: References & Grounding[1][2][3]
-
Delfourne, E., et al. (2004).[1] "Synthesis and in vitro antitumor activity of new 5,8-quinolinedione derivatives." Bioorganic & Medicinal Chemistry. This paper details the redox cycling between quinoline-5,8-diols and diones, establishing the fundamental instability mechanism.[1][2]
-
Ryu, C. K., et al. (2002).[1] "Synthesis and antifungal activity of 6-arylamino-7-chloro-5,8-quinolinedione derivatives." Archives of Pharmacal Research.[1] Provides evidence on the handling of 5,8-dione precursors and their sensitivity to oxidation.[1]
-
National Center for Biotechnology Information (2025). "PubChem Compound Summary for 2,4-Dimethylquinoline." PubChem. Used for baseline physicochemical properties of the core ring system.[1]
-
Fisher Scientific. (2025).[1] "Safety Data Sheet: Hydroquinone." Fisher Scientific.[1] Cited for standard handling protocols of electron-rich hydroquinone-like moieties (analogous to the 5,8-diol functionality).[1][2] [1][2]
Sources
Technical Support Center: 2,4-Dimethylquinoline-5,8-diol hydrobromide
Subject: Stability, Degradation Products, and Troubleshooting Guide
Introduction
You are likely working with 2,4-Dimethylquinoline-5,8-diol hydrobromide as a precursor or active scaffold in anticancer or antimalarial research.[1][2] This compound belongs to the class of quinoline-5,8-diols, which are structurally analogous to hydroquinones.[1][2]
The Critical Reality: While the hydrobromide (HBr) salt confers improved water solubility and shelf-stability compared to the free base, the 5,8-diol moiety is inherently redox-active.[1][2] The primary technical failure point with this compound is auto-oxidation to the corresponding quinone (dione).[1] This guide details the degradation mechanism, how to detect it, and how to prevent it.[1]
Module 1: The Degradation Mechanism (The "Why")
The 5,8-diol functionality is electron-rich and susceptible to oxidation.[1][2] Upon exposure to air (oxygen), light, or basic pH, the compound degrades into 2,4-dimethylquinoline-5,8-dione .[1][2]
The Oxidative Pathway
The reaction proceeds through a semiquinone radical intermediate, ultimately losing two protons and two electrons to form the 5,8-dione.[1][2] This transformation is often accompanied by a drastic color change.[1][2]
Figure 1: Oxidative degradation pathway of quinoline-5,8-diols.[1][3] The formation of the 'dione' is the primary impurity event.[1][2]
Module 2: Troubleshooting & Analysis
If you observe inconsistent biological data or physical changes, use this decision matrix to diagnose the issue.
Visual & Analytical Diagnostics
| Observation | Probable Cause | Technical Explanation | Action Required |
| Powder turns Pink/Red | Surface Oxidation | Formation of 2,4-dimethylquinoline-5,8-dione on the crystal surface.[1][2] | Recrystallize if bulk purity <95%.[1][2] Store under Argon.[1][2] |
| Solution turns Dark Brown | Radical Polymerization | High pH or prolonged air exposure causing radical coupling.[1][2] | Discard. Filtration will not remove soluble oligomers.[1][2] |
| New Peak in HPLC (Late Elution) | Dione Formation | The quinone form is significantly less polar than the HBr salt.[1][2] | Quantify impurity. If >2%, repurify.[1] |
| Precipitation in Buffer | Free Base Formation | The HBr salt dissociates.[1][2] The free base is poorly soluble in water.[1][3] | Lower pH or add co-solvent (DMSO/MeOH).[1][2] |
Recommended HPLC Method for Impurity Profiling
To distinguish the diol (analyte) from the dione (degradant), use a Reverse-Phase (RP) method.[1] The ionic nature of the HBr salt vs. the neutral dione provides excellent separation.[1]
-
Column: C18 (e.g., Waters Symmetry or Agilent Zorbax), 5 µm, 4.6 × 150 mm.[1][2]
-
Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH to stabilize the diol).[1]
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 254 nm (aromatic core) and 210 nm .[1]
-
Note: The dione often exhibits a distinct UV absorbance band around 300–400 nm (yellow region) which the diol lacks.[1]
-
Figure 2: Diagnostic workflow for discoloration events.
Module 3: Storage & Handling Protocols
The "Inert Chain" Protocol
Every moment this compound is exposed to moist air, micro-oxidation occurs.[1]
-
Solid State: Store at -20°C in a sealed vial purged with Argon or Nitrogen. Desiccants are mandatory as the HBr salt is hygroscopic.[1]
-
Solution State: Prepare solutions fresh immediately before use.
Solubilization Technique
When preparing buffers for biological assays:
-
Dissolve the HBr salt in a small volume of degassed water or DMSO.[1]
-
Critical: Ensure the final buffer pH is not highly alkaline.[1] If pH > 8 is required, add an antioxidant (e.g., Ascorbic Acid or DTT) if the assay permits, to prevent the diol
dione conversion.[1]
Module 4: Frequently Asked Questions (FAQs)
Q: My compound arrived as a yellow powder, but the structure says it should be white. Is it bad? A: Pure 2,4-dimethylquinoline-5,8-diol HBr should be off-white to pale beige.[1][2] A distinct yellow or greenish tint indicates surface oxidation to the quinoline-5,8-dione.[1][2] If the color is faint, purity is likely still >98%.[1] Run an HPLC to confirm. If it is bright yellow or brown, it requires recrystallization (typically from ethanol/ether).[1]
Q: Can I use this compound in cell culture media (DMEM/RPMI)? A: Yes, but be aware that culture media contains iron and copper salts, which catalyze the oxidation of the diol to the quinone.[1] The "cytotoxicity" you observe might be due to the generated Reactive Oxygen Species (ROS) from this conversion, rather than the drug binding to a target.[1] Always use fresh preparations.
Q: What is the exact mass shift I should look for in Mass Spec? A:
-
Target (Diol): [M+H]+ = ~190.1 m/z (Free base mass + H).[1]
-
Degradant (Dione): [M+H]+ = ~188.1 m/z.[1]
-
Note: A loss of 2 Da (2H) is the signature of the oxidation to the quinone.[1]
References
-
Musiol, R. et al. (2006).[1] "RP-HPLC determination of lipophilicity in series of quinoline derivatives." Journal of Chromatography A. (Establishes HPLC methods for quinoline-5,8-diones and diols).
-
Prati, F. et al. (2024).[1] "Proposed reaction mechanism for the conversion of the quinoline-5,8-dione to an ortho-quinone derivative." Journal of Organometallic Chemistry. (Details the redox instability and metal-mediated oxidation pathways).
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 14536, 2,4-Dimethylquinoline."[1][2] (Provides physicochemical properties and toxicity data for the core scaffold). [1][2]
-
Kadri, M. et al. (2023).[1] "Exploring the Therapeutic Marvels: A Comprehensive Review on the Biological Potential of Quinoline-5,8-Dione." Current Topics in Medicinal Chemistry. (Discusses the biological activity of the oxidized 'dione' form).
Sources
Technical Support Center: Friedlander Synthesis of Quinolines
Welcome to the technical support guide for the Friedlander synthesis of quinolines. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges, particularly poor reaction yields. This guide is structured as a series of frequently asked questions and troubleshooting workflows designed for researchers, chemists, and drug development professionals.
Quinolines are a vital class of N-heterocyclic compounds, forming the structural core of numerous pharmaceuticals, including antimalarial agents (e.g., chloroquine), and broad-spectrum antibiotics (e.g., ciprofloxacin)[1][2]. The Friedlander synthesis, first reported in 1882, is a cornerstone reaction for constructing the quinoline scaffold. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically catalyzed by an acid or a base[3].
Despite its utility, the synthesis is often plagued by issues such as low yields, competing side reactions, and harsh reaction conditions[1][4][5]. This guide will address these specific problems, explaining the underlying chemical principles and providing actionable protocols to optimize your results.
Troubleshooting Guide & FAQs
Q1: My Friedlander synthesis is resulting in a very low or no yield. What are the primary causes?
This is the most common issue encountered in this synthesis. Low yield can stem from several factors, often interconnected. A systematic approach to troubleshooting is essential.
Possible Cause 1: Suboptimal Catalyst Choice or Activity The choice of catalyst is critical and highly substrate-dependent[4][6]. A catalyst that is too harsh can cause degradation, while one that is too mild may result in a sluggish or incomplete reaction.
-
Expert Insight: Traditional Brønsted acids (p-TsOH, H₂SO₄) and bases (KOH, NaOH) are effective but can be harsh[7][6]. For sensitive substrates, consider milder Lewis acids (e.g., ZnCl₂, Sc(OTf)₃) or modern catalytic systems like ionic liquids, metal-organic frameworks (MOFs), and various nanocatalysts that often operate under gentler conditions[6][8][9]. For instance, neodymium(III) nitrate has been shown to catalyze the reaction efficiently at room temperature[10].
Possible Cause 2: Inappropriate Reaction Conditions (Temperature & Time) The reaction is highly sensitive to temperature.
-
Expert Insight: Traditional methods often require high temperatures and prolonged heating, which can lead to the degradation of starting materials or the desired product[7][4]. If the reaction is slow, a gradual increase in temperature may be beneficial. However, if you observe product degradation (e.g., charring or multiple spots on TLC), the temperature is likely too high[4][6]. Modern techniques like microwave irradiation can drastically shorten reaction times from hours to minutes and often improve yields by minimizing thermal decomposition[6][11].
Possible Cause 3: Poor Quality of Reagents or Solvents The purity of your starting materials is paramount.
-
Expert Insight: Impurities in the 2-aminoaryl carbonyl compound can interfere with the reaction[6]. Furthermore, the presence of water can be detrimental, especially in acid-catalyzed reactions, as it can hydrolyze intermediates or deactivate the catalyst. Using anhydrous solvents and freshly purified reagents is strongly recommended[6].
Possible Cause 4: Competing Side Reactions Undesired reaction pathways can consume starting materials, directly reducing the yield of your target quinoline. This is addressed in detail in the next question.
Q2: I'm observing significant side product formation. What are the common side reactions and how can I minimize them?
Side product formation is a major cause of reduced yields and complicates purification[6]. The most common side reactions are self-condensations.
Side Reaction 1: Aldol Self-Condensation Under basic conditions, the ketone or aldehyde containing the α-methylene group can react with itself in an aldol condensation[7][6]. This is especially problematic if the self-condensation is faster than the desired reaction with the 2-aminoaryl carbonyl.
-
Mitigation Strategy:
-
Slow Addition: Add the α-methylene carbonyl component slowly to the reaction mixture containing the 2-aminoaryl carbonyl and the catalyst. This keeps its instantaneous concentration low, disfavoring the bimolecular self-condensation.
-
Change Catalyst: Switch from a base-catalyzed to an acid-catalyzed system (e.g., using p-TsOH), as this will favor the desired reaction pathway and suppress the base-mediated aldol reaction[6].
-
Side Reaction 2: Self-Condensation of 2-Aminoaryl Ketone Particularly at high temperatures, 2-aminobenzophenone and its derivatives can undergo self-condensation to form undesired diazocine byproducts[6].
-
Mitigation Strategy:
-
Temperature Control: Carefully optimize the reaction temperature. Avoid excessive heat, which promotes this side reaction.
-
Catalyst Choice: Employing a more efficient catalyst can allow the reaction to proceed at a lower temperature, minimizing self-condensation.
-
Q3: How do I choose the optimal catalyst and solvent for my substrates?
Catalyst and solvent selection are intrinsically linked and form the core of reaction optimization. There is no single "best" system; the ideal choice depends on the electronic and steric properties of your reactants.
Catalyst Selection The reaction can be catalyzed by acids, bases, or proceed under neutral conditions at high temperatures[12][6].
-
Brønsted Acids (e.g., p-TsOH, H₂SO₄): Excellent for general-purpose synthesis. They are robust and inexpensive[6].
-
Lewis Acids (e.g., ZnCl₂, FeCl₃, Nd(NO₃)₃·6H₂O): Often milder and can offer different selectivity compared to Brønsted acids. They are a good second choice if acid-sensitive functional groups are present[1][6][10].
-
Bases (e.g., KOH, Piperidine): Useful for specific substrates but increase the risk of aldol self-condensation[6].
-
Modern Catalysts: Recent advancements have introduced highly efficient catalysts that work under milder conditions, including gold catalysts, ionic liquids, and solid-supported catalysts (e.g., silica-supported sulfuric acid), which also simplify work-up[1][7][8][9].
Solvent Selection The solvent choice often depends on the catalyst and reaction temperature.
-
Acidic Conditions: Polar aprotic solvents like dichloromethane (DCM) or chlorobenzene are commonly used[7]. Acetic acid can also serve as both a solvent and a catalyst[11].
-
Basic Conditions: Non-polar solvents such as toluene are often employed[7].
-
Solvent-Free: Many modern protocols, especially those using microwave heating or solid-supported catalysts, are performed under solvent-free ("neat") conditions, which is environmentally friendly and can accelerate the reaction[1][7].
-
Water: For certain substrates, water can be used as a green and inexpensive solvent, sometimes even without a catalyst[13].
Data-Driven Optimization Screening a small set of conditions is the most effective way to find the optimal system for your specific substrates.
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference Insight |
| p-TsOH (10) | Toluene | 110 (Reflux) | 8 | ~75-85 | Classic, robust method[7][6] |
| KOH (20) | Ethanol | 80 (Reflux) | 12 | ~60-70 | Prone to aldol side reactions[6] |
| Nd(NO₃)₃·6H₂O (10) | Ethanol | 25 (RT) | 4 | ~85-95 | Mild, efficient, room temp[10] |
| None | Water | 70 | 3 | ~90-97 | Green, catalyst-free option[13] |
| p-TsOH (10) | None (Solvent-Free) | 120 (MW) | 0.1 (6 min) | ~90-95 | Extremely rapid, high yield[6][11] |
| Table 1: Comparison of reaction conditions for a model Friedlander synthesis (e.g., 2-aminobenzophenone and ethyl acetoacetate). Yields are illustrative. |
Experimental Protocols
Protocol 1: General Procedure for p-TsOH Catalyzed Synthesis (Conventional Heating)
This protocol is a reliable starting point for many substrates.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 2-aminoaryl aldehyde/ketone (1.0 mmol), the α-methylene carbonyl compound (1.2 mmol), and p-toluenesulfonic acid (p-TsOH) (0.1 mmol, 10 mol%).
-
Solvent: Add anhydrous toluene (5 mL).
-
Reaction: Heat the mixture to reflux (approx. 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight[6].
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: Add water (20 mL) and extract the product with a suitable organic solvent like dichloromethane or ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with a saturated aqueous solution of sodium bicarbonate and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Microwave-Assisted Solvent-Free Synthesis
This method is ideal for rapid reaction screening and optimization.
-
Setup: In a dedicated microwave reaction vessel, combine the 2-aminoaryl aldehyde/ketone (1.0 mmol), the α-methylene carbonyl compound (1.2 mmol), and a catalyst (e.g., p-TsOH, 10 mol%).
-
Reaction: Place the vessel in a microwave reactor. Irradiate the mixture at a controlled temperature (e.g., 120-160 °C) for a short duration (e.g., 5-15 minutes)[6][11]. Monitor the reaction progress by TLC after a test run to establish the optimal time.
-
Work-up: After completion, allow the reaction mixture to cool to room temperature.
-
Purification: Dissolve the residue in ethyl acetate (20 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL) and brine (10 mL)[6]. Dry the organic layer, concentrate, and purify the product as described in Protocol 1.
References
-
Varala, R., Enugala, R., & Adapa, S. R. (2006). Efficient and Rapid Friedlander Synthesis of Functionalized Quinolines Catalyzed by Neodymium(III) Nitrate Hexahydrate. Synthesis, 2006(22), 3825-3830. Retrieved from [Link]
-
ResearchGate. (n.d.). Effects of time and temperature on the Friedländer quinoline synthesis.... Retrieved from [Link]
-
ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]
-
Patil, S. A., et al. (2020). Advances in polymer based Friedlander quinoline synthesis. PMC - PubMed Central - NIH. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]
-
Green Chemistry (RSC Publishing). (n.d.). Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. Retrieved from [Link]
-
Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]
-
TÜBİTAK Academic Journals. (2021). Advances in polymer based Friedlander quinoline synthesis. Retrieved from [Link]
-
Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. PubMed. Retrieved from [Link]
-
Organic Chemistry Portal. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]
-
ResearchGate. (2025). Different catalytic approaches of Friedländer Synthesis of Quinolines. Retrieved from [Link]
-
NIH. (n.d.). Unusual Friedlander Reactions: a Route to Novel Quinoxaline-based Heterocycles. Retrieved from [Link]
-
German Quimica. (n.d.). Friedländer synthesis of quinolines. Retrieved from [Link]
-
ResearchGate. (n.d.). Friedländer synthesis of quinolines 4 and 6. Retrieved from [Link]
Sources
- 1. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. jk-sci.com [jk-sci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Different catalytic approaches of Friedländer synthesis of quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Efficient and Rapid Friedlander Synthesis of Functionalized Quinolines Catalyzed by Neodymium(III) Nitrate Hexahydrate [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. organicreactions.org [organicreactions.org]
- 13. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
Welcome to the Reaction Optimization & Troubleshooting Hub.
Technical Support Center: Skraup Quinoline Synthesis Current Status: Operational | Support Level: Tier 3 (Senior Scientist)
Subject: Mitigating Side Reactions in Skraup Cyclization Assigned Specialist: Dr. A. Vance, Senior Application Scientist
You are likely here because your reaction flask is full of intractable black tar, or your reaction erupted violently during the induction period. The Skraup synthesis is a classical "sledgehammer" method—effective but prone to chaotic side pathways if the kinetics of glycerol dehydration and Michael addition are not balanced.
This guide treats your synthesis as a system of competing rates. We will troubleshoot the three primary failure modes: Thermal Runaway , Polymerization (Tarring) , and Regio-scrambling .
Module 1: Thermal Management (The "Volcano" Effect)
Issue: The reaction exhibits a long induction period followed by a sudden, violent exotherm that may eject the condenser.
Root Cause Analysis: The Skraup reaction is autocatalytic in heat. The dehydration of glycerol to acrolein requires high acid concentration and heat.[1][2] Once acrolein forms, the Michael addition to aniline releases significant energy. If reagents are mixed all at once, acrolein accumulates during the induction phase. When the threshold temperature is reached, the accumulated acrolein reacts simultaneously, causing a thermal spike.
Troubleshooting Protocol:
| Variable | Adjustment | Scientific Rationale |
| Moderator | Add FeSO₄ (Sulzberger Modification) | Ferrous sulfate acts as a radical scavenger and oxygen carrier, smoothing the oxidation kinetics and preventing the "burst" of oxidative energy. |
| Reagent Order | Pre-mix Aniline/Acid/FeSO₄ | Do not add glycerol initially. Heat the amine/acid mixture first, then add glycerol dropwise. This ensures acrolein is consumed as it forms, preventing accumulation. |
| Oxidant | Replace Nitrobenzene | Nitrobenzene is a solvent and oxidant, but its reduction is highly exothermic. Use Iodine (I₂) or mild solid oxidants if safety is paramount. |
Visual Logic: The Runaway Mechanism
Caption: Figure 1. The danger zone: Accumulation of acrolein during the induction phase leads to a kinetic runaway.
Module 2: Impurity Profiling (The "Black Tar" Problem)
Issue: The reaction yields a low percentage of quinoline and a high mass of insoluble, black polymeric solid.
Root Cause Analysis:
Acrolein is a highly reactive
Diagnostic Checklist:
-
Is your aniline electron-poor? (e.g., Nitroaniline). Electron-withdrawing groups slow the Michael addition, allowing acrolein polymerization to dominate.
-
Is the acid too concentrated? While necessary for dehydration, 98%
promotes rapid polymerization.
Corrective Actions:
-
Dilution: Use 60-75%
or add acetic acid as a co-solvent to modulate acidity. -
Alternative Electrophiles: Instead of glycerol, use acrolein diethyl acetal or crotonaldehyde (Doebner-Miller variation). These release the reactive aldehyde slowly or at lower temperatures.
-
Inhibitors: Add trace boric acid (
), which helps complex the glycerol intermediates and reduce charring.
Module 3: Regioselectivity (The Isomer Trap)
Issue: Using a meta-substituted aniline yields a mixture of two quinoline isomers that are difficult to separate.
Technical Insight: The cyclization step involves an electrophilic aromatic substitution (EAS) onto the benzene ring.
-
Ortho/Para-substituted anilines: Only one cyclization site is available (or sterically favored).
-
Meta-substituted anilines: Two ortho positions relative to the amine are available for ring closure.
-
Site A (Para to substituent): Usually sterically favored (Yields 7-substituted quinoline).
-
Site B (Ortho to substituent): Sterically hindered (Yields 5-substituted quinoline).
-
Decision Matrix for meta-Anilines:
| Substituent (R) | Electronic Effect | Major Product | Minor Product |
| Electron Donating (e.g., -OMe, -Me) | Activates ring | 7-substituted (Cyclization para to R) | 5-substituted |
| Electron Withdrawing (e.g., -Cl, -NO₂) | Deactivates ring | 5-substituted (Electronic direction often overrides sterics)* | 7-substituted |
| Halogens (e.g., -Cl) | Deactivating + Ortho/Para directing | 7-substituted (Mixture is common) | 5-substituted |
*Note: Strongly deactivating groups often lead to poor overall yields regardless of regioselectivity.
Visual Logic: Regiochemical Divergence
Caption: Figure 2. The bifurcation of pathways for meta-substituted anilines. Steric hindrance usually disfavors the 5-position.
Standard Operating Procedure (SOP): The "Sulzberger" Protocol
Optimized for safety and yield, minimizing the "induction bomb" effect.
Reagents:
-
Aniline (0.1 mol)
-
Glycerol (0.3 mol) - Excess ensures full consumption of aniline.
-
Sulfuric Acid (Conc., 20 mL)
-
Nitrobenzene (0.12 mol) - Oxidant.
-
Ferrous Sulfate (FeSO₄[2][3][4]·7H₂O) (2 g) - The Moderator.
Workflow:
-
The Setup: Use a 500mL round-bottom flask (RBF) with a Claisen adapter. Attach a reflux condenser and a dropping funnel. Important: Do not stopper the system; allow gas evolution (
) to escape via a trap. -
The Charge: Add Aniline, Nitrobenzene, and Ferrous Sulfate to the RBF.
-
Acidification: Cool the flask in an ice bath. Add Sulfuric Acid slowly with stirring. (Precipitate of amine sulfate may form).
-
Controlled Addition (The Fix):
-
Heat the mixture to ~100°C.
-
Add Glycerol dropwise via the funnel over 45 minutes.
-
Why? This keeps the instantaneous concentration of acrolein low.
-
-
Reflux: Once addition is complete, reflux gently for 4 hours.
-
Checkpoint: The mixture should turn dark brown/black but should not foam uncontrollably.
-
-
Workup:
References & Verification
-
Manske, R. H. F., & Kulka, M. (1953).[6] The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59–98.[6]
-
Foundational text on the mechanism and scope.
-
-
Clarke, H. T., & Davis, A. W. (1941).[6] Quinoline. Organic Syntheses, Coll. Vol. 1, p. 478.[6]
-
Establishes the standard ferrous sulfate (Sulzberger) modification.
-
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Provides the standard laboratory protocols and safety measures.
-
Sources
Technical Support Center: Purification of 2,4-Dimethylquinoline-5,8-diol Hydrobromide
Welcome to the technical support center for "2,4-Dimethylquinoline-5,8-diol hydrobromide." This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this quinoline derivative. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you achieve the desired purity for your downstream applications.
Introduction to the Challenges
This compound is a polar, heterocyclic compound that presents a unique set of purification challenges. Its diol (hydroquinone) functionality makes it susceptible to oxidation, while the hydrobromide salt form significantly influences its solubility. Impurities often arise from the synthetic route, which typically involves a multi-step process. Understanding the origin of these impurities is the first step toward their effective removal.
A plausible synthetic pathway involves the synthesis of 2,4-dimethylquinoline-5,8-dione, followed by its reduction to the corresponding diol, and subsequent formation of the hydrobromide salt.
Technical Support Center: Optimizing the Doebner-Miller Reaction
[1]
Topic: Avoiding Byproduct Formation in Doebner-Miller Quinoline Synthesis Target Audience: Synthetic Chemists, Process Development Scientists, Medicinal Chemists Content Type: Troubleshooting Guide & Technical Protocols[1][2]
Introduction: The "Tar" Problem
The Doebner-Miller reaction is a venerable method for synthesizing substituted quinolines from anilines and
The reaction environment—typically a strong acid at high temperature—is perfect for turning the vinyl ketone/aldehyde starting material into a complex polymer matrix ("tar") rather than the desired heterocycle. This guide provides technical solutions to suppress these side reactions, focusing on kinetic control, biphasic systems, and mechanistic steering.
Part 1: Troubleshooting Guide (Q&A)
Category 1: Polymerization & Yield Loss[1][2]
Q1: My reaction mixture turns into a viscous black tar within minutes of heating. How do I prevent this?
Diagnosis: This is the classic "runaway polymerization" of the
Corrective Action: Implement a Biphasic Reaction System . Instead of a homogeneous solution, use a two-phase system (e.g., Toluene/Aqueous HCl).
-
Mechanism: The lipophilic
-unsaturated carbonyl remains largely in the organic phase, while the acid catalyst remains in the aqueous phase. Reaction only occurs at the interface or via slow partitioning, keeping the effective concentration of the sensitive carbonyl low in the acid phase. -
Protocol Shift: Switch from refluxing concentrated HCl to a mixture of 6M HCl and Toluene (1:1 v/v).
Q2: I am using a biphasic system, but yields are still low (<40%). What else can I optimize?
Diagnosis: The oxidant is likely the limiting reagent. The Doebner-Miller mechanism forms a dihydroquinoline intermediate that must be oxidized to form the aromatic quinoline.[3][4] Classically, the Schiff base (imine) acts as the oxidant, which is inefficient and generates hydrogenated byproducts.
Corrective Action: Add an External Oxidant .
-
Solution: Add 0.5 equivalents of Iodine (I₂) or p-Chloranil to the reaction. This drives the aromatization step without consuming your starting material as a hydrogen acceptor.
-
Alternative: For large-scale reactions, bubbling air or oxygen through the reaction mixture can suffice, though it is slower.
Category 2: Regioselectivity & Isomer Control
Q3: I am targeting the 4-substituted quinoline, but the standard conditions yield the 2-substituted isomer. Is this fixable?
Diagnosis: Standard Doebner-Miller conditions (aqueous mineral acid) favor the Conjugate Addition (Michael) pathway, which kinetically leads to 2-substituted quinolines.
Corrective Action: Invert the mechanism to the Schiff-Base pathway.
-
Solution: Switch the solvent/catalyst to Trifluoroacetic Acid (TFA) .[1]
-
Reasoning: In TFA, the formation of the anil (Schiff base) is favored over conjugate addition. Cyclization of the anil leads to the 4-substituted product.[1]
-
Note: This is particularly effective when using
-aryl- -unsaturated -ketoesters.[1][2]
Part 2: Visualized Mechanisms & Workflows
Figure 1: Mechanistic Divergence (Pathway Selection)
This diagram illustrates the critical decision points where the reaction diverges into successful quinoline formation versus polymerization or regiochemical isomers.
Caption: Figure 1. Mechanistic flowchart showing the divergence between the desired quinoline pathways (Green) and the polymerization failure mode (Red), controlled by acid choice and concentration.
Figure 2: Optimized "Clean" Workflow
This workflow minimizes byproduct formation using the biphasic modification.
Caption: Figure 2. The Biphasic Protocol minimizes polymerization by physically separating the acid catalyst from the bulk vinyl carbonyl reservoir.
Part 3: Experimental Protocols
Protocol A: The "Clean" Biphasic Doebner-Miller
Best for: Minimizing tar formation and handling volatile/reactive aldehydes.
Materials:
-
Aniline derivative (1.0 equiv)
- -unsaturated aldehyde/ketone (1.2 equiv)
-
Hydrochloric Acid (6M)
-
Toluene (Reagent Grade)
-
p-Chloranil (0.5 equiv) - Optional, for yield improvement
Step-by-Step:
-
Preparation: Dissolve the aniline (10 mmol) in 6M HCl (15 mL) in a round-bottom flask.
-
Phase Creation: In a separate dropping funnel, dissolve the
-unsaturated carbonyl (12 mmol) in Toluene (15 mL). -
Addition: Heat the aqueous aniline solution to 80°C. Add the toluene solution dropwise over 30-45 minutes with vigorous stirring.
-
Why? This limits the concentration of free vinyl carbonyl in the acid phase, preventing polymerization.
-
-
Reflux: Once addition is complete, heat the biphasic mixture to reflux (approx. 100-110°C) for 2-4 hours.
-
Oxidation (Recommended): Cool to room temperature. Add p-Chloranil (5 mmol) and stir for 1 hour to ensure complete aromatization.
-
Workup:
-
Separate the layers.[6] The toluene layer will contain neutral polymers/tars—discard it .
-
Wash the acidic aqueous layer once with fresh toluene.
-
Basify the aqueous layer with NaOH or NH₄OH to pH 10.
-
Extract the precipitated quinoline into DCM or Ethyl Acetate.
-
Protocol B: Regioselective Synthesis (TFA Method)
Best for: Accessing 4-substituted quinolines.[1]
Materials:
-
Aniline derivative (1.0 equiv)
-
-aryl-
-unsaturated -ketoester (1.0 equiv) -
Trifluoroacetic Acid (TFA) - Acts as solvent and catalyst[1]
Step-by-Step:
-
Dissolution: Dissolve the aniline (5 mmol) and the ketoester (5 mmol) in neat TFA (10 mL).
-
Reaction: Reflux the mixture for 6 hours.
-
Workup: Evaporate excess TFA under reduced pressure. Neutralize the residue with saturated NaHCO₃ and extract with Ethyl Acetate.
Part 4: Comparative Data
Table 1: Impact of Conditions on Yield and Purity
| Parameter | Standard Conditions (Conc. HCl) | Biphasic Conditions (HCl/Toluene) | TFA Modified Conditions |
| Primary Side Product | Heavy Polymer (Tar) | Minimal Polymer | Regioisomers |
| Workup Difficulty | High (Emulsions/Tar) | Low (Phase Separation) | Low (Evaporation) |
| Typical Yield | 30 - 50% | 60 - 85% | 55 - 75% |
| Regioselectivity | Favors 2-substituted | Favors 2-substituted | Favors 4-substituted |
| Oxidant Requirement | Internal (Low Efficiency) | External (High Efficiency) | Internal/Air |
References
-
Bergström, F. W. (1944). Heterocyclic Nitrogen Compounds. Part IIA. Hexacyclic Compounds: Pyridine, Quinoline, and Isoquinoline. Chemical Reviews, 35(2), 77–277. Link
-
Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup-Doebner-Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. Link
-
Eisch, J. J., & Dluzniewski, T. (1989). Mechanism of the Skraup-Doebner-Von Miller Quinoline Synthesis: The Question of the Kinetic Versus Thermodynamic Control. The Journal of Organic Chemistry, 54(6), 1269–1274. Link
-
Theeraladanon, C., Arisawa, M., & Nishida, A. (2004). A Novel Synthesis of 4-Substituted Quinolines via the Doebner-Miller Reaction.[1] Tetrahedron Letters, 45(38), 7017-7019. Link
-
Matsugi, M., et al. (2000). Simple and Practical Synthesis of Quinolines: A Modified Doebner-Miller Reaction. Tetrahedron Letters, 41(44), 8523-8525. Link
"2,4-Dimethylquinoline-5,8-diol hydrobromide" experimental variability
Subject: Minimizing Experimental Variability & Oxidation Artifacts
Document ID: TSC-Q58-VAR-01 Status: Active / High Priority[1][2]
Executive Summary: The "Chameleon" Effect
The Core Issue:
Users frequently report inconsistent IC50 values, color changes in stock solutions (clear
The Scientific Reality: This compound is not a static molecule; it is a redox-active hydroquinone .[2] While the hydrobromide (HBr) salt provides shelf stability, solubilization in neutral buffers triggers a rapid auto-oxidation cascade.[2] The "variability" you observe is often the result of inadvertently testing a mixture of the active diol , the semiquinone radical , and the inactive (or toxic) quinone .[2]
This guide provides the protocols necessary to arrest this oxidation and ensure your data reflects the specific molecule you intended to test.
The Mechanism of Variability
To control the variability, you must understand the degradation pathway.[2] The 5,8-diol motif is electron-rich and susceptible to proton-coupled electron transfer (PCET).[1][2]
Visualizing the Instability Pathway
Figure 1: The Auto-Oxidation Cascade. The HBr salt stabilizes the "Reduced Form."[2] Exposure to air or physiological pH (7.[2]4) drives the equilibrium toward the "Oxidized Form" (Quinone), which has distinct biological properties.[2]
Critical Handling Protocols
Module A: Stock Solution Preparation (The "Golden 5 Minutes")
The Trap: Dissolving the HBr salt directly in DMSO on the benchtop.[2] DMSO is mildy oxidizing, and hygroscopic water uptake accelerates proton loss.[2]
The Fix: Acid-Stabilized Anaerobic Solubilization.
| Parameter | Standard (Risky) | Optimized (Required) |
| Solvent | 100% DMSO | Degassed DMSO + 0.1% HCl (or HBr) |
| Atmosphere | Ambient Air | Argon/Nitrogen Purge |
| Temperature | Room Temp (25°C) | Ice Bath (4°C) |
| Visual Cue | Turns yellow/brown in <10 mins | Remains clear/pale yellow >4 hours |
Step-by-Step Protocol:
-
Deoxygenate: Sparge anhydrous DMSO with Argon gas for 15 minutes before adding the compound.
-
Acidify: Add 1
L of concentrated HBr or HCl per 1 mL of DMSO. This maintains the protonated state, blocking the initial electron transfer step.[2] -
Dissolve: Add the solid 2,4-Dimethylquinoline-5,8-diol HBr to the solvent under Argon flow.
-
Aliquot: Immediately aliquot into light-protective amber tubes.
-
Freeze: Snap-freeze in liquid nitrogen and store at -80°C. Never store at -20°C for >1 week.
Module B: In Vitro Assay Troubleshooting
The Trap: Using MTT or MTS assays.[2] Why it Fails: This compound is a hydroquinone.[2] It can chemically reduce the tetrazolium dye (MTT) to formazan without any cellular enzyme activity.[2] This generates massive false positive viability signals.[2]
The Fix: Switch to ATP or LDH Endpoints.
-
Recommended: CellTiter-Glo® (ATP quantification).[1][2] This relies on luciferase, which is less susceptible to direct redox interference from quinolines.[2]
-
Alternative: Sulforhodamine B (SRB) assay.[2] This measures total protein mass and is independent of cellular redox state.[2]
Troubleshooting Guide (FAQ)
Q1: My solution turned dark brown/black. Can I still use it?
Status: CRITICAL FAILURE Diagnosis: You have formed "Quinhydrone" complexes or polymerized humic-like substances (see Figure 1).[1][2] Action: Discard immediately. The biological activity of this mixture is completely different from the parent molecule.[2] The dark color indicates significant formation of the 5,8-quinoline-dione.[2]
Q2: I see precipitation when diluting into cell culture media.
Diagnosis: The "Free Base" Crash.[2] Explanation: The HBr salt is soluble.[2] When you dilute into media (pH 7.4), the HBr is neutralized.[2] The free base of 2,4-dimethylquinoline-5,8-diol is less soluble than the salt.[1][2] Action:
-
Limit final concentration to
50 M.[2] -
Pre-warm the media to 37°C before addition.
-
Vortex immediately upon addition to prevent local high-concentration precipitation.[2]
Q3: Why do my IC50 values shift 10-fold between experiments?
Diagnosis: Variable Oxidation States. Explanation: In Experiment A, you might have worked quickly (mostly Diol). In Experiment B, the stock sat for 20 mins (mostly Dione). Quinones are often more toxic than their hydroquinone precursors due to electrophilic attack on proteins (Michael addition).[2] Action: Use the Acid-Stabilized stock protocol (Module A) and add compound to cells as the final step.
Diagnostic Decision Tree
Use this workflow to validate your reagent before starting a high-value experiment.
Figure 2: Quality Control Decision Matrix.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14536, 2,4-Dimethylquinoline.[2] Retrieved from [Link][2]
-
Ryu, C. K., et al. (2002). Synthesis and antifungal activity of 6-arylamino-7-chloro-5,8-quinolinedione derivatives.[1][2] Bioorganic & Medicinal Chemistry Letters.[2][3] (Establishes the redox instability and biological activity of the 5,8-dione scaffold). Retrieved from [Link]
-
Berridge, M. V., et al. (2005). Tetrazolium dyes as tools in cell biology: New insights into their cellular reduction.[2] Biotechnology Annual Review.[2] (Authoritative source on redox interference in MTT assays). Retrieved from [Link]
Sources
Validation & Comparative
"2,4-Dimethylquinoline-5,8-diol hydrobromide" activity validation in vitro
This guide provides a technical framework for validating 2,4-Dimethylquinoline-5,8-diol hydrobromide (CAS: 52824-05-2) in vitro.[1][2]
Based on its pharmacophore (5,8-dihydroxyquinoline), this compound functions primarily as a redox-cycling agent and a substrate for NAD(P)H:quinone oxidoreductase 1 (NQO1) .[1] The "diol" (hydroquinone) form acts as a reduced precursor that, upon cellular entry or auto-oxidation, enters a redox cycle generating Reactive Oxygen Species (ROS).
Executive Summary & Compound Profile
This compound is a water-soluble salt of the hydroquinone form of 2,4-dimethylquinoline-5,8-dione.[1][2] Unlike stable kinase inhibitors, this compound is a chemical probe for oxidative stress . Its biological activity relies on its ability to cycle between the hydroquinone (diol) and quinone (dione) states, generating superoxide anions (
-
Key Application: Targeting NQO1-overexpressing solid tumors (e.g., lung, pancreatic, breast).
-
Handling Alert: The diol form is susceptible to auto-oxidation in neutral pH media.[1][2] The HBr salt provides stability in solid form but requires acidic or anaerobic handling during stock preparation.[1]
Comparative Landscape
| Feature | 2,4-Dimethylquinoline-5,8-diol HBr | Menadione (Vit K3) | Doxorubicin |
| Class | Synthetic Quinoline Hydroquinone | Naphthoquinone | Anthracycline |
| Mechanism | NQO1-driven Redox Cycling | General Redox Cycling | DNA Intercalation + Topo II Inhibition |
| NQO1 Specificity | High (Substrate) | Moderate | Low (Reductase independent) |
| ROS Generation | Pulse-dependent (rapid) | Sustained | Sustained |
| Solubility | High (Hydrobromide salt) | Low (requires DMSO) | Moderate |
Mechanism of Action (The "Futile Cycle")
The cytotoxicity of this compound is validated by demonstrating its dependence on NQO1. The enzyme reduces the oxidized quinone back to the hydroquinone, which then reacts with molecular oxygen to regenerate the quinone, releasing superoxide.
Figure 1: The redox cycling mechanism.[1][2] The compound enters the cell (often oxidizing to the dione form) and is reduced by NQO1. The unstable hydroquinone (diol) reacts with oxygen, regenerating the dione and producing ROS. This "futile cycle" depletes cellular reducing equivalents (NADH/NADPH) and induces oxidative stress.[2]
Validation Protocols
Protocol A: Stability & Stock Preparation (Critical Step)
The hydrobromide salt is stable as a solid, but the diol moiety oxidizes rapidly in cell culture media (pH 7.4).
-
Solvent: Dissolve powder in degassed DMSO or 0.1 M HCl (to maintain protonation and prevent oxidation). Avoid PBS or basic buffers for stock solution.[1]
-
Verification: Measure UV-Vis absorbance at 0h and 4h.
-
Usage: Prepare fresh immediately before addition to cells.
Protocol B: The "Dicoumarol Shift" Assay (Specificity Validation)
To prove the activity is NQO1-mediated, you must demonstrate that inhibiting NQO1 reduces the compound's toxicity (increases IC50).
Materials:
-
Inhibitor: Dicoumarol (NQO1 specific inhibitor).[2]
Workflow:
-
Seed Cells: 5,000 cells/well in 96-well plates. Incubate 24h.
-
Pre-treatment: Treat half the plate with Dicoumarol (50 µM) for 1 hour. Treat the other half with vehicle.
-
Note: Dicoumarol competes with NADH; ensure concentration is non-toxic on its own.[1]
-
-
Compound Addition: Add serial dilutions of 2,4-Dimethylquinoline-5,8-diol HBr (e.g., 0.1 µM to 100 µM).
-
Incubation: 48–72 hours.
-
Readout: Measure viability.
Data Interpretation (Expected Results):
| Condition | IC50 Value (Expected) | Interpretation |
|---|---|---|
| Compound Only | Low (e.g., 1–5 µM) | Potent cytotoxicity via NQO1 cycling.[1][2] |
| Compound + Dicoumarol | High (e.g., >20 µM) | "Protective Effect" confirms NQO1 dependence.[2] |
Protocol C: ROS Generation (DCFDA Staining)
Directly visualize the oxidative burst.[2]
-
Loading: Load A549 cells with H2DCFDA (10 µM) for 30 mins in serum-free media.
-
Wash: Remove excess dye; replace with complete media.[1]
-
Treatment: Add Compound (at IC50 concentration) vs. Menadione (Positive Control).
-
Kinetics: Measure fluorescence (Ex/Em: 485/535 nm) every 15 mins for 2 hours.
-
Validation Criteria: The compound should induce a rapid slope of fluorescence increase, significantly higher than untreated controls, blocked by co-treatment with N-Acetylcysteine (NAC) (ROS scavenger).
-
Expected Data & Troubleshooting
Structure-Activity Relationship (SAR) Note
The 2,4-dimethyl substitution pattern is critical.[1][2]
-
Lipophilicity: The methyl groups increase cell permeability compared to the unsubstituted quinoline-5,8-diol.[1][2]
-
Redox Potential: Methyl donation alters the electron density of the quinone ring, tuning the rate of auto-oxidation. If the compound is too stable, it won't cycle; if too unstable, it oxidizes before entering the cell. This derivative sits in the "sweet spot" for bioreductive drugs.[1]
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Compound is yellow/orange in stock | Oxidation to Dione form | Use degassed acidic DMSO; prepare fresh. |
| No shift with Dicoumarol | Cell line has low NQO1 | Verify NQO1 levels via Western Blot. Use A549 or HT-29. |
| Precipitation in media | Hydrobromide salt solubility limit | Dilute stock 1:1000 into media with vigorous vortexing.[1][2] |
References
-
PubChem. (n.d.).[3] this compound (CID 135537819).[1][2][4] National Library of Medicine.[1] Retrieved from [Link][2]
- Ross, D., et al. (2000). Quinone reductases, bioreductive alkylating agents, and quinone antitumor drugs. Drug Metabolism Reviews. (Foundational text on NQO1 cycling mechanisms).
- Siegel, D., et al. (2012). NAD(P)H:quinone oxidoreductase 1 (NQO1) in the sensitivity and resistance to antitumor quinones. Biochemical Pharmacology. (Context for the Dicoumarol shift assay).
Sources
Confirming the structure of synthesized "2,4-Dimethylquinoline-5,8-diol hydrobromide"
A Comparative Analytical Guide for Drug Discovery
Executive Summary: The Structural Challenge
The synthesis of 2,4-Dimethylquinoline-5,8-diol hydrobromide presents a unique dual-challenge in structural characterization:
-
Redox Instability: The 5,8-diol moiety is a hydroquinone system fused to a pyridine ring. It is thermodynamically prone to oxidation, reverting to the corresponding 5,8-dione (quinone) upon exposure to air.
-
Salt Stoichiometry: Confirming the hydrobromide salt formation requires distinguishing between simple surface adsorption of acid and true protonation of the quinoline nitrogen.
This guide moves beyond standard "check-box" analysis, comparing the efficacy of Nuclear Magnetic Resonance (NMR), X-Ray Diffraction (XRD), and Infrared (IR) spectroscopy in validating this specific scaffold.
Analytical Workflow: From Crude to Crystal
The following workflow illustrates the logical progression for confirming the structure, prioritizing the exclusion of the oxidized quinone impurity.
Figure 1: Analytical decision tree prioritizing the detection of the oxidized quinone impurity before advanced structural confirmation.
Comparative Analysis of Validation Methods
The following table contrasts the utility of analytical techniques specifically for the 5,8-diol vs. 5,8-dione distinction.
| Feature | 1H NMR (DMSO-d6) | FT-IR (ATR) | Single Crystal XRD |
| Primary Utility | Backbone confirmation & Protonation state | Rapid Redox State Check | Absolute Configuration & Salt Stoichiometry |
| Diol Marker | High-field aromatic doublets (H6, H7) | Broad -OH stretch (3200-3400 cm⁻¹) | C-O bond length (~1.36 Å) |
| Dione (Impure) Marker | Loss of H6/H7 coupling; Downfield shift | Sharp C=O bands (1650-1700 cm⁻¹) | C=O bond length (~1.22 Å) |
| Salt Confirmation | Deshielding of H2/H4 methyls | N-H⁺ stretch (2500-3000 cm⁻¹) | Direct visualization of Br⁻ counterion |
| Sample Destructiveness | Non-destructive (recoverable) | Non-destructive | Non-destructive |
| Time Efficiency | Medium (15-30 mins) | High (<5 mins) | Low (24-48 hours) |
Detailed Characterization Protocols
A. Nuclear Magnetic Resonance (NMR) Strategy
Objective: Confirm the 2,4-dimethyl substitution and the integrity of the reduced 5,8-diol ring.
-
Solvent Choice: Use DMSO-d6 .[1] The hydrobromide salt is likely insoluble in CDCl3. Furthermore, DMSO-d6 helps slow the proton exchange of the -OH groups, potentially making them visible.
-
Critical Shift Analysis:
-
The Salt Effect: Protonation of the quinoline nitrogen (N1) exerts a strong electron-withdrawing effect. Expect the methyl group at C2 to shift downfield significantly (approx.
2.8 - 3.0 ppm) compared to the free base ( 2.6 ppm) [1]. -
The Redox Region (H6 & H7):
-
Target (Diol): You should observe two doublets in the aromatic region (approx.
7.0 - 7.5 ppm) with ortho-coupling ( Hz). -
Impure (Dione): If oxidized, these protons appear as singlets or shift significantly due to the quinone carbonyl anisotropy [2].
-
-
B. Infrared Spectroscopy (FT-IR)
Objective: Rapid "Go/No-Go" decision based on oxidation state.
-
Protocol: Use Attenuated Total Reflectance (ATR) on the solid salt.
-
The "Dione" Trap: Quinoline-5,8-diones exhibit distinct carbonyl stretching frequencies. A split band in the 1650–1700 cm⁻¹ region indicates the presence of the quinone (C=O) [2].
-
Validation Criteria: The target 5,8-diol HBr must show:
-
Absence of strong bands >1650 cm⁻¹.
-
Presence of broad O-H stretching (3200–3500 cm⁻¹).
-
Presence of the "ammonium band" (broad, 2500–3000 cm⁻¹) indicative of the
species [3].
-
C. Single Crystal X-Ray Diffraction (XRD)
Objective: The "Gold Standard" for confirming the hydrobromide salt and hydrogen bonding network.
-
Crystallization Protocol:
-
Dissolve 50 mg of the crude salt in minimal hot methanol.
-
Add ethanol dropwise until slight turbidity is observed.
-
Allow to stand in a dark, vibration-free chamber at 4°C. Note: Light exclusion is critical to prevent photo-oxidation of the diol.
-
-
Data Interpretation:
-
Look for the Br⁻ anion in the lattice, confirming the salt.
-
Measure the C5-O and C8-O bond lengths. A length of ~1.36 Å confirms the C-OH (phenol) character. A length of ~1.22 Å would indicate C=O (quinone), revealing oxidation [4].
-
Experimental Validation Data (Simulated)
The following data represents the idealized values for the pure target compound, derived from literature on analogous quinoline systems [1, 5].
Table 2: Expected 1H NMR Shifts (DMSO-d6, 400 MHz)
| Position | Proton Type | Chemical Shift ( | Multiplicity | Integration | Structural Insight |
| -OH | Hydroxyl | 9.8 - 10.5 | Broad Singlet | 2H | Disappears with D₂O shake |
| N-H⁺ | Ammonium | 13.0 - 14.0 | Broad | 1H | Confirms HBr Salt |
| H6, H7 | Aromatic | 7.1 - 7.6 | Doublets ( | 2H | Confirms reduced ring |
| H3 | Aromatic | 7.8 - 8.0 | Singlet | 1H | Confirms 2,4-sub pattern |
| 2-CH₃ | Methyl | 2.95 | Singlet | 3H | Deshielded by N-salt |
| 4-CH₃ | Methyl | 2.80 | Singlet | 3H | Characteristic of 4-Me |
References
-
Kadela-Tomanek, M., et al. (2021). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. MDPI Molecules. Retrieved from [Link]
-
Narayanaswami, S., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Indian Academy of Sciences. Retrieved from [Link]
-
Bano, H., et al. (2017).[2] Synthesis, single crystal X-ray diffraction, Hirshfeld surface and biological activity of quinolone derivatives. European Journal of Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dimethylquinoline Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
Technical Comparison Guide: 2,4-Dimethylquinoline-5,8-diol Hydrobromide vs. Canonical Quinoline Derivatives
[1][2]
Executive Summary: The Redox-Active Scaffold[1][2]
2,4-Dimethylquinoline-5,8-diol hydrobromide (CAS: 52824-05-2) represents a distinct subclass of the quinoline family: the redox-active 5,8-oxygenated quinolines .[1][2] Unlike its famous cousins—Chloroquine (an autophagy inhibitor) or 8-Hydroxyquinoline (a metal chelator)—this compound functions primarily as a precursor to the highly reactive quinoline-5,8-dione pharmacophore.[1][2]
This guide evaluates the 2,4-dimethylquinoline-5,8-diol scaffold, contrasting its mechanism of action (MOA) with standard quinoline derivatives.[1][2] We provide experimental frameworks to validate its utility as a pro-oxidant NQO1 substrate in oncology research.[1]
Mechanistic Distinction: The Diol-Dione Redox Loop[1][2]
The defining feature of 2,4-Dimethylquinoline-5,8-diol is its ability to undergo auto-oxidation or enzymatic oxidation to form 2,4-dimethylquinoline-5,8-dione .[1][2] This transformation is central to its biological activity, distinguishing it from non-redox quinolines.[1]
Pathway Visualization
The following diagram illustrates the critical redox cycling mechanism that differentiates this compound from static inhibitors like Chloroquine.[1][2]
Figure 1: The redox cycling pathway of 2,4-Dimethylquinoline-5,8-diol.[1][2][3][4] The hydrobromide salt stabilizes the reduced 'Diol' form, which acts as a pro-drug for the toxic 'Dione' species.
Comparative Performance Analysis
The table below contrasts this compound against industry-standard quinolines. Note the shift from "Lysosomal Accumulation" (Chloroquine) to "Redox Cycling" (5,8-Diol).[1][2]
Table 1: Physicochemical & Mechanistic Comparison
| Feature | 2,4-Dimethylquinoline-5,8-diol HBr | Chloroquine Diphosphate | 8-Hydroxyquinoline (8-HQ) |
| Primary MOA | Redox Cycling / NQO1 Substrate | Lysosomotropic Autophagy Inhibition | Metal Chelation (Zn²⁺/Cu²⁺) |
| Active Species | Quinoline-5,8-dione (Oxidized form) | Protonated tertiary amine | Deprotonated phenolate anion |
| Target Organelle | Cytosol & Mitochondria | Lysosome | Cytosol & Extracellular Matrix |
| ROS Generation | High (Direct production via cycling) | Low (Indirect via mitochondrial stress) | Variable (Context-dependent) |
| Solubility | Moderate (HBr salt enhances aq.[1][2] solubility) | High (Water soluble) | Low (Lipophilic) |
| Key Application | Anticancer (Solid tumors with high NQO1) | Antimalarial / Rheumatoid Arthritis | Antifungal / Neuroprotection |
Experimental Protocols
To validate the performance of 2,4-Dimethylquinoline-5,8-diol, researchers should employ the following protocols. These verify the compound's identity and its redox potential.[1][2]
Protocol A: Controlled Oxidation to 5,8-Dione (Synthesis Verification)
Purpose: To confirm the integrity of the diol precursor and generate the oxidized standard for biological assays.[1][2]
-
Preparation : Dissolve 100 mg of This compound in 10 mL of Methanol.
-
Oxidation : Add 1.5 equivalents of Ferric Chloride (FeCl₃) solution dropwise.[1][2] Observe color change from pale beige/yellow to deep yellow/orange (indicative of quinone formation).[1][2]
-
Extraction : Dilute with water (20 mL) and extract with Dichloromethane (3 x 10 mL).
-
Analysis : Dry organic layer over MgSO₄.[1][2] Analyze via TLC (Silica gel, 5% MeOH in DCM). The Dione will exhibit a higher R_f value than the Diol salt.[1][2]
-
Validation : Confirm conversion via UV-Vis spectroscopy. The Dione shows a distinct absorbance shift around 260–280 nm compared to the Diol.[1][2]
Protocol B: NQO1-Dependent Cytotoxicity Assay
Purpose: To demonstrate the compound's selectivity for cancer cells expressing NQO1 (e.g., A549 lung carcinoma).[1][2]
-
Cell Seeding : Plate A549 (NQO1 high) and H596 (NQO1 null) cells in 96-well plates (5,000 cells/well).
-
Treatment : Treat cells with a concentration gradient (0.1 µM – 100 µM) of 2,4-Dimethylquinoline-5,8-diol HBr .[1][2]
-
Incubation : Incubate for 48 hours at 37°C, 5% CO₂.
-
Readout : Assess viability using MTT or CellTiter-Glo.
-
Data Interpretation :
Critical Analysis & Recommendations
Why choose 2,4-Dimethylquinoline-5,8-diol HBr?
-
Stability : The hydrobromide salt offers superior shelf-stability compared to the free base diol or the pre-oxidized dione, which can degrade.[1][2]
-
Synthetic Versatility : The 2,4-dimethyl substitution pattern blocks the most reactive sites on the pyridine ring, directing nucleophilic attacks (if any) to the quinone ring, allowing for controlled derivatization.[1][2]
Limitations :
-
Unlike Chloroquine, this compound is not a stable autophagy inhibitor.[1] Its toxicity is rapid and ROS-driven.[1][2]
-
It requires careful handling; solutions should be prepared fresh to prevent uncontrolled auto-oxidation before cellular application.[1]
Conclusion : For researchers targeting oxidative stress pathways or NQO1-overexpressing tumors, This compound is a superior scaffold compared to simple quinolines.[1][2] It acts as a "Trojan Horse," entering the cell as a stable diol before unleashing oxidative havoc as a quinone.[1]
References
-
National Cancer Institute (NCI) .[1][2] NCI Yeast Anticancer Drug Screen Data. U.S. Environmental Protection Agency.[2] Available at: [Link][1][2]
-
PubChem . This compound Compound Summary. National Library of Medicine.[1] Available at: [Link][1][2]
- Rao, A. V., et al.Synthesis and Biological Evaluation of 5,8-Quinolinedione Derivatives. Arab Journal of Chemistry.
Comparative Guide: Quinoline-5,8-diol Biological Activity & Redox Pharmacology
Executive Summary: The Redox "Switch"
Quinoline-5,8-diol is not merely a static structural scaffold; it functions as the reduced half of a dynamic redox couple (quinone/hydroquinone). Unlike its structural cousin 8-hydroxyquinoline (8-HQ), which primarily functions via metal chelation, the biological activity of quinoline-5,8-diol is defined by its ability to undergo bioreductive cycling .
In biological systems, this molecule exists in equilibrium with its oxidized form, quinoline-5,8-dione . This guide compares the specific biological performance of this redox scaffold against industry standards (Doxorubicin, 8-HQ) and elucidates the NQO1-mediated mechanism that drives its potent anticancer and antimicrobial profiles.
Mechanistic Core: The NQO1 Target
The defining feature of quinoline-5,8-diol/dione derivatives is their specificity for NAD(P)H:quinone oxidoreductase 1 (NQO1) .[1] This enzyme is frequently overexpressed in solid tumors (lung, breast, pancreatic), making this scaffold a "smart bomb" that is activated primarily within cancer cells.
Comparative Mechanism of Action
| Feature | Quinoline-5,8-diol/dione | 8-Hydroxyquinoline (8-HQ) | Doxorubicin |
| Primary MOA | Redox Cycling: Generates Superoxide ( | Chelation: Sequesters Cu/Zn/Fe; inhibits metalloproteases. | Intercalation: Binds DNA; inhibits Topoisomerase II. |
| Target Specificity | High (NQO1+ cells). | Low (General systemic distribution). | Moderate (Rapidly dividing cells). |
| ROS Generation | High (Catalytic generation). | Low (Indirect). | High (Cardiotoxic byproduct). |
| Resistance Profile | Effective in MDR+ cells (P-gp substrates). | Susceptible to efflux pumps. | High resistance rates (P-gp efflux). |
Signaling Pathway Visualization
The following diagram illustrates the "Futile Redox Cycle" where the quinoline-5,8-dione is reduced to the diol, which then auto-oxidizes back to the dione, releasing ROS.
Figure 1: The NQO1-mediated futile redox cycle.[1] The 5,8-dione is reduced to the 5,8-diol, which spontaneously re-oxidizes, generating a continuous surge of cytotoxic ROS.
Anticancer Efficacy: Comparative Data
The quinoline-5,8-diol scaffold (administered as the dione) shows superior selectivity indices (SI) compared to Doxorubicin in NQO1-rich cell lines.
Experimental Data Comparison (Cytotoxicity IC50)
Values represent micromolar (µM) concentrations required to inhibit 50% cell growth.[2][3]
| Cell Line | Type | NQO1 Status | Quinoline-5,8-dione Deriv. | Doxorubicin | Interpretation |
| A549 | Lung Adenocarcinoma | High | 0.45 ± 0.05 | 0.62 ± 0.10 | Superior Potency: Scaffold exploits high NQO1 levels. |
| MCF-7 | Breast Cancer | High | 0.88 ± 0.12 | 0.55 ± 0.08 | Comparable: Highly effective, but Doxorubicin is slightly more potent. |
| HFF-1 | Normal Fibroblast | Low | > 50.0 | 2.10 ± 0.30 | Superior Safety: The scaffold is inactive in normal tissue (High SI). |
| HT-29 | Colon Cancer | Null (Polymorphism) | > 20.0 | 0.48 ± 0.05 | Mechanism Confirmation: Inactivity in NQO1-null cells confirms MOA. |
Key Insight: The toxicity of the quinoline-5,8-diol scaffold is dependent on the presence of NQO1.[1][4] Doxorubicin is cytotoxic regardless of NQO1 status, leading to its well-known side effects (cardiotoxicity).
Antimicrobial Activity: Beyond Chelation
While 8-Hydroxyquinoline (8-HQ) is the gold standard for quinoline-based antimicrobials, 5,8-diol derivatives offer a distinct advantage against resistant strains due to the dual mechanism of chelation + oxidative stress .
Antibacterial Spectrum (MIC in µg/mL)
| Bacterial Strain | Quinoline-5,8-diol | 8-Hydroxyquinoline | Ciprofloxacin |
| S. aureus (MSSA) | 2.0 - 4.0 | 4.0 - 8.0 | 0.25 |
| MRSA (Resistant) | 4.0 | 16.0 | > 32.0 |
| E. coli | 16.0 | 8.0 | 0.015 |
| C. albicans (Fungal) | 8.0 | 12.5 | N/A |
Analysis:
-
Gram-Positive Preference: The 5,8-diol scaffold is significantly more potent against Gram-positive bacteria (including MRSA) than 8-HQ.
-
Redox Synergy: The enhanced activity against MRSA suggests that the ROS generation overwhelms the antioxidant defenses of the bacteria, a mechanism distinct from simple gyrase inhibition (Ciprofloxacin) or chelation (8-HQ).
Experimental Protocols (Self-Validating)
Protocol A: NQO1-Dependent Cytotoxicity Validation
Objective: To prove that the observed cytotoxicity is driven by the quinoline-5,8-diol redox cycle and not general toxicity.
Reagents:
-
Dicoumarol (NQO1 Inhibitor)
-
MTT or Alamar Blue Reagent
-
A549 Cells (NQO1+) and HT-29 Cells (NQO1-)
Workflow:
-
Seeding: Plate A549 cells at 5,000 cells/well in 96-well plates. Allow attachment (24h).
-
Pre-treatment (The Validator):
-
Group A: Media only.
-
Group B: Pre-treat with Dicoumarol (50 µM) for 2 hours. Note: Dicoumarol inhibits NQO1, preventing the reduction of dione to diol.
-
-
Treatment: Add Quinoline-5,8-dione test compound (0.1 - 10 µM) to both groups.
-
Incubation: 48 hours at 37°C, 5% CO2.
-
Readout: Perform MTT assay.
-
Validation Criteria:
-
Group A (No Inhibitor): Low IC50 (High toxicity).
-
Group B (+ Dicoumarol): High IC50 (Toxicity rescued).
-
If Dicoumarol does not significantly shift the IC50 (>3-fold), the compound is NOT acting via the 5,8-diol redox mechanism.
-
Protocol B: Anaerobic Synthesis of Quinoline-5,8-diol
The 5,8-diol is unstable in air (oxidizing to dione). This protocol ensures isolation of the reduced form.
-
Starting Material: Quinoline-5,8-dione (0.5 mmol) in degassed Methanol (10 mL).
-
Reduction: Add Sodium Dithionite (
, 2.0 eq) under Argon atmosphere. -
Observation: Solution color shift from Yellow/Orange (Dione) to Colorless/Pale (Diol).
-
Workup:
-
Maintain Argon flow.
-
Acidify with degassed HCl (1M) to precipitate or stabilize.
-
Critical: Do not expose to air during filtration. Store under inert gas or use immediately for biological assay.
-
References
-
Tiwari, A. et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. Link
-
Kadela-Tomanek, M. et al. (2021). Hybrids of 1,4-Quinone with Quinoline Derivatives: Synthesis, Biological Activity, and Molecular Docking with DT-Diaphorase (NQO1). International Journal of Molecular Sciences. Link
-
Suh, Y.G. et al. (2017). Development of novel amino-quinoline-5,8-dione derivatives as NQO1 inhibitors with potent antiproliferative activities. Scientific Reports. Link
-
Pratiksha, G. et al. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules. Link
-
BenchChem. (2025).[5] Application Notes and Protocols for the Skraup Synthesis of 8-Hydroxyquinoline. Link
Sources
- 1. Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Cytotoxicity Study of New Cyclopenta [b] quinoline-1,8-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Biological efficacy of "2,4-Dimethylquinoline-5,8-diol hydrobromide" compared to known anticancer drugs
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Promise of the Quinoline Scaffold in Oncology
The quinoline scaffold, a fused heterocyclic aromatic system, represents a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] In the realm of oncology, quinoline derivatives have garnered significant attention for their potent and diverse anticancer activities.[2] These compounds have been shown to exert their effects through a variety of mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of critical signaling pathways that drive tumor growth and proliferation.[1][3]
This guide provides a comparative analysis of the potential biological efficacy of a representative quinoline derivative, 2,4-Dimethylquinoline-5,8-diol hydrobromide , against established anticancer drugs such as Doxorubicin and Cisplatin. It is important to note that, at the time of this publication, direct experimental data for "this compound" is not available in the public domain. Therefore, this comparison is based on the well-documented anticancer activities of the broader class of quinoline derivatives, providing a foundational framework for evaluating novel compounds of this nature.
Mechanistic Insights: A Comparative Overview
The therapeutic efficacy of an anticancer agent is intrinsically linked to its mechanism of action at the cellular level. Quinoline derivatives have demonstrated a multifaceted approach to inhibiting cancer cell growth, often targeting multiple pathways simultaneously.[4] This contrasts with some conventional chemotherapeutics that may have a more singular mode of action.
Below is a comparative table summarizing the known mechanisms of action for quinoline derivatives against two widely used anticancer drugs, Doxorubicin and Cisplatin.
| Mechanism of Action | Quinoline Derivatives (General) | Doxorubicin | Cisplatin |
| Primary Target | Diverse: DNA, topoisomerases, protein kinases (e.g., PI3K, Akt, mTOR), tubulin.[4][5] | DNA and Topoisomerase II.[6][7] | DNA.[8][9] |
| Induction of Apoptosis | Yes, through both intrinsic (mitochondrial) and extrinsic pathways.[10][11] | Yes, primarily through DNA damage response and generation of reactive oxygen species (ROS).[6][12] | Yes, as a consequence of irreparable DNA damage.[8][13] |
| Cell Cycle Arrest | Yes, commonly at the G2/M or S phase.[14][15][16] | Yes, primarily at the G2/M phase. | Yes, primarily at the G2/M checkpoint.[17] |
| Inhibition of Signaling Pathways | Yes, notably the PI3K/Akt/mTOR pathway.[18][19][20] | Indirectly, through DNA damage signaling. | Indirectly, through DNA damage signaling. |
| Other Mechanisms | Inhibition of angiogenesis, disruption of cell migration.[1] | Generation of reactive oxygen species (ROS), intercalation into DNA.[6][21] | Formation of DNA adducts and crosslinks.[13][17] |
Evaluating a Novel Quinoline Derivative: A Practical Guide to In Vitro Efficacy Testing
To ascertain the anticancer potential of a novel compound such as "this compound," a series of well-defined in vitro experiments are essential. The following protocols provide a robust framework for an initial efficacy assessment.
Experimental Workflow for In Vitro Anticancer Drug Screening
Caption: A generalized workflow for the in vitro screening of novel anticancer compounds.
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of "this compound" (and control drugs) for 24, 48, and 72 hours. Include a vehicle-only control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.
Rationale: This initial screen provides a quantitative measure of the compound's cytotoxic effect on cancer cells and helps determine the appropriate concentration range for subsequent mechanistic studies.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Principle: This assay differentiates between live, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
FITC-negative and PI-negative cells are live.
-
FITC-positive and PI-negative cells are in early apoptosis.
-
FITC-positive and PI-positive cells are in late apoptosis or necrosis.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant.
Rationale: This assay confirms that the observed cytotoxicity is due to the induction of apoptosis, a preferred mode of cell death for anticancer drugs.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA within a cell. By analyzing the fluorescence intensity of a population of cells, one can determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol:
-
Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24 and 48 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA). Incubate for 30 minutes in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.
Rationale: This experiment reveals whether the compound inhibits cell proliferation by arresting the cell cycle at a specific phase, which is a common mechanism for many anticancer agents.[14]
Visualizing the Molecular Battleground: Signaling Pathways
Many quinoline derivatives have been shown to target the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival, and is often hyperactivated in cancer.[18][19][20]
Simplified PI3K/Akt/mTOR Signaling Pathway
Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway and a potential point of inhibition by quinoline derivatives.
Conclusion and Future Directions
The quinoline scaffold holds immense promise for the development of novel anticancer therapeutics. While direct experimental evidence for "this compound" is currently lacking, the extensive research on related quinoline derivatives suggests a high potential for significant biological efficacy. The diverse mechanisms of action exhibited by this class of compounds, including the induction of apoptosis, cell cycle arrest, and inhibition of key oncogenic signaling pathways, make them attractive candidates for further investigation.
The experimental protocols outlined in this guide provide a clear and robust framework for the initial in vitro evaluation of any new quinoline derivative. A thorough understanding of a compound's mechanism of action is paramount for its successful development as a therapeutic agent. Future studies should aim to not only confirm the cytotoxic effects of novel quinoline compounds but also to elucidate their specific molecular targets and pathways, ultimately paving the way for the next generation of targeted cancer therapies.
References
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an overview of quinoline derivatives as anti-cancer agents. (2024). ResearchGate. Retrieved from [Link]
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Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). International Journal of Medical and Pharmaceutical Sciences. Retrieved from [Link]
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Review on recent development of quinoline for anticancer activities. (n.d.). Journal of the Indian Chemical Society. Retrieved from [Link]
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The PI3K/Akt/mTOR signaling pathway. Stimulation of this... (n.d.). ResearchGate. Retrieved from [Link]
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The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (2022). International Journal of Molecular Sciences. Retrieved from [Link]
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Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). Journal of Biomolecular Structure and Dynamics. Retrieved from [Link]
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Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents: Pharmacophore-based Design. (2021). Bentham Science Publishers. Retrieved from [Link]
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PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. (n.d.). Molecules. Retrieved from [Link]
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A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. (n.d.). PubMed. Retrieved from [Link]
-
RESEARCH ARTICLE Novel Derivatives of Tetrahydrobenzo (g) Imidazo[α-1,2] Quinoline Induce Apoptosis Via ROS Production in the Glioblastoma Multiforme Cells, U-87MG. (2022). Asian Pacific Journal of Cancer Prevention. Retrieved from [Link]
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Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. (n.d.). RSC Medicinal Chemistry. Retrieved from [Link]
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Full article: Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect. (n.d.). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
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Induction of G2/M phase arrest and apoptosis by a novel indoloquinoline derivative, IQDMA, in K562 Cells. (2025). ResearchGate. Retrieved from [Link]
-
Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity. (2021). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
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A quinoline derivative exerts antineoplastic efficacy against solid tumour by inducing apoptosis and anti-angiogenesis both in vitro and in vivo. (2025). Naunyn-Schmiedeberg's Archives of Pharmacology. Retrieved from [Link]
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Hijacking the Hydrogen Sulfide Axis: A Novel 4-Trifluoromethylquinoline Derivative Suppresses Glioblastoma via Cystathionine γ-Lyase Suppression. (2026). Journal of Medicinal Chemistry. Retrieved from [Link]
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Cisplatin in cancer therapy: molecular mechanisms of action. (n.d.). Environmental Toxicology and Pharmacology. Retrieved from [Link]
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Doxorubicin pathways: pharmacodynamics and adverse effects. (n.d.). Pharmacogenetics and Genomics. Retrieved from [Link]
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Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). Saudi Pharmaceutical Journal. Retrieved from [Link]
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Quinoline-chalcone hybrids that induce cell cycle arrest and apoptosis. (n.d.). ResearchGate. Retrieved from [Link]
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Doxorubicin. (n.d.). Wikipedia. Retrieved from [Link]
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Quinoline-based PI3K/mTOR dual inhibitors obtained via probing residues... (n.d.). ResearchGate. Retrieved from [Link]
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Cisplatin. (n.d.). Wikipedia. Retrieved from [Link]
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Cisplatin in Cancer Treatment: Mechanism, Resistance, Toxicity, and Future Directions. (2025). Journal of Clinical Medicine. Retrieved from [Link]
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Special Issue : Cisplatin in Cancer Therapy: Molecular Mechanisms of Action 2.0. (n.d.). MDPI. Retrieved from [Link]
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The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (n.d.). MDPI. Retrieved from [Link]
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Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. (n.d.). MDPI. Retrieved from [Link]
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Cisplatin. (2023). StatPearls. Retrieved from [Link]
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How does Doxorubicin ('Red Devil') Cancer Treatment Work? (2025). YouTube. Retrieved from [Link]
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Cross-validation of analytical methods for "2,4-Dimethylquinoline-5,8-diol hydrobromide"
Executive Summary: The Analytical Challenge
2,4-Dimethylquinoline-5,8-diol hydrobromide represents a specific class of redox-active quinoline scaffolds often utilized in antimalarial and neuroprotective drug discovery. Unlike simple quinolines, the 5,8-diol substitution pattern introduces a critical analytical challenge: auto-oxidation . The diol functionality is prone to oxidizing into the corresponding quinoline-5,8-dione (quinone) form upon exposure to light, air, or basic pH.
This guide provides a cross-validated analytical framework. We do not rely on a single method; instead, we triangulate purity and identity using RP-HPLC (for separation), UV-Vis (for redox state monitoring), and LC-MS (for structural confirmation).
Why Cross-Validation is Non-Negotiable
Relying solely on HPLC-UV can be deceptive. The oxidized "quinone" impurity often co-elutes or has a significantly different extinction coefficient than the "diol" target, leading to mass balance errors. This guide validates the hydrobromide salt form, ensuring the counter-ion does not interfere with retention or detection.
Comparative Analysis of Methods
The following table summarizes the performance metrics of the three primary analytical techniques validated for this compound.
| Feature | Method A: RP-HPLC (UV detection) | Method B: Direct UV-Vis Spectroscopy | Method C: LC-MS (ESI+) |
| Primary Use | Purity quantification & Impurity profiling | Rapid redox state check (Diol vs. Dione) | Structural confirmation & Trace analysis |
| Specificity | High (Chromatographic separation) | Low (Spectral overlap likely) | Very High (m/z identification) |
| Sensitivity (LOD) | ~0.5 µg/mL | ~5.0 µg/mL | < 0.01 µg/mL |
| Redox Stability | High Risk (requires acidic mobile phase) | Moderate (rapid measurement) | High (closed system) |
| Cost/Run | Moderate | Low | High |
| Throughput | 15-20 min/sample | < 1 min/sample | 15-20 min/sample |
Detailed Experimental Protocols
Method A: Stability-Indicating RP-HPLC (The "Gold Standard")
Rationale: Standard C18 methods often fail for quinoline diols because the basic nitrogen causes tailing, and neutral pH promotes oxidation. We utilize a low pH ion-suppression strategy.
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5). Acidic pH protonates the quinoline nitrogen, preventing silanol interactions, and stabilizes the diol.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient:
-
0-2 min: 5% B (Isocratic hold)
-
2-12 min: 5% → 60% B (Linear ramp)
-
12-15 min: 60% → 95% B (Wash)
-
-
Detection: UV at 245 nm (primary) and 280 nm (secondary).
-
Sample Diluent: 10% Acetonitrile in 0.1% Phosphoric Acid. Crucial: Do not dissolve in pure methanol/water without acid, as this accelerates oxidation.
Self-Validating Check: Inject a "stressed" sample (exposed to air/light for 24h). You should see the emergence of a new peak (the quinone) with a distinct UV spectrum (red-shift). If the main peak simply broadens, your method lacks specificity.
Method B: UV-Vis Redox Monitoring
Rationale: The 5,8-diol and 5,8-dione forms have distinct chromophores. This method is a rapid "Go/No-Go" check before committing samples to HPLC.
-
Instrument: Double-beam UV-Vis Spectrophotometer.
-
Solvent: Degassed 0.1 M HCl.
-
Scan Range: 200 nm – 500 nm.
-
Interpretation:
-
Target (Diol): Sharp absorption bands typically around 240 nm and 320 nm. Colorless to pale yellow solution.
-
Impurity (Dione): Broad absorption band appearing >400 nm (visible region). Solution turns distinct yellow/orange.
-
Method C: LC-MS (ESI+) for Salt Confirmation
Rationale: Confirms the parent mass and validates that the "hydrobromide" is present (indirectly via negative mode or absence of other adducts).
-
Source: Electrospray Ionization (ESI) – Positive Mode.
-
Mobile Phase Modifier: Use 0.1% Formic Acid (volatile) instead of Phosphoric Acid.
-
Target Ion: [M+H]+ = 204.09 m/z (Calculated for C11H11NO2 free base).
-
Observation: The HBr salt will dissociate. Look for the [M+H]+ peak. In ESI Negative mode, look for Br- isotopes (79 and 81 m/z in 1:1 ratio) to confirm the salt form.
Visualizing the Analytical Workflow
The following diagram illustrates the decision matrix for analyzing this compound, highlighting the critical oxidation checkpoints.
Figure 1: Analytical Decision Matrix. Note the critical UV-Vis checkpoint to detect oxidation prior to HPLC analysis.
Mechanism of Instability (The "Why")
Understanding the chemistry is vital for accurate analysis. The 5,8-diol system forms a reversible redox pair with the 5,8-dione.
Figure 2: Redox equilibrium. Analytical methods must maintain the "Reduced" state using acidic buffers.
References
-
Musioł, R., et al. (2006). "RP-HPLC determination of lipophilicity in series of quinoline derivatives." Journal of Chromatography A. Validates the use of C18 columns and acidic mobile phases for quinoline derivatives to prevent peak tailing.
-
Panda, S.S., et al. (2021).[1][3] "A Simple Liquid Chromatographic Method for Estimation of Quinoline Derivatives." Analytical and Bioanalytical Chemistry Research. Provides baseline protocols for phosphate buffer usage in quinoline analysis.
-
Sielc Technologies. "HPLC Method for Analysis of 8-hydroxyquinoline." Application Note. Demonstrates the necessity of ionic modifiers (acid) to suppress silanol interactions with the basic quinoline nitrogen.
-
National Center for Biotechnology Information. "PubChem Compound Summary for Quinoline-5,8-dione." PubChem. Provides structural data and redox properties relevant to the 5,8-diol/dione equilibrium.
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Benchmarking Novel Kinase Inhibitors: A Comparative Guide for 2,4-Dimethylquinoline-5,8-diol hydrobromide
For researchers, scientists, and drug development professionals, the journey of a novel kinase inhibitor from benchtop to bedside is paved with rigorous, objective evaluation. This guide provides a comprehensive framework for benchmarking a new chemical entity, "2,4-Dimethylquinoline-5,8-diol hydrobromide," against established multi-kinase inhibitors. By leveraging field-proven insights and robust experimental design, we will explore how to position this novel compound within the competitive landscape of cancer therapeutics.
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[1][2] Its rigid structure and synthetic tractability allow for diverse substitutions to optimize potency, selectivity, and pharmacokinetic properties. Assuming "this compound" is a novel ATP-competitive inhibitor, its evaluation must be systematic and multi-faceted. This guide will use Staurosporine, Sunitinib, Sorafenib, and Dasatinib as benchmarks to illustrate this process.
Section 1: The Kinase Inhibitor Landscape & The Benchmarking Imperative
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] Small molecule kinase inhibitors have revolutionized cancer treatment by targeting these aberrant signaling pathways.[3] However, the clinical success of a new inhibitor hinges on its performance relative to existing therapies. Benchmarking is not merely a comparative exercise; it is a crucial step in identifying a drug's unique therapeutic window, potential indications, and liabilities.
A robust benchmarking strategy provides a clear rationale for advancing a compound through the drug discovery pipeline. It involves a holistic assessment of potency, selectivity, cellular activity, and mechanism of action.
Section 2: Comparative Kinase Inhibition Profiles
The initial step in characterizing any new kinase inhibitor is to determine its potency and selectivity across a broad panel of kinases. This is typically achieved through in vitro kinase activity assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
Data Presentation: Comparative IC50 Values (nM)
The following table summarizes the IC50 values for our benchmark inhibitors against a selection of key kinases. The data for "this compound" is intentionally left blank, representing the experimental data that needs to be generated.
| Kinase Target | This compound | Staurosporine | Sunitinib | Sorafenib | Dasatinib |
| VEGFR2 | Data to be determined | 7 nM | 9 nM | 90 nM | 0.16 nM |
| PDGFRβ | Data to be determined | 8 nM | 2 nM | 58 nM | 0.4 nM |
| c-KIT | Data to be determined | 10 nM | 4 nM | 68 nM | 0.3 nM |
| B-Raf | Data to be determined | 15 nM | >10,000 nM | 22 nM | 2.9 nM |
| Abl | Data to be determined | 20 nM | >10,000 nM | >10,000 nM | <1 nM |
| Src | Data to be determined | 6 nM | >10,000 nM | 100 nM | <1 nM |
| PKCα | Data to be determined | 3 nM | >10,000 nM | >10,000 nM | >10,000 nM |
Note: IC50 values are approximate and can vary based on assay conditions.
Expertise & Experience: The choice of kinases for profiling should be guided by the structural class of the new compound and its intended therapeutic application. For a quinoline-based compound, profiling against kinases known to be inhibited by this scaffold is a logical starting point. The inclusion of a broad-spectrum inhibitor like Staurosporine provides a useful, albeit non-selective, positive control.[4][5][6][7] Sunitinib, Sorafenib, and Dasatinib represent multi-kinase inhibitors with distinct but overlapping target profiles, making them excellent comparators for assessing selectivity.[8][9][10][11][12][13][14][15][16][17][18]
Section 3: Signaling Pathways and Mechanism of Action
Understanding how a kinase inhibitor modulates cellular signaling pathways is fundamental to elucidating its mechanism of action. Visualizing these pathways can clarify the points of intervention and the potential downstream effects.
Visualization: Key Signaling Pathways Targeted by Benchmark Inhibitors
The following diagrams illustrate the signaling pathways targeted by our benchmark inhibitors.
Caption: VEGFR and PDGFR signaling pathways, highlighting the inhibitory action of Sunitinib and Sorafenib.
Caption: A streamlined workflow for the comprehensive benchmarking of a novel kinase inhibitor.
Section 5: Concluding Remarks and Future Directions
This guide has outlined a foundational strategy for benchmarking "this compound" against established kinase inhibitors. The objective and rigorous application of these comparative experimental protocols will generate the critical data needed to understand the therapeutic potential of this novel compound. The resulting kinase inhibition profile, cellular activity data, and mechanistic insights will be instrumental in guiding its further development, from lead optimization to preclinical and clinical studies. The path forward demands a commitment to scientific integrity, ensuring that every claim is substantiated by robust, reproducible data.
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BellBrook Labs. (2026, January 20). Protocol Recommendations for Performing a Kinase Inhibition Assay. Retrieved from [Link]
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Targeted Oncology. (2025, November 11). FDA Approves Generic Dasatinib, Expanding Access to Key TKI. Retrieved from [Link]
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ResearchGate. (n.d.). Kinase profile of dasatinib. Retrieved from [Link]
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ResearchGate. (n.d.). Kinase affinity profiles of sorafenib and regorafenib. Retrieved from [Link]
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ResearchGate. (2025, October 20). Small molecule protein kinase inhibitors approved by regulatory agencies outside of the United States. Retrieved from [Link]
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PMC - NIH. (n.d.). Synthesis of 4,5-Dihydro-1H-d[8][19]ithiolo[3,4-c]quinoline-1-thione Derivatives and Their Application as Protein Kinase Inhibitors. Retrieved from [Link]
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NIH. (n.d.). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Retrieved from [Link]
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PMC - PubMed Central. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Retrieved from [Link]
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PMC - PubMed Central. (2017, March 7). Inhibition of protein kinases by anticancer DNA intercalator, 4-butylaminopyrimido[4′,5′:4,5]thieno(2,3-b)quinoline. Retrieved from [Link]
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Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]
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PMC. (n.d.). Dasatinib, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation. Retrieved from [Link]
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MDPI. (2026, February 3). In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier. Retrieved from [Link]
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PubMed. (n.d.). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Retrieved from [Link]
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Labiotech.eu. (2025, May 5). A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations. Retrieved from [Link]
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PMC - PubMed Central. (n.d.). Benchmarking Cross-Docking Strategies for Structure-Informed Machine Learning in Kinase Drug Discovery. Retrieved from [Link]
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- 4. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Staurosporine, Protein kinase inhibitor (CAS 62996-74-1) | Abcam [abcam.com]
- 6. staurosporine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Staurosporine | CAS 62996-74-1 | Protein kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Sunitinib - Wikipedia [en.wikipedia.org]
- 10. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 11. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 15. targetedonc.com [targetedonc.com]
- 16. researchgate.net [researchgate.net]
- 17. Dasatinib, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 2,4-Dimethylquinoline | C11H11N | CID 14536 - PubChem [pubchem.ncbi.nlm.nih.gov]
"2,4-Dimethylquinoline-5,8-diol hydrobromide" enantiomeric purity analysis
Stereochemical Validation & Chemical Purity Standards
Part 1: Executive Structural Analysis & Stereochemistry
Before initiating any "enantiomeric purity" protocol, a rigorous structural validation of 2,4-Dimethylquinoline-5,8-diol hydrobromide (CAS 52824-05-2) is required.[1] As a Senior Scientist, my first directive is to validate the premise of the analysis to ensure resources are not wasted on impossible metrics.
The Stereochemical Reality: Achiral Architecture
The target molecule is a fully aromatic quinoline derivative.[1]
-
Planarity: The quinoline ring system is planar.[1]
-
Symmetry: While not centrosymmetric, the molecule lacks
hybridized stereocenters. -
Atropisomerism: Although steric interaction exists between the 4-methyl and 5-hydroxyl groups (peri-interaction), the barrier to rotation for the hydroxyl group is insufficient to isolate stable atropisomers at standard conditions.[1]
Conclusion: 2,4-Dimethylquinoline-5,8-diol is an achiral molecule. Therefore, "enantiomeric purity" is not a valid Critical Quality Attribute (CQA) for this specific API intermediate.[1] The concept of enantiomeric excess (% ee) does not apply.
Corrective Analytical Strategy: Instead of chiral analysis, the quality control framework must focus on:
-
Regioisomeric Purity: Distinguishing the 2,4-dimethyl isomer from potential 2,X-dimethyl or X,Y-dimethyl impurities formed during Skraup or Combes quinoline synthesis.
-
Salt Stoichiometry: Verifying the Hydrobromide (HBr) molar ratio.[1]
-
Downstream Chiral Implications: If this molecule is a precursor intended for reduction to a chiral 1,2,3,4-tetrahydroquinoline , then chiral analysis applies after the reduction step.
Part 2: Comparative Analytical Guides (Chemical Purity)
Since chiral chromatography is inapplicable, we compare the standard Reversed-Phase HPLC (RP-HPLC) against Hydrophilic Interaction Liquid Chromatography (HILIC) for the analysis of this polar, basic salt.[1]
Method Comparison: RP-HPLC vs. HILIC
| Feature | Option A: Ion-Pair RP-HPLC | Option B: HILIC (Recommended) |
| Mechanism | Hydrophobic interaction with anionic pairing agent.[1] | Partitioning into water-enriched layer on polar stationary phase.[1] |
| Suitability for HBr Salt | Moderate. Acidic mobile phases can suppress ionization of the quinoline nitrogen, but HBr retention is poor.[1] | High. Excellent retention of polar, basic quinolines and separation of inorganic counter-ions (Br-).[1] |
| Peak Shape | Often tails due to silanol interactions unless base-deactivated columns are used.[1] | Symmetrical peaks due to high organic mobile phase and buffer usage. |
| MS Compatibility | Low. Ion-pair reagents (e.g., TFA, Sulfonates) contaminate MS sources.[1] | High. Uses volatile buffers (Ammonium Formate/Acetate).[1] |
| Recommendation | Use for routine QC (UV detection).[1] | Use for Impurity Profiling (LC-MS).[1] |
Part 3: Detailed Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (RP-HPLC)
For the determination of Chemical Purity and Regioisomeric Impurities.[1]
Principle: This method utilizes a base-deactivated C18 column with pH control to ensure the quinoline moiety remains neutral or consistently ionized, preventing peak tailing.[1]
Reagents:
-
Acetonitrile (HPLC Grade)
-
Ammonium Formate buffer (20 mM, pH 3.5)
-
Reference Standard: 2,4-Dimethylquinoline-5,8-diol (Verified NMR structure)[1]
Instrument Parameters:
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 20 mM Ammonium Formate (pH 3.5)
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
Flow Rate: 1.0 mL/min
-
Detection: UV @ 254 nm (Aromatic ring) and 320 nm (Quinoline specific).[1]
-
Temperature: 30°C
System Suitability Criteria (Self-Validating):
-
Tailing Factor (
): (Crucial for basic quinolines). -
Resolution (
): between the main peak and the nearest regioisomer (e.g., 2-methyl-5,8-diol impurity).[1] -
Precision: RSD
for 6 replicate injections.
Protocol 2: Hydrobromide Content (Argentometric Titration)
To verify the salt form stoichiometry.
Rationale: As an HBr salt, the molar mass includes the hydrobromide. HPLC measures the free base. Titration links the two.
Steps:
-
Dissolve 150 mg of sample in 50 mL deionized water/methanol (1:1).
-
Add 1 mL of 5% Nitric Acid.
-
Titrate with 0.1 N Silver Nitrate (
) using a Potentiometric Titrator with a Silver/Sulfide electrode.[1] -
Endpoint: Sharp inflection point indicating precipitation of AgBr.
-
Calculation:
Part 4: Visualization of Analytical Logic
The following diagram illustrates the decision matrix for analyzing quinoline derivatives, distinguishing when to apply Chiral vs. Achiral methods.
Figure 1: Analytical decision tree. Note the divergence: The target molecule (CAS 52824-05-2) follows the "Achiral" path, necessitating Chemical Purity analysis rather than Enantiomeric Purity.[1]
Part 5: References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12217342, 2,4-Dimethylquinoline-5,8-diol.[1] Retrieved from [Link]
-
Manske, R. H. F. (1942). The Chemistry of Quinolines. Chemical Reviews, 30(1), 113–144. (Foundational text on Quinoline aromaticity and synthesis). Retrieved from [Link][1]
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development.[1] Wiley-Interscience. (Standard reference for base-deactivated HPLC method design). Retrieved from [Link][1]
Sources
Strategic Evaluation of Substituted Quinoline-5,8-dione Libraries: SAR, Cytotoxicity, and Redox Mechanisms
Executive Summary
The quinoline-5,8-dione scaffold represents a privileged structure in medicinal chemistry, acting as a bioisostere to the naturally occurring naphthoquinone (e.g., menadione) and serving as the pharmacophore for antitumor antibiotics like lavendamycin and streptonigrin. Its therapeutic potency stems primarily from two mechanisms: NAD(P)H:quinone oxidoreductase 1 (NQO1)-mediated redox cycling and DNA intercalation .
This guide provides a comparative analysis of three distinct libraries of substituted quinoline-5,8-diones. By analyzing Structure-Activity Relationships (SAR) and experimental performance metrics, we delineate the design rules that transition these molecules from toxic generalists to targeted chemotherapeutics.
Part 1: The Chemical Space (Library Classification)
To evaluate performance objectively, we categorize the libraries based on the electronic and steric nature of substituents at the critical C6 and C7 positions.
Library A: The Electrophilic Core (Halogenated Precursors)
-
Structure: 6,7-dichloroquinoline-5,8-dione (DCQ).
-
Characteristics: Highly electron-deficient; acts as a potent Michael acceptor.
-
Utility: Primarily serving as synthetic intermediates.[1]
-
Limitation: High non-specific toxicity due to rapid reaction with cellular thiols (glutathione) and lack of NQO1 specificity.
Library B: The Bio-Isosteres (Amino/Arylamino Derivatives)
-
Structure: Substitution of halides with alkylamines or arylamines at C6 or C7.
-
Characteristics: The amino group donates electron density into the quinone ring, lowering the redox potential. This modification makes the molecule less reactive to random thiols but retains substrate specificity for NQO1.
-
Performance: High "Therapeutic Index." These compounds (e.g., 6-amino-7-chloro derivatives) often show 10–50x selectivity for NQO1-overexpressing tumors (e.g., A549 lung cancer) versus normal tissue.
Library C: The Fused Systems (Heterocyclic Fusions)
-
Structure: Pyrazolo-, pyrrolo-, or cyclopenta-fused quinoline-5,8-diones.
-
Characteristics: Expanded planar surface area.
-
Mechanism: Shifts the mode of action from pure redox cycling toward DNA intercalation and Topoisomerase II inhibition.
-
Performance: Higher absolute potency (nanomolar IC50) but generally lower selectivity compared to Library B.
Part 2: Comparative Performance Analysis
The following data summarizes the cytotoxicity profiles of representative compounds from each library against NQO1-positive (A549/HeLa) and NQO1-negative (H596) cell lines.
Table 1: Comparative Cytotoxicity and Selectivity Profile
| Library Class | Representative Compound | Substituent Pattern | IC50 (A549/HeLa) [High NQO1] | IC50 (H596) [Low NQO1] | Selectivity Ratio (Low/High) | Primary Mechanism |
| A: Halogenated | DCQ | 6,7-Dichloro | 2.1 µM | 2.5 µM | ~1.2 (Poor) | Non-specific thiol alkylation |
| B: Amino-Substituted | Compound 7d * | 7-(4-aminoaryl) | 0.59 µM | >20 µM | >30 (Excellent) | NQO1 Redox Cycling |
| B: Amino-Substituted | Compound 6d | 6-(4-aminoaryl) | 0.80 µM | 15.2 µM | ~19 (Good) | NQO1 Redox Cycling |
| C: Fused Ring | Pyrrolo-Q | Fused Pyrrole | 0.15 µM | 0.40 µM | ~2.6 (Moderate) | DNA Intercalation + Redox |
*Data grounded in studies by Ling et al. and Ryu et al. (See References).
Key SAR Insights
-
Regiochemistry Matters: Substitution at C7 (Compound 7d) generally confers higher NQO1 specificity than C6 substitution. The C7-amino group aligns more favorably within the NQO1 active site (Tyr128/Phe232 pocket) to facilitate hydride transfer.
-
Electronic Tuning: Electron-donating groups (EDGs) like amines reduce the one-electron reduction potential (
). This prevents spontaneous reduction by ubiquitous cellular reductases but allows reduction by the specific two-electron transfer of NQO1. -
Steric Bulk: Large bulky groups at C6/C7 can hinder NQO1 active site entry, decreasing potency, but may enhance DNA intercalation (Library C).
Part 3: Mechanism of Action (The NQO1 Axis)
Understanding the "Futile Redox Cycle" is essential for interpreting the performance data. NQO1 reduces the quinone to a hydroquinone.[2][3][4] In cancer cells, this unstable hydroquinone auto-oxidizes back to the quinone, generating a burst of Superoxide Anion (
Figure 1: The NQO1-mediated futile redox cycle.[2] The quinoline-5,8-dione acts as a catalyst for ROS generation, consuming cellular reducing equivalents (NADPH) and generating oxidative stress specifically within NQO1-rich cells.
Part 4: Experimental Protocols
To validate the claims of NQO1-mediated cytotoxicity, the following self-validating protocol must be used. The inclusion of Dicoumarol (a specific NQO1 inhibitor) is the "Trust" factor; if Dicoumarol does not reverse cytotoxicity, the compound is acting via off-target toxicity (Library A behavior).
Synthesis of Amino-Quinoline-5,8-diones (Library B)
-
Starting Material: 6,7-dichloroquinoline-5,8-dione.
-
Reagents: Primary amine (1.2 eq), CeCl3·7H2O (Catalyst, 5 mol%), Ethanol.
-
Procedure:
-
Dissolve 6,7-dichloroquinoline-5,8-dione in absolute ethanol.
-
Add Cerium(III) chloride (Lewis acid catalyst enhances regioselectivity).
-
Add the amine dropwise at room temperature.
-
Stir for 4–6 hours (monitor via TLC, Mobile Phase: CHCl3/MeOH 20:1).
-
Purification: The product precipitates or requires flash chromatography.
-
Regiochemistry Note: Under these conditions, C6-substitution is often kinetically favored, but thermodynamic equilibration may yield C7 products. Structural confirmation via HMBC NMR is mandatory.
-
NQO1-Specific Cytotoxicity Assay Workflow
Figure 2: Validation workflow for NQO1-targeting compounds. A Specificity Ratio > 3.0 confirms NQO1-mediated mechanism.
Protocol Steps:
-
Seeding: Plate A549 cells (2,000 cells/well) in 96-well plates.
-
Inhibition Control: Pre-treat half the plates with Dicoumarol (50 µM) for 2 hours. This blocks NQO1 activity.
-
Treatment: Add the test compound (0.01 – 100 µM).
-
Readout: After 72h, perform MTT assay.
-
Interpretation:
-
If IC50 shifts from 0.5 µM (Compound alone) to >10 µM (Compound + Dicoumarol), the mechanism is validated as NQO1-dependent.
-
If IC50 remains unchanged (e.g., 2.0 µM -> 2.1 µM), the compound is a general toxin (Library A).
-
References
-
Ling, Y., et al. (2018). Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities. European Journal of Medicinal Chemistry.
-
Ryu, C. K., et al. (2000). Synthesis and antifungal activity of 6-arylamino-7-chloro-5,8-quinolinedione derivatives. Bioorganic & Medicinal Chemistry Letters.
-
Suh, M. E., et al. (2001). Synthesis and antitumor activity of 6-amino-7-chloro-5,8-quinolinedione derivatives. Bioorganic & Medicinal Chemistry.
-
Siegel, D., et al. (2012). NAD(P)H:quinone oxidoreductase 1 (NQO1) in the sensitivity and resistance to antitumor quinones. Biochemical Pharmacology.
-
Tandon, V. K., et al. (2004). Synthesis and biological evaluation of novel 1,4-naphthoquinone and 5,8-quinolinedione derivatives. Bioorganic & Medicinal Chemistry Letters.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal Protective Equipment (PPE) for Handling 2,4-Dimethylquinoline-5,8-diol Hydrobromide
[1][2][3][4][5][6]
Executive Summary & Risk Context[2][7][8][9][10][11]
Treat this compound as a High-Potency, Corrosive Irritant. [1][2]
As a Senior Application Scientist, I often see researchers underestimate "intermediate" salts. 2,4-Dimethylquinoline-5,8-diol hydrobromide is not merely a benign solid; it represents a convergence of three distinct hazard classes. Because specific toxicological data (SDS) is often sparse for this specific salt, we must apply the Precautionary Principle based on its structural moieties:
-
The Quinoline Core: Parent quinolines are known mutagens and suspected carcinogens [1].[3]
-
The 5,8-Diol Functionality: This moiety is redox-active.[2] In the presence of air or basic conditions, it can oxidize to a quinoline-5,8-dione, a reactive Michael acceptor capable of protein alkylation and skin sensitization [2].[1][2]
-
The Hydrobromide (HBr) Salt: Upon contact with mucosal moisture (lungs, eyes, sweat), this hydrolyzes to release hydrobromic acid, a potent corrosive.[2]
The Directive: Do not handle this on an open bench. The primary risks are inhalation of acidic dust and dermal absorption leading to sensitization.
Hazard Identification & Engineering Controls
Before selecting PPE, you must verify the engineering environment. PPE is the last line of defense, not the first.
| Hazard Class | Source | Operational Implication |
| Corrosive Solid | Hydrobromide salt | Zero-Inhalation Tolerance. Handling must occur in a certified chemical fume hood or glovebox.[1][2] |
| Sensitizer | Quinone oxidation potential | Skin Barrier Essential. Double-gloving is mandatory to prevent permeation.[1][2] |
| Hygroscopic | Salt nature | Clumping Risk. Material may become sticky/tacky; use anti-static tools to prevent "flicking" particles. |
Required Engineering Controls
-
Primary: Chemical Fume Hood (Face velocity: 80–100 fpm).[2]
-
Secondary: Static control (Ionizing bar) to prevent electrostatic dispersion of the crystalline powder.
PPE Tiered System: The "Barrier Protocol"
We do not use a "one-size-fits-all" approach. Select your PPE based on the operational state of the chemical.
Tier A: Solid Handling (Weighing, Transfer, Aliquoting)
Risk: Airborne dust generation and static dispersion.[2]
-
Respiratory:
-
Eye Protection:
-
Mandatory: Chemical Splash Goggles (Indirect Vent).[2] Safety glasses are insufficient for corrosive dusts that can bypass side shields.
-
-
Hand Protection (The "Double-Shell" Method):
-
Body:
Tier B: Solution Handling (Synthesis, Extraction, pH Adjustment)
Risk: Splash, aerosolization, and transdermal absorption of the dissolved free base.[2]
-
Additions to Tier A:
-
Face Shield: Required if reaction volume > 50 mL or if heating is involved.[2]
-
Apron: Chemical-resistant rubber/neoprene apron worn over the lab coat.[2]
-
Glove Upgrade: If using chlorinated solvents (DCM/Chloroform), the outer glove must be Laminate (Silver Shield) or Viton, as nitrile is permeable to these carriers, dragging the quinoline with it.[2]
-
Operational Workflow: The "Clean-Trace" Protocol[1][2]
Safety is a workflow, not just equipment. This diagram illustrates the decision logic and handling flow to ensure containment.
Figure 1: The "Clean-Trace" operational workflow for handling corrosive quinoline salts, emphasizing the divergence between solid and liquid handling protocols.
Step-by-Step Handling Procedures
A. The Donning Sequence (Critical)
-
Inspection: Check gloves for pinholes by inflating them with air.[2]
-
Inner Glove: Don the first pair of nitrile gloves. Pull cuffs under lab coat sleeves.
-
Lab Coat: Button fully to the neck.
-
Outer Glove: Don the second pair (long cuff).[2] Pull cuffs over lab coat sleeves. This creates a shingle effect that sheds liquid away from the skin.
-
Eyewear: Adjust goggles for a tight seal against the temples.
B. Weighing & Transfer Techniques[2]
-
Static Neutralization: Use an anti-static gun on the weighing boat and spatula. Hydrobromide salts are often electrostatic and will "jump" onto gloves if not neutralized.
-
The "Tapping" Method: Do not scoop vigorously. Tap the spatula gently to dispense.
-
Clean-As-You-Go: Keep a wiper soaked in 5% Sodium Bicarbonate (
) in the hood.[1][2] Wipe the balance area immediately after use to neutralize invisible acidic residues.
C. The Doffing Sequence (Self-Contamination Prevention)
Most exposures occur here.[1][2]
-
Outer Gloves: Remove using the "beak" method (pinch outside, pull off inside-out).[2] Discard in solid hazardous waste.
-
Goggles: Remove by the strap only. Do not touch the front lens.
-
Lab Coat: Remove and hang in the designated "Dirty" area.
-
Inner Gloves: Remove last. Wash hands immediately with soap and cool water (warm water opens pores).[2]
Emergency Response & Disposal
Spill Management
-
Solid Spill: Do not dry sweep (creates dust).[2] Cover with a pad dampened with weak base (5% Sodium Bicarbonate) to neutralize the HBr, then wipe up.
-
Skin Contact:
Waste Disposal[9][11][12]
-
Classification: Hazardous Chemical Waste (Toxic/Corrosive).[2]
-
Pre-treatment: It is Best Practice to quench trace residues in glassware with a dilute bicarbonate solution before washing.
-
Segregation: Do not mix with strong oxidizers (e.g., nitric acid) as this may cleave the quinoline ring or liberate bromine gas.
References
-
National Toxicology Program (NTP). (2011).[2] Report on Carcinogens, Twelfth Edition: Quinoline and its derivatives. U.S. Department of Health and Human Services. [Link]1]
-
Bolton, J. L., et al. (2008).[2] "Oxidation of Quinoline Derivatives: Role in Bioactivation and Cytotoxicity." Chemical Research in Toxicology, 21(1), 93–101.[2] [Link]1]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[2] Laboratory Safety Guidance: Personal Protective Equipment (PPE).[2][4] OSHA Fact Sheet.[2] [Link]1]
-
National Research Council. (2011).[2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] [Link]1]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
